Butacetin
描述
Structure
3D Structure
属性
IUPAC Name |
N-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(14)13-10-5-7-11(8-6-10)15-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNZYVAMNRDUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175324 | |
| Record name | Butacetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2109-73-1 | |
| Record name | Butacetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2109-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butacetin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002109731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTACETIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butacetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTACETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2487QE5LU9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4'-tert-Butoxyacetanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 4'-tert-Butoxyacetanilide, also known as N-(4-tert-butoxyphenyl)acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It includes a summary of its physical and chemical properties, a detailed hypothetical experimental protocol for its synthesis, and a collection of its spectral data. Currently, there is a notable lack of published data on the specific biological activities and signaling pathways of this compound.
Chemical and Physical Properties
4'-tert-Butoxyacetanilide is an aromatic organic compound. It is an acetamide (B32628) derivative with a tert-butoxy (B1229062) substituent on the phenyl ring. The presence of the bulky tert-butyl group is expected to influence its solubility, lipophilicity, and metabolic stability compared to its linear isomer, 4'-butoxyacetanilide.
Table 1: Physical and Chemical Properties of 4'-tert-Butoxyacetanilide
| Property | Value | Source |
| IUPAC Name | N-(4-tert-butoxyphenyl)acetamide | PubChem |
| Synonyms | 4'-tert-Butoxyacetanilide, p-(tert-Butoxy)acetanilide | PubChem |
| CAS Number | 2109-73-1 | ChemicalBook[1] |
| Molecular Formula | C₁₂H₁₇NO₂ | PubChem |
| Molecular Weight | 207.27 g/mol | PubChem |
| Appearance | White crystalline powder (predicted) | - |
| Melting Point | 100-114 °C (for the related compound 4-butoxyacetanilide) | Sigma-Aldrich[2] |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | BenchChem[3] |
Synthesis
Hypothetical Experimental Protocol: Synthesis of 4'-tert-Butoxyacetanilide
This protocol is a proposed method based on established chemical reactions for similar compounds.
Reaction Scheme:
Figure 1: Proposed synthesis of 4'-tert-Butoxyacetanilide.
Materials:
-
4-Hydroxyacetanilide (Paracetamol)
-
tert-Butanol
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxyacetanilide (1 equivalent) in a suitable solvent such as dichloromethane.
-
Addition of Reagents: To the stirred solution, add an excess of tert-butanol (e.g., 5-10 equivalents).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by washing the organic layer with a saturated solution of sodium bicarbonate. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel to yield pure 4'-tert-butoxyacetanilide.
Spectroscopic Data
The structural confirmation of 4'-tert-butoxyacetanilide relies on various spectroscopic techniques.
Table 2: Spectroscopic Data for 4'-tert-Butoxyacetanilide
| Technique | Data | Source |
| ¹H NMR | Predicted spectrum available. | - |
| ¹³C NMR | Predicted spectrum available. | - |
| IR Spectroscopy | IR spectrum available. | ChemicalBook[5] |
| Mass Spectrometry | Predicted spectrum available. | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include a singlet for the acetyl methyl protons, a singlet for the tert-butyl protons, and signals in the aromatic region corresponding to the protons on the phenyl ring. The NH proton would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the amide, the quaternary and methyl carbons of the tert-butyl group, the acetyl methyl carbon, and the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of 4'-tert-butoxyacetanilide would exhibit characteristic absorption bands for the N-H bond, the C=O bond of the amide, C-O stretching of the ether, and C-H bonds of the aromatic ring and alkyl groups. An available IR spectrum confirms these features.[5]
Biological Activity
There is a significant lack of published research on the specific biological activities of 4'-tert-butoxyacetanilide. However, the broader class of acetamide derivatives has been shown to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[6] A study on a related compound, N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) (BCTC), which is a potent TRPV1 antagonist, suggests that molecules with the N-(4-tert-butylphenyl)acetamide scaffold may have interesting biological properties.[7]
Proposed Experimental Workflow for Biological Evaluation
Given the absence of data, a logical first step would be to screen 4'-tert-butoxyacetanilide for various biological activities.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN105884628B - The preparation method of 2,4- di-t-butyl -5- amino phenols - Google Patents [patents.google.com]
- 5. jcbsc.org [jcbsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Butacetin: A Technical Whitepaper on its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butacetin, also known as 4'-tert-butoxyacetanilide, is an organic compound with recognized analgesic and antidepressant properties.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and chemical properties of this compound. It details the prevalent commercial synthesis route, presents key physicochemical data in a structured format, and includes detailed experimental protocols. Visual diagrams created using the DOT language illustrate the synthesis pathway, experimental workflow, and a conceptual model of its pharmacological action to facilitate a comprehensive understanding for research and development purposes.
Discovery and Historical Context
This compound, chemically N-[4-(1,1-Dimethylethoxy)phenyl]acetamide, was first described in scientific literature in 1954 by Bowden and Green in the Journal of the Chemical Society.[2] It was developed as an analgesic (pain-killing) agent and has also been noted for its antidepressant effects. The compound was trademarked as "Tromal" by Burroughs Wellcome.[3] While its use has been largely superseded by other agents, its study remains relevant for understanding the structure-activity relationships of anilide analgesics.
Physicochemical Properties
This compound is a member of the acetamide (B32628) and anilide families of organic compounds.[3] Its core chemical and physical properties are summarized below. A notable discrepancy exists in the reported melting point, which may be attributable to different polymorphic forms or purity levels in the measured samples.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | N-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetamide | PubChem[3] |
| CAS Number | 2109-73-1 | GSRS[4] |
| Molecular Formula | C₁₂H₁₇NO₂ | PubChem[3] |
| Molecular Weight | 207.27 g/mol | PubChem[3] |
| Appearance | Plates or off-white to yellow crystalline powder | J. Chem. Soc., 1954 |
| Melting Point | 130 °C | J. Chem. Soc., 1954 |
| 100-114 °C (lit.) | ChemicalBook[1] | |
| Synonyms | 4'-tert-butoxyacetanilide, Tromal, BW 63-90, NSC-106564 | PubChem[3] |
Synthesis of this compound
The most commonly cited commercial synthesis of this compound begins with p-fluoronitrobenzene.[5][6] The synthesis proceeds in three main stages: nucleophilic aromatic substitution, reduction of the nitro group, and finally, N-acetylation.
Synthesis Pathway Overview
The overall transformation involves converting p-fluoronitrobenzene into the final this compound product through a multi-step chemical sequence.
Caption: Chemical synthesis pathway of this compound from p-fluoronitrobenzene.
Detailed Experimental Protocols
The following protocols are representative methodologies for the synthesis of this compound.
Step 1: Synthesis of 4-tert-Butoxynitrobenzene (Nucleophilic Aromatic Substitution)
-
Objective: To substitute the fluorine atom of p-fluoronitrobenzene with a tert-butoxy (B1229062) group.
-
Reagents: p-Fluoronitrobenzene, potassium tert-butoxide, and a suitable aprotic polar solvent (e.g., Dimethylformamide - DMF).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium tert-butoxide in anhydrous DMF under an inert atmosphere (e.g., nitrogen).
-
Slowly add p-fluoronitrobenzene to the solution. The reaction is exothermic.
-
Heat the reaction mixture gently (e.g., 50-70 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
-
Filter the crude 4-tert-butoxynitrobenzene, wash with cold water, and dry under vacuum.
-
Step 2: Synthesis of 4-tert-Butoxyaniline (Nitro Group Reduction)
-
Objective: To reduce the nitro group of 4-tert-butoxynitrobenzene to an amine.
-
Reagents: 4-tert-Butoxynitrobenzene, Tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated Hydrochloric acid (HCl), and Sodium hydroxide (B78521) (NaOH).
-
Procedure:
-
Suspend 4-tert-butoxynitrobenzene in ethanol (B145695) in a round-bottom flask.
-
Add a solution of SnCl₂·2H₂O in concentrated HCl portion-wise while stirring. The reaction is highly exothermic and may require an ice bath to maintain control.[7]
-
After the addition is complete, heat the mixture at reflux for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it by slowly adding a concentrated NaOH solution until the solution is strongly basic (pH > 10). This will precipitate tin salts.
-
Extract the product, 4-tert-butoxyaniline, into an organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amine.
-
Step 3: Synthesis of this compound (N-Acetylation)
-
Objective: To acetylate the amino group of 4-tert-butoxyaniline to form the final amide product.
-
Reagents: 4-tert-Butoxyaniline, Acetic anhydride (B1165640), and a base catalyst (e.g., pyridine (B92270) or sodium acetate) in a suitable solvent (e.g., acetic acid or dichloromethane).
-
Procedure:
-
Dissolve 4-tert-butoxyaniline in the chosen solvent in a flask.
-
Add acetic anhydride (and the catalyst, if used) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for 1-3 hours.
-
Monitor the reaction for the disappearance of the starting amine by TLC.
-
Once complete, pour the reaction mixture into cold water to precipitate the crude this compound.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Purify the crude this compound by recrystallization, reportedly from 66% aqueous alcohol, to obtain pure crystalline plates.
-
Experimental Workflow
The overall process from starting materials to the final, purified product follows a standard synthetic chemistry workflow.
Caption: General experimental workflow for the synthesis and purification of this compound.
Pharmacological Profile
This compound is classified as a non-narcotic analgesic and an antidepressant. While detailed modern pharmacological studies are scarce, its mechanism can be inferred from its chemical structure, which is related to other well-known anilide analgesics like phenacetin (B1679774) and paracetamol (acetaminophen).
-
Analgesic Action: The analgesic effect of anilides is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system.[8] This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation.[8]
-
Antidepressant Action: The mechanism behind its antidepressant activity is less clear. However, many drugs with antidepressant properties are known to modulate neurotransmitter systems (e.g., serotonin, norepinephrine).[9] Furthermore, a complex relationship exists where some antidepressants exhibit analgesic properties, suggesting an overlap in central pain and mood regulation pathways.[9][10]
Conceptual Signaling Pathway
The following diagram illustrates a high-level conceptual model of this compound's dual pharmacological effects.
Caption: Conceptual diagram of this compound's dual pharmacological actions.
Conclusion
This compound is a historically significant compound that exemplifies the anilide class of analgesics. Its synthesis from p-fluoronitrobenzene is a robust and well-documented process involving fundamental organic reactions. While its clinical use has diminished, the study of its synthesis and dual analgesic/antidepressant activities continues to offer valuable insights for medicinal chemists and pharmacologists engaged in the development of novel therapeutics for pain and mood disorders. Further research into its precise molecular targets could elucidate the mechanisms linking central pain and depression pathways.
References
- 1. 4-BUTOXYACETANILIDE | 2109-73-1 [chemicalbook.com]
- 2. Syntheses in the piperidine series. Part II. The preparation of piperidyl ethers and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C12H17NO2 | CID 16426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound is an analgesic (pain-killing) agent that is synthesized commer.. [askfilo.com]
- 6. 21-71 this compound is an analgesic (pain-killing) agent that is synthesized .. [askfilo.com]
- 7. homework.study.com [homework.study.com]
- 8. What is the mechanism of Phenacetin? [synapse.patsnap.com]
- 9. Antidepressants as analgesics: an overview of central and peripheral mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Pharmacological Profile of Butacetin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this document is intended for research and informational purposes only. Butacetin is a compound with limited publicly available pharmacological data. Bucetin, a distinct but similarly named compound, has been withdrawn from the market due to safety concerns.
Introduction
This compound is a compound that has been identified with both analgesic and antidepressant properties. However, a critical point of clarification is the existence of two distinct chemical entities referred to by similar names:
-
This compound (IUPAC Name: N-[4-(1,1-Dimethylethoxy)phenyl]acetamide; CAS Registry Number: 2109-73-1). This compound is the primary subject of this guide and is categorized as an analgesic and antidepressant.[1][2]
-
Bucetin (IUPAC Name: N-(4-Ethoxyphenyl)-3-hydroxybutanamide; CAS Registry Number: 1083-57-4). This compound is an analgesic and antipyretic that was withdrawn from the market in 1986 due to renal toxicity and carcinogenic potential.[3][4]
This guide will focus on the pharmacological profile of this compound (CAS 2109-73-1), while also providing pertinent toxicological information on the withdrawn compound, Bucetin, for comprehensive understanding and to avoid confusion.
Chemical and Physical Properties
A clear distinction in the chemical properties of this compound and Bucetin is essential for research and identification purposes.
| Property | This compound | Bucetin |
| IUPAC Name | N-[4-(1,1-Dimethylethoxy)phenyl]acetamide | N-(4-Ethoxyphenyl)-3-hydroxybutanamide |
| CAS Registry Number | 2109-73-1 | 1083-57-4 |
| Molecular Formula | C₁₂H₁₇NO₂ | C₁₂H₁₇NO₃ |
| Molecular Weight | 207.27 g/mol | 223.27 g/mol |
| Synonyms | 4'-tert-Butoxyacetanilide, Tromal | 3-Hydroxy-p-butyrophenetidide |
| Physical Description | Plates from 66% aqueous alcohol | - |
| Melting Point | 130°C | - |
Pharmacological Profile of this compound (CAS 2109-73-1)
Detailed pharmacological data for this compound is sparse in publicly accessible literature. The following sections outline the expected pharmacological activities based on its classification and the general mechanisms of related compounds.
Mechanism of Action
Analgesic Activity: As an acetanilide (B955) derivative, the analgesic properties of this compound are likely mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[5] Prostaglandins are lipid compounds that play a crucial role in the inflammatory response and pain perception.[5] By reducing prostaglandin (B15479496) production, this compound may alleviate pain.
Antidepressant Activity: The mechanism behind the reported antidepressant effects of this compound is not well-elucidated. However, many antidepressant drugs act by modulating the levels of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) in the synaptic cleft.[5] This is often achieved through the inhibition of their reuptake into the presynaptic neuron.[5] It is plausible that this compound interacts with components of the monoaminergic system.
Hypothesized Signaling Pathway for Antidepressant Action
Caption: Hypothesized mechanism of this compound's antidepressant action via monoamine transporter inhibition.
Pharmacokinetics (ADME)
Specific pharmacokinetic parameters for this compound (Absorption, Distribution, Metabolism, and Excretion) have not been detailed in the available literature. Generally, acetanilide derivatives are well-absorbed orally and undergo hepatic metabolism.
Pharmacodynamics
Quantitative pharmacodynamic data, such as receptor binding affinities or enzyme inhibition constants (IC₅₀), for this compound are not currently available.
Toxicological Profile of Bucetin (CAS 1083-57-4)
Bucetin was withdrawn from the market due to significant safety concerns, primarily renal toxicity and a risk of carcinogenesis.[3][4]
Acute Toxicity
| Species | Route of Exposure | LD₅₀ |
| Rat | Oral | 7 g/kg |
| Mouse | Oral | 2800 mg/kg |
| Mouse | Intraperitoneal | 790 mg/kg |
Carcinogenicity
Studies in mice demonstrated the carcinogenic potential of Bucetin.[4] This risk is shared with phenacetin, a structurally similar compound.[3]
Renal Toxicity
The primary reason for the withdrawal of Bucetin was its association with renal toxicity, specifically analgesic nephropathy.[3][6] This condition is characterized by renal papillary necrosis and chronic interstitial nephritis.[6] The mechanism is believed to involve the metabolic conversion of Bucetin to 4-ethoxyaniline, which can lead to oxidative damage in the kidneys.[7]
Proposed Pathway of Bucetin-Induced Renal Toxicity
Caption: Postulated metabolic pathway leading to the renal toxicity of Bucetin.
Experimental Protocols
While specific experimental data for this compound is lacking, the following are standard protocols used to assess the analgesic and antidepressant activities of novel compounds.
Assessment of Analgesic Activity
5.1.1. Hot Plate Test
This method is used to evaluate central analgesic activity.
-
Apparatus: A heated plate with a controlled temperature (typically 55 ± 0.5 °C).
-
Procedure:
-
Animals (e.g., mice or rats) are individually placed on the hot plate.
-
The latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.
-
A cut-off time is established to prevent tissue damage.
-
The test compound or vehicle is administered, and the latency is measured at predetermined time intervals.
-
-
Endpoint: An increase in the reaction time compared to the control group indicates an analgesic effect.
5.1.2. Acetic Acid-Induced Writhing Test
This test is used to screen for peripheral analgesic activity.
-
Procedure:
-
Animals (typically mice) are administered the test compound or vehicle.
-
After a set period, a dilute solution of acetic acid is injected intraperitoneally to induce a writhing response (stretching of the abdomen and hind limbs).
-
The number of writhes is counted for a specific duration (e.g., 20 minutes).
-
-
Endpoint: A significant reduction in the number of writhes in the treated group compared to the control group suggests analgesic activity.
Workflow for Analgesic Activity Screening
Caption: General experimental workflow for screening analgesic compounds.
Assessment of Antidepressant Activity
5.2.1. Forced Swim Test (FST)
This is a widely used model to screen for antidepressant efficacy.
-
Apparatus: A transparent cylinder filled with water.
-
Procedure:
-
Animals (rats or mice) are placed in the cylinder of water from which they cannot escape.
-
The session is typically recorded, and the duration of immobility is measured.
-
The test compound or vehicle is administered prior to the test.
-
-
Endpoint: A decrease in the duration of immobility is indicative of an antidepressant-like effect.[8]
5.2.2. Tail Suspension Test (TST)
This model also assesses antidepressant-like activity by measuring immobility.
-
Procedure:
-
Mice are suspended by their tails with adhesive tape, so they cannot escape.
-
The duration of immobility is recorded over a set period.
-
The test compound or vehicle is administered before the test.
-
-
Endpoint: A reduction in the time spent immobile suggests antidepressant potential.[8]
Conclusion
This compound (N-[4-(1,1-Dimethylethoxy)phenyl]acetamide) is a compound with reported analgesic and antidepressant activities. However, there is a significant lack of detailed, publicly available pharmacological and toxicological data to fully characterize its profile. It is crucial to distinguish it from the withdrawn drug Bucetin, which has known renal and carcinogenic toxicities. Future research on this compound should focus on elucidating its mechanism of action, defining its pharmacokinetic and pharmacodynamic properties, and establishing a comprehensive safety profile. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Bucetin | C12H17NO3 | CID 14130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Screening of antidepressant | PPTX [slideshare.net]
- 4. Bucetin - Wikipedia [en.wikipedia.org]
- 5. How antidepressant drugs act: A primer on neuroplasticity as the eventual mediator of antidepressant efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic nephropathy - Wikipedia [en.wikipedia.org]
- 7. rac-N-(4-Ethoxyphenyl)-3-hydroxybutanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening of Anti-depressants - BioPharma Notes [biopharmanotes.com]
An In-depth Technical Guide to Butacetin (CAS: 2109-73-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Butacetin is a compound for which there is limited publicly available research data. This guide compiles the available information and provides theoretical and generalized experimental protocols based on the chemical class and reported therapeutic categories. The experimental protocols are for informational purposes and should be adapted and validated by researchers.
Introduction
This compound, with the CAS registry number 2109-73-1, is an organic compound classified as an analgesic and antidepressant.[1] Its chemical name is N-[4-(1,1-dimethylethoxy)phenyl]acetamide, and it is also known by synonyms such as 4'-tert-butoxyacetanilide. Structurally, it belongs to the acetanilide (B955) class of compounds, which includes other well-known analgesics like acetaminophen (B1664979) and phenacetin (B1679774). This guide provides a comprehensive overview of the known chemical properties, a putative synthesis protocol, proposed mechanism of action, and standardized experimental protocols for the evaluation of its biological activities.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 2109-73-1 | [1] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| IUPAC Name | N-[4-(1,1-dimethylethoxy)phenyl]acetamide | [2] |
| Synonyms | 4'-tert-butoxyacetanilide, Tromal, BW 63-90 | [1][2] |
| Appearance | Plates (from 66% aqueous alcohol) | [1] |
| Melting Point | 130 °C | [1] |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)OC(C)(C)C | |
| InChIKey | QTNZYVAMNRDUAD-UHFFFAOYSA-N |
Synthesis of this compound
A plausible synthetic route for this compound starts from p-fluoronitrobenzene.[3] The synthesis involves a three-step process: nucleophilic aromatic substitution, reduction of the nitro group, and N-acetylation.
Experimental Protocol: A Representative Synthesis
Disclaimer: The following is a representative protocol based on the described synthetic route and general organic chemistry principles. It has not been experimentally validated for this compound specifically and should be optimized.
Step 1: Synthesis of 1-(tert-butoxy)-4-nitrobenzene (B1278447)
-
To a solution of potassium tert-butoxide (1.2 equivalents) in dry tetrahydrofuran (B95107) (THF), add p-fluoronitrobenzene (1.0 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-(tert-butoxy)-4-nitrobenzene.
Step 2: Synthesis of 4-(tert-butoxy)aniline
-
To a solution of 1-(tert-butoxy)-4-nitrobenzene (1.0 equivalent) in ethanol (B145695), add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 equivalents).
-
Reflux the reaction mixture for 2-3 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the mixture into ice-water and basify with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(tert-butoxy)aniline.
Step 3: Synthesis of this compound (N-[4-(1,1-dimethylethoxy)phenyl]acetamide)
-
Dissolve 4-(tert-butoxy)aniline (1.0 equivalent) in dichloromethane (B109758) (DCM).
-
Add pyridine (B92270) (1.2 equivalents) to the solution and cool to 0 °C.
-
Slowly add acetic anhydride (B1165640) (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from 66% aqueous ethanol to obtain pure this compound.[1]
Synthesis Workflow Diagram
Putative Pharmacological Action
Proposed Mechanism of Action
Direct experimental evidence for the mechanism of action of this compound is not available in the public domain. However, based on its structural similarity to phenacetin and other acetanilide analgesics, it is hypothesized that this compound acts as an inhibitor of cyclooxygenase (COX) enzymes.[4] By inhibiting COX-1 and COX-2, this compound would block the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4] This reduction in prostaglandin (B15479496) synthesis in the central nervous system is believed to be the primary mechanism for its analgesic effects.[4]
The antidepressant activity of this compound is less understood. Some analgesics have shown antidepressant properties, and the mechanism may involve complex interactions with neurotransmitter systems, but specific pathways for this compound have not been elucidated.
Prostaglandin Synthesis Signaling Pathway
Biological Evaluation: Experimental Protocols
The following are generalized protocols for assessing the analgesic and antidepressant activities of a compound like this compound.
Analgesic Activity: Hot Plate Test
The hot plate test is a common method to evaluate the central analgesic activity of a substance.
Protocol:
-
Animals: Use male Swiss albino mice (20-25 g). Acclimatize the animals to the laboratory conditions for at least one week.
-
Apparatus: A hot plate analgesia meter maintained at a constant temperature of 55 ± 0.5°C.
-
Procedure: a. Divide the animals into groups (n=6): Vehicle control (e.g., saline with 0.5% Tween 80), positive control (e.g., morphine, 5 mg/kg, i.p.), and test groups (this compound at various doses, e.g., 10, 20, 50 mg/kg, i.p. or p.o.). b. Measure the baseline latency by placing each mouse on the hot plate and recording the time (in seconds) until it shows a nociceptive response (e.g., licking of the hind paw or jumping). A cut-off time of 30 seconds is set to prevent tissue damage. c. Administer the vehicle, positive control, or test compound. d. At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after administration, place the mouse back on the hot plate and record the reaction latency.
-
Data Analysis: The increase in reaction latency compared to the baseline and the vehicle control group indicates an analgesic effect.
Experimental Workflow:
Antidepressant Activity: Forced Swim Test
The forced swim test is a widely used behavioral test to screen for antidepressant activity.
Protocol:
-
Animals: Use male C57BL/6 mice (20-25 g).
-
Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: a. Divide the animals into groups (n=8-10): Vehicle control, positive control (e.g., imipramine, 15 mg/kg, i.p.), and test groups (this compound at various doses). b. Administer the compounds 60 minutes before the test. c. Gently place each mouse individually into the cylinder for a 6-minute session. d. Record the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
-
Data Analysis: A significant decrease in the duration of immobility in the test groups compared to the vehicle control group suggests an antidepressant-like effect.
Experimental Workflow:
Quantitative Biological Data
There is a significant lack of publicly available quantitative data regarding the biological activity of this compound. Key parameters such as IC₅₀ values for COX inhibition or ED₅₀ values from in vivo analgesic or antidepressant studies have not been reported in the scientific literature.
| Assay | Parameter | Value | Reference |
| COX-1 Inhibition | IC₅₀ | No data available | - |
| COX-2 Inhibition | IC₅₀ | No data available | - |
| Hot Plate Test | ED₅₀ | No data available | - |
| Forced Swim Test | ED₅₀ | No data available | - |
| Receptor Binding Assays | Kᵢ / IC₅₀ | No data available | - |
Toxicology and Safety Information
The toxicological properties of this compound have not been extensively investigated. The available information is primarily from safety data sheets for structurally related compounds.
| Hazard Information | Precautionary Measures | Reference |
| May cause an allergic skin reaction. | Wear protective gloves/protective clothing/eye protection/face protection. If on skin: Wash with plenty of water. If skin irritation or rash occurs: Get medical advice/attention. | [5] |
| Suspected of causing genetic defects. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | [3] |
| Suspected of causing cancer. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | [3] |
| Irritating to eyes and respiratory system. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If in eyes: Rinse cautiously with water for several minutes. | [1] |
Conclusion
This compound is an acetanilide derivative with reported analgesic and antidepressant properties. While its basic chemical and physical characteristics are known, there is a significant lack of detailed scientific data regarding its synthesis, pharmacological activity, mechanism of action, and toxicology. The proposed mechanism as a COX inhibitor is based on its structural similarity to other analgesics. The experimental protocols provided in this guide are generalized and would require specific adaptation and validation for the evaluation of this compound. Further research is warranted to fully characterize the pharmacological and toxicological profile of this compound and to validate its potential therapeutic uses.
References
- 1. 4-BUTOXYACETANILIDE|23563-26-0 - MOLBASE Encyclopedia [m.molbase.com]
- 2. CN105418363A - Synthetic method for 4-tertiary butyl cyclohexaneacetic acid - Google Patents [patents.google.com]
- 3. file1.lookchem.com [file1.lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Historical Use of Butacetin as an Analgesic
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the historical use of Butacetin, a synthetic, non-opioid analgesic and antipyretic agent. This compound, chemically similar to Phenacetin (B1679774), saw limited clinical use before its withdrawal due to significant safety concerns, primarily renal toxicity and a potential risk of carcinogenesis. This document synthesizes the available historical data, including its presumed mechanism of action, metabolic pathways, and toxicological profile. Given the scarcity of direct research on this compound, this guide draws necessary parallels with the more extensively studied compound, Phenacetin, to provide a comprehensive understanding of its pharmacological properties. The information is intended for researchers, scientists, and drug development professionals interested in the history of analgesic compounds and the lessons learned from their clinical application.
Introduction
This compound (N-(4-ethoxyphenyl)-3-hydroxybutanamide) is an aniline (B41778) derivative that was historically investigated for its pain-relieving and fever-reducing properties.[1] It was introduced as an alternative to Phenacetin, with the hypothesis that its chemical modification would result in an improved safety profile. However, this proved not to be the case, and this compound was withdrawn from the market in Germany in 1986 due to its association with renal toxicity.[1] Understanding the history of this compound offers valuable insights into the structure-activity relationships of aniline analgesics and the critical importance of metabolic profiling in drug development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₃ | [2] |
| Molecular Weight | 223.27 g/mol | [2] |
| IUPAC Name | N-(4-ethoxyphenyl)-3-hydroxybutanamide | [2] |
| Synonyms | p-Butyrophenetidide, 3-hydroxy- | [2] |
Presumed Mechanism of Analgesic Action
Direct studies on the specific signaling pathways of this compound are not available in the public domain due to its early withdrawal from the market. However, its mechanism of action is presumed to be analogous to that of Phenacetin, which involves its metabolic conversion to the active analgesic compound, paracetamol (acetaminophen).[3][4]
The primary analgesic and antipyretic effects of this class of compounds are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system.[3] Inhibition of COX enzymes reduces the synthesis of prostaglandins, which are key mediators of pain and fever.[3] Phenacetin's analgesic effects are also thought to be due to its actions on the sensory tracts of the spinal cord.[4]
It is also important to note that some studies suggest that the analgesic effect of Phenacetin, and by extension this compound, may have both an anti-inflammatory and a non-anti-inflammatory component.[5]
Below is a diagram illustrating the proposed metabolic pathway of this compound leading to its active analgesic metabolite and the subsequent signaling cascade.
Quantitative Data on Analgesic Efficacy (Inferred from Phenacetin Data)
Direct quantitative data on the analgesic efficacy of this compound from dedicated clinical trials is not publicly available. However, a comparative study in rodents provides insight into the analgesic and anti-inflammatory profile of Phenacetin, which can be used to infer the potential properties of this compound.
Table 1: Comparative Analgesic and Anti-inflammatory Activity of Phenacetin, Aspirin (B1665792), and Acetaminophen (B1664979) in Rodents
| Test | Phenacetin (Oral ED₅₀ mg/kg) | Aspirin (Oral ED₅₀ mg/kg) | Acetaminophen (Oral ED₅₀ mg/kg) |
| Trypsin Hyperalgesia Assay | 114 +/- 36.2 | Inactive | Inactive |
| Kaolin (B608303) Hyperalgesia Assay | 107 +/- 11.5 | Inactive | Inactive |
| Acetic Acid Writhing Assay | Active | Active | Active |
| Carrageenan Hyperalgesic Assay | Active | Active | Active |
| Data adapted from a study comparing mild analgesics.[5] |
These findings suggest that Phenacetin possesses analgesic properties that are independent of anti-inflammatory effects, as demonstrated by its activity in the trypsin and kaolin hyperalgesia assays, where aspirin and acetaminophen were inactive.[5]
Experimental Protocols (Inferred from Phenacetin and Analogue Studies)
Detailed experimental protocols for this compound are not available. The following are descriptions of standard preclinical assays that were likely used to evaluate the analgesic properties of this compound, based on protocols used for Phenacetin and other non-opioid analgesics.
Acetic Acid-Induced Writhing Test
This is a common screening method for peripheral analgesic activity.
-
Objective: To assess the ability of a compound to reduce visceral pain.
-
Methodology:
-
Rodents (typically mice) are administered the test compound (e.g., this compound) or a vehicle control via oral or intraperitoneal injection.
-
After a set pre-treatment time, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic "writhing" response (abdominal constriction and stretching of the hind limbs).[6]
-
The number of writhes is counted for a defined period.
-
A reduction in the number of writhes in the treated group compared to the control group indicates analgesic activity.[6]
-
Hot Plate Test
This method is used to evaluate central analgesic activity.
-
Objective: To measure the response latency to a thermal stimulus.
-
Methodology:
-
The test compound or vehicle is administered to the animals (e.g., mice or rats).
-
At a predetermined time, the animal is placed on a heated surface (hot plate) maintained at a constant temperature.
-
The latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.[7]
-
An increase in the response latency in the treated group compared to the control group indicates central analgesic activity.[7]
-
The following diagram illustrates a typical workflow for preclinical analgesic screening.
Pharmacokinetics and Metabolism
While specific pharmacokinetic parameters for this compound are not well-documented, its metabolism is understood to be a critical determinant of both its efficacy and toxicity, mirroring that of Phenacetin.
-
Absorption: Likely well-absorbed after oral administration.
-
Metabolism: The primary metabolic pathway is believed to be hepatic dealkylation and hydrolysis to form paracetamol, the active analgesic metabolite.[3][4] A minor but clinically significant pathway involves the formation of p-phenetidine (4-ethoxyaniline).[2]
-
Excretion: Metabolites are likely excreted renally.
Toxicology
The withdrawal of this compound from the market was a direct result of its significant toxicological concerns.
-
Renal Toxicity: Chronic use was associated with analgesic nephropathy, characterized by renal papillary necrosis.[1] This is attributed to the metabolite p-phenetidine.[2]
-
Carcinogenicity: Similar to Phenacetin, there was a risk of carcinogenesis associated with long-term use.[1]
Conclusion
This compound represents a historical case study in analgesic drug development that underscores the paramount importance of thorough toxicological and metabolic evaluation. While it showed promise as a pain reliever, likely through its conversion to paracetamol, its toxic metabolic byproducts led to its rapid withdrawal from clinical use. For modern drug development, the story of this compound serves as a crucial reminder that a comprehensive understanding of a compound's metabolic fate is as important as its primary pharmacological activity. Future research into novel non-opioid analgesics must prioritize the identification and mitigation of potential toxic metabolites to ensure patient safety.
References
- 1. 4-Ethoxyaniline Hydrochloride|CAS 637-56-9 [benchchem.com]
- 2. p-Phenetidine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Phenacetin? [synapse.patsnap.com]
- 4. Phenacetin - Wikipedia [en.wikipedia.org]
- 5. Quantitative comparison of the analgesic and anti-inflammatory activities of aspirin, phenacetin and acetaminophen in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental evaluation of analgesic and anti-inflammatory potential of Oyster mushroom Pleurotus florida - PMC [pmc.ncbi.nlm.nih.gov]
Butacetin: A Technical Guide to its Metabolism and Toxicological Assessment
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct research on Butacetin's metabolism and toxicology is publicly available. This guide synthesizes information from structurally related compounds, particularly other N-substituted acetanilides, to infer potential metabolic pathways and outlines standard toxicological testing protocols applicable to this compound.
Introduction
This compound, chemically known as N-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetamide, is an organic compound with analgesic properties.[1] Its structural similarity to other acetanilide (B955) analgesics, such as phenacetin (B1679774) and paracetamol (acetaminophen), suggests that it may share similar metabolic fates and toxicological considerations. Understanding the metabolism and potential toxicity of this compound is crucial for its development and safe use as a therapeutic agent.
This technical guide provides an in-depth overview of the predicted metabolic pathways of this compound, based on the known metabolism of related compounds. It also details standard experimental protocols for the comprehensive toxicological evaluation of such a compound.
Predicted Metabolism of this compound
The metabolism of xenobiotics, including drugs like this compound, generally proceeds through Phase I (functionalization) and Phase II (conjugation) reactions to increase their water solubility and facilitate excretion.[2][3][4] Based on the metabolism of structurally similar acetanilides, the following pathways are predicted for this compound.[5][6][7]
Phase I Metabolism
Phase I reactions are expected to introduce or expose functional groups on the this compound molecule. The primary reactions are predicted to be oxidation and dealkylation, primarily mediated by the cytochrome P450 (CYP) enzyme system.
-
O-Dealkylation: The tert-butoxy (B1229062) group is a potential site for O-dealkylation, which would lead to the formation of 4'-hydroxyacetanilide (paracetamol) and tert-butanol. This is a common metabolic pathway for alkoxy-substituted aromatic compounds.
-
Aromatic Hydroxylation: The aromatic ring of this compound may undergo hydroxylation at positions ortho to the acetamido or tert-butoxy groups.
-
N-Deacetylation: The acetamido group can be hydrolyzed, leading to the formation of 4-(tert-butoxy)aniline.[6]
Phase II Metabolism
The metabolites formed during Phase I, as well as the parent this compound if it possesses suitable functional groups, can undergo Phase II conjugation reactions.
-
Glucuronidation: Hydroxylated metabolites are likely to be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[2][3]
-
Sulfation: Phenolic metabolites can also be conjugated with sulfate (B86663) by sulfotransferases (SULTs).[8] The sulfate ester of 4'-hydroxyacetanilide has been identified as a major metabolite of N-isopropylacetanilide.[7]
Potential for Reactive Metabolite Formation
A critical aspect of the metabolism of acetanilides is the potential for the formation of reactive metabolites that can lead to toxicity.[9][10][11] For this compound, a potential pathway of concern is the formation of a quinone imine species, similar to the reactive metabolite of paracetamol (N-acetyl-p-benzoquinone imine, NAPQI). This could occur following O-dealkylation to paracetamol and subsequent oxidation. Such reactive metabolites can deplete cellular glutathione (B108866) and covalently bind to cellular macromolecules, leading to cytotoxicity.
Visualizing Predicted Metabolic Pathways
The following diagrams illustrate the predicted metabolic pathways of this compound.
Caption: Predicted Phase I and Phase II metabolic pathways of this compound.
Toxicological Studies
A comprehensive toxicological evaluation is essential to characterize the safety profile of this compound. The following studies are recommended, based on international guidelines.[12][13][14]
Data Presentation: Summary of Recommended Toxicological Studies
| Study Type | Species | Route of Administration | Duration | Key Endpoints |
| Acute Toxicity | Rodent (e.g., Rat, Mouse) | Oral (gavage) | Single dose, 14-day observation | Mortality, clinical signs, body weight, gross pathology. LD50 determination.[12] |
| Sub-acute Toxicity | Rodent (e.g., Rat) | Oral (dietary or gavage) | 28 days | Clinical signs, body weight, food/water consumption, hematology, clinical chemistry, organ weights, histopathology. |
| Sub-chronic Toxicity | Rodent (e.g., Rat) | Oral (dietary or gavage) | 90 days | Same as sub-acute, plus more extensive histopathology of organs and tissues.[15][16][17] |
| Chronic Toxicity | Rodent (e.g., Rat) | Oral (dietary) | 1 year or longer | Long-term health effects, survival, tumor incidence, comprehensive histopathology.[18][19] |
| Genotoxicity | In vitro / In vivo | N/A | Varies | Bacterial reverse mutation (Ames test), chromosomal aberrations, micronucleus test, unscheduled DNA synthesis.[20][21][22][23][24] |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. The following are generalized protocols that can be adapted for the study of this compound.
In Vitro Metabolism Protocol
Objective: To identify the metabolic pathways of this compound using liver microsomes.
Materials:
-
This compound
-
Human or rat liver microsomes
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate liver microsomes, phosphate buffer, and this compound at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specified time (e.g., 0, 15, 30, 60 minutes) at 37°C in a shaking water bath.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to identify and quantify this compound and its metabolites.
Visualizing the Experimental Workflow
Caption: Workflow for in vitro metabolism studies of this compound.
Acute Oral Toxicity Protocol (Up-and-Down Procedure)
Objective: To determine the acute oral toxicity (and estimate the LD50) of this compound in rodents.
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Female rats (or mice) of a single strain
-
Oral gavage needles
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose of this compound to one animal at the starting dose level (e.g., 175 mg/kg).
-
Observe the animal for signs of toxicity and mortality for up to 48 hours.
-
If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg). If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).
-
Continue this sequential dosing until the stopping criteria are met (e.g., four animals have been tested after the first reversal of outcome).
-
Observe all animals for a total of 14 days, recording clinical signs, body weight, and any mortality.
-
Perform a gross necropsy on all animals at the end of the study.
Ames Test (Bacterial Reverse Mutation Assay) Protocol
Objective: To assess the mutagenic potential of this compound.
Materials:
-
This compound
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA)
-
S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver for metabolic activation
-
Top agar (B569324)
-
Minimal glucose agar plates
-
Positive and negative controls
Procedure:
-
Prepare different concentrations of this compound.
-
In a test tube, mix the test compound, the bacterial culture, and either buffer or the S9 mix.
-
After a brief pre-incubation, add top agar and pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants and the increase is at least double the background count.
Analytical Methods for Biological Samples
The detection and quantification of this compound and its metabolites in biological matrices such as plasma, urine, and tissue homogenates are crucial for pharmacokinetic and metabolism studies.[25][26][27][28][29]
Sample Preparation
-
Protein Precipitation: A simple and common method where a solvent like acetonitrile is added to a plasma sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent).
-
Solid-Phase Extraction (SPE): A more selective method where the analyte of interest is retained on a solid sorbent while impurities are washed away. The analyte is then eluted with a different solvent.
Instrumental Analysis
-
High-Performance Liquid Chromatography (HPLC): Used to separate this compound and its metabolites from endogenous components in the sample extract.
-
Mass Spectrometry (MS), particularly tandem MS (MS/MS): Provides high sensitivity and selectivity for the detection and structural elucidation of the separated compounds. LC-MS/MS is the gold standard for quantitative bioanalysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile and thermally stable compounds, often after derivatization.
Conclusion
While direct experimental data on this compound is scarce, this guide provides a framework for its metabolic and toxicological evaluation based on established principles and data from analogous compounds. The predicted metabolic pathways highlight the potential for O-dealkylation, hydroxylation, and conjugation, as well as the possible formation of reactive metabolites. The outlined toxicological studies and experimental protocols provide a clear path for the systematic assessment of this compound's safety profile. Further research is imperative to definitively characterize the pharmacokinetics, metabolism, and toxicology of this compound to support its potential development as a therapeutic agent.
References
- 1. homework.study.com [homework.study.com]
- 2. Glucuronidation - Wikipedia [en.wikipedia.org]
- 3. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stable isotopes as probes for the metabolism of acetanilide in man and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of N-isopropylacetanilide in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfation of opioid drugs by human cytosolic sulfotransferases: Metabolic labeling study and enzymatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Reactive Metabolites in the Circulation in Extrahepatic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sop.washington.edu [sop.washington.edu]
- 11. Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of acute, subacute, and subchronic toxicity of a hepatoprotective herbal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucsfhealth.org [ucsfhealth.org]
- 14. Alabama Department of Forensic Sciences [adfs.alabama.gov]
- 15. Sub-chronic oral toxicity screening of quercetin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thaiscience.info [thaiscience.info]
- 17. Subchronic toxicity evaluation of aloesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Fifty-two week chronic toxicity of enzymatically decomposed rutin in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of quercetin on the genotoxic potential of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Genotoxic Aspects of Psychoactive Substances [mdpi.com]
- 23. Evaluation of the potential in vivo genotoxicity of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Phenacetin acts as a weak genotoxic compound preferentially in the kidney of DNA repair deficient Xpa mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ijisrt.com [ijisrt.com]
- 26. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 27. medwinpublisher.org [medwinpublisher.org]
- 28. [PDF] Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology | Semantic Scholar [semanticscholar.org]
- 29. Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review | Revista Brasileira de Criminalística [revista.rbc.org.br]
Structure-Activity Relationship of Butacetin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butacetin, or N-(4-(tert-butoxy)phenyl)acetamide, is an analgesic compound belonging to the acetanilide (B955) class of drugs. Its chemical structure is closely related to other well-known analgesics such as phenacetin (B1679774) and its primary active metabolite, paracetamol (acetaminophen). Due to a scarcity of direct research on this compound, this technical guide provides a comprehensive overview of its structure-activity relationship (SAR) by drawing inferences from the extensive research conducted on its structural analogs. The core components of the this compound scaffold, the acetamido group and the p-alkoxy phenyl ring, are critical for its analgesic properties. This guide will delve into the influence of these structural features on the compound's mechanism of action, metabolic fate, and overall efficacy, supported by compiled quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and logical relationships.
Introduction
The acetanilide class of analgesics has a long history in medicinal chemistry, with paracetamol being one of the most widely used over-the-counter pain relievers and fever reducers. This compound, as a p-alkoxy-substituted acetanilide, is an interesting subject for SAR studies to understand how modifications to the alkoxy group influence its pharmacological profile. The primary mechanism of action for acetanilide analgesics is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation. Furthermore, the in vivo metabolism of these compounds, particularly their conversion to paracetamol, plays a pivotal role in their analgesic effect.
This guide will explore the SAR of this compound by examining:
-
The essential structural motifs required for analgesic activity.
-
The influence of the p-alkoxy substituent on potency and metabolic stability.
-
The relationship between chemical structure and the mechanism of action.
Core Structural Features and Their Significance
The analgesic activity of this compound and its analogs is intrinsically linked to two key structural components: the acetamido group and the substituted phenyl ring .
-
Acetamido Group (-NHCOCH3): This functional group is essential for the analgesic activity of the acetanilide class. It is believed to be involved in the binding of the molecule to the active site of the COX enzymes.
-
p-Alkoxy Phenyl Ring: The nature of the substituent at the para-position of the phenyl ring significantly modulates the compound's properties. In this compound, this is a tert-butoxy (B1229062) group. This substituent influences the drug's lipophilicity, metabolic pathway, and overall potency.
The general structure-activity relationships for this class of compounds suggest that:
-
The amide nitrogen is crucial for activity.
-
The aromatic ring is a necessary scaffold.
-
Substitution at the para-position of the phenyl ring is optimal for analgesic activity.
Data Presentation: Quantitative Analysis of Analog Activity
Due to the limited availability of direct quantitative data for this compound, this section presents compiled data for a series of p-alkoxyacetanilide analogs to infer the SAR. The data includes in vivo analgesic activity (ED50) and in vitro cyclooxygenase (COX) inhibition (IC50).
| Compound | R-Group (p-alkoxy) | Analgesic Activity (ED50, mg/kg, oral in rodents) | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | Reference(s) |
| This compound | -C(CH3)3 | Data not available | Data not available | Data not available | - |
| Phenacetin | -CH2CH3 | 107 - 114 | >100 | >100 | [1] |
| Paracetamol | -H | ~150 | >100 | >100 | [1] |
| p-Methoxyacetanilide | -CH3 | Data not available | Data not available | Data not available | - |
| p-Propoxyacetanilide | -CH2CH2CH3 | Data not available | Data not available | Data not available | - |
Note: The analgesic activity of phenacetin and paracetamol can vary depending on the specific animal model and pain stimulus used.[1] The weak in vitro COX inhibition of phenacetin and paracetamol suggests that their primary mechanism of analgesia may involve central nervous system pathways or that their metabolites are more active inhibitors.
Experimental Protocols
The evaluation of the analgesic and anti-inflammatory properties of this compound and its analogs involves a combination of in vivo and in vitro assays.
In Vivo Analgesic Activity Assessment: Acetic Acid-Induced Writhing Test
This protocol is a standard method for screening analgesic activity.
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Procedure:
-
The test compounds (including this compound, analogs, and a vehicle control) are administered orally (p.o.) or intraperitoneally (i.p.) to different groups of mice.
-
After a set period (e.g., 30 minutes for i.p., 60 minutes for p.o.), a 0.6% solution of acetic acid in saline is injected intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).
-
The number of writhes is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage of protection against writhing is calculated for each group compared to the vehicle control group. The ED50 (the dose that produces 50% of the maximum effect) can be determined from a dose-response curve.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.
-
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Heme (cofactor).
-
Assay buffer (e.g., Tris-HCl).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
A method for detecting prostaglandin (B15479496) production (e.g., an Enzyme Immunoassay (EIA) kit for PGE2).
-
-
Procedure:
-
The COX-1 or COX-2 enzyme, heme, and assay buffer are added to the wells of a 96-well plate.
-
Various concentrations of the test compound or vehicle are added to the wells and incubated for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The plate is incubated at 37°C for a specific time (e.g., 10 minutes).
-
The reaction is stopped, and the amount of PGE2 produced is quantified using an EIA kit.
-
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic conversion of this compound to its active metabolite, Paracetamol.
Logical Relationship of p-Alkoxy Group to Activity and Toxicity
Caption: Inferred relationship between the p-alkoxy substituent and key pharmacological parameters.
Experimental Workflow for SAR Study
Caption: A typical experimental workflow for a structure-activity relationship study.
Discussion and Future Directions
The structure-activity relationship of this compound, largely inferred from its analogs, highlights the critical role of the acetamido group and the p-alkoxy substituent. The tert-butoxy group of this compound, being bulkier than the ethoxy group of phenacetin, is expected to influence its pharmacokinetic profile, including its rate of metabolism. A slower rate of O-dealkylation to paracetamol could potentially lead to a different duration of action or a modified toxicity profile compared to phenacetin.
Future research should focus on the direct synthesis and biological evaluation of this compound and a homologous series of p-alkoxyacetanilides. This would provide the much-needed quantitative data to establish a definitive SAR. Such studies should include:
-
In vitro COX-1 and COX-2 inhibition assays to determine the intrinsic inhibitory activity of the parent compounds.
-
Metabolic stability studies in liver microsomes to quantify the rate of conversion to paracetamol.
-
In vivo analgesic and anti-inflammatory models to correlate the in vitro and metabolic data with the overall pharmacological effect.
-
Toxicology studies to assess the potential for hepatotoxicity and nephrotoxicity, which have been concerns with other acetanilide analgesics.
By systematically varying the size and nature of the p-alkoxy group, a clearer understanding of its impact on the therapeutic index of this class of compounds can be achieved. This knowledge will be invaluable for the rational design of safer and more effective acetanilide-based analgesics.
References
Butacetin and its Relation to Aniline Analgesics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of Butacetin (4'-tert-butoxyacetanilide), a derivative of the aniline (B41778) analgesic class of drugs. It explores its chemical characteristics, synthesis, and putative mechanism of action within the historical and toxicological context of related compounds such as acetanilide (B955) and phenacetin (B1679774). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core scientific principles, experimental evaluation methodologies, and the toxicological considerations that have defined this class of analgesics. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on aniline analgesics to provide a robust framework for its evaluation.
Introduction to Aniline Analgesics
The aniline analgesics were among the first synthetic non-opioid drugs developed in the late 19th century, representing a significant milestone in pain and fever management.[1][2] Derived from aniline, a fundamental aromatic amine, these compounds offered an alternative to opioids.[3] Acetanilide, introduced in 1886, was the first of this class, followed by the less toxic phenacetin in 1887.[1][4] These early analgesics gained widespread use but were later withdrawn due to significant toxicities, including methemoglobinemia, nephrotoxicity, and carcinogenicity.[1][5][6] The understanding of their metabolism was a critical breakthrough, revealing that both acetanilide and phenacetin are prodrugs of the active metabolite, paracetamol (acetaminophen).[7] Their toxicity is primarily attributed to alternative metabolic pathways that produce reactive and harmful byproducts.[5][7] this compound, as a structural analog, is presumed to share this metabolic fate, though specific data is scarce.
This compound: Chemical Properties and Synthesis
This compound, also known as 4'-tert-butoxyacetanilide, is a derivative of acetanilide characterized by a tert-butoxy (B1229062) group at the para position of the aniline ring.
Chemical Data
| Property | Value | Source |
| IUPAC Name | N-(4-(tert-butoxy)phenyl)acetamide | ChemSpider |
| Molecular Formula | C₁₂H₁₇NO₂ | PubChem |
| Molecular Weight | 207.27 g/mol | PubChem |
| CAS Number | 2109-73-1 | PubChem |
| Synonyms | 4'-tert-Butoxyacetanilide, Tromal, BW 63-90 | PubChem |
Synthesis of this compound
A common synthetic route to this compound involves the acetylation of p-tert-butoxyaniline. The p-tert-butoxyaniline precursor can be synthesized from p-fluoronitrobenzene through nucleophilic aromatic substitution with potassium tert-butoxide, followed by reduction of the nitro group.
-
Step 1: Synthesis of p-tert-butoxyaniline: A general method involves the reaction of a substituted aryl halide with an alkoxide. For instance, 1-tert-butoxy-4-chlorobenzene can be reacted with ammonium (B1175870) hydroxide (B78521) in the presence of a copper iodide catalyst and a suitable ligand in a solvent like DMSO at elevated temperatures to yield 4-(tert-butoxy)aniline.
-
Step 2: Acetylation of p-tert-butoxyaniline: The resulting p-tert-butoxyaniline is then acetylated using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base or a suitable solvent to yield this compound.
Pharmacological Profile and Mechanism of Action
Presumed Mechanism of Action
The analgesic and antipyretic effects of aniline derivatives are primarily mediated by their active metabolite, paracetamol.[7] Paracetamol is believed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[8] This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and fever. It is hypothesized that this compound, following oral administration, undergoes hepatic metabolism to release paracetamol, which then exerts its therapeutic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 4-(tert-butoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 5. Median lethal dose - Wikipedia [en.wikipedia.org]
- 6. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 7. Metabolism Studies In Vitro and In Vivo [ouci.dntb.gov.ua]
- 8. Exploring acetaminophen prodrugs and hybrids: a review - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Butacetin Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of Butacetin's interaction with its biological targets. This compound, an analgesic and antipyretic agent, is metabolized in the body to its active form, paracetamol (acetaminophen). The primary mechanism of action of paracetamol is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation. This document outlines a detailed computational workflow to investigate the binding of this compound's active metabolite to COX-1 and COX-2, offering insights into its therapeutic effects and potential side effects. The methodologies described herein, including molecular docking and molecular dynamics simulations, are fundamental to modern drug discovery and development, enabling the prediction of ligand-receptor interactions at an atomic level.
Introduction
This compound, specifically N-(beta-hydroxybutyryl)-p-phenetidine (also known as Bucetin), is a pharmaceutical agent recognized for its analgesic and antipyretic properties. Upon administration, this compound undergoes metabolic transformation to paracetamol, which is largely responsible for its therapeutic effects. The principal targets of paracetamol are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and is upregulated at sites of inflammation. The analgesic action of paracetamol is attributed to its inhibition of COX enzymes, primarily within the central nervous system.[1]
In silico modeling has become an indispensable tool in pharmacology and drug design, offering a cost-effective and time-efficient means to study drug-receptor interactions.[2] By simulating the binding of a ligand to its receptor, researchers can predict binding affinity, identify key interacting residues, and understand the structural basis of a drug's mechanism of action. This guide presents a detailed protocol for the in silico analysis of this compound's active metabolite, paracetamol, with its primary targets, COX-1 and COX-2.
This compound Metabolism and Mechanism of Action
This compound is metabolized to paracetamol, which then acts on the peroxidase site of the COX enzymes. This inhibition reduces the production of prostaglandins, which are key mediators of pain and fever. The pathway from this compound to its active, receptor-targeting metabolite is a critical aspect of its pharmacology.
References
The Predicted Metabolic Fate of 4'-tert-Butoxyacetanilide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific experimental studies on the metabolism of 4'-tert-butoxyacetanilide are not available in the public domain. The following in-depth technical guide is a predictive overview based on established metabolic pathways of structurally related compounds, namely acetanilide (B955) and molecules containing a tert-butyl moiety. The proposed metabolites and pathways should be considered theoretical until experimentally verified.
Introduction
4'-tert-Butoxyacetanilide is an aromatic amide that possesses structural features susceptible to well-characterized metabolic transformations. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential pharmacological activity, and toxicological properties. This guide synthesizes knowledge of analogous compounds to forecast the primary and secondary metabolites of 4'-tert-butoxyacetanilide, details generalized experimental protocols for their identification, and presents the predicted metabolic pathways through clear visualizations.
Predicted Metabolic Pathways
The metabolism of 4'-tert-butoxyacetanilide is anticipated to proceed through Phase I and Phase II reactions. Phase I reactions will likely involve oxidation and hydrolysis, introducing or exposing functional groups. Phase II reactions would then conjugate these metabolites with endogenous molecules to increase their water solubility and facilitate excretion.
The primary sites for metabolic attack are predicted to be the tert-butoxy (B1229062) group and the aromatic ring. Key metabolic reactions are expected to include O-dealkylation, hydroxylation of the tert-butyl group, and aromatic hydroxylation.
Diagram of Predicted Metabolic Pathways
Caption: Predicted Phase I and Phase II metabolic pathways of 4'-tert-Butoxyacetanilide.
Quantitative Data Summary (Predictive)
While no specific quantitative data exists for 4'-tert-butoxyacetanilide, the following table summarizes the predicted metabolites and the key metabolic reactions involved. The relative abundance of these metabolites would need to be determined experimentally.
| Predicted Metabolite | Metabolic Reaction | Enzyme System (Predicted) | Phase |
| 4-Hydroxyacetanilide (Paracetamol) | O-Dealkylation | Cytochrome P450 (CYP450) | I |
| tert-Butanol | O-Dealkylation | Cytochrome P450 (CYP450) | I |
| 2-Hydroxy-4-tert-butoxyacetanilide | Aromatic Hydroxylation | Cytochrome P450 (CYP450) | I |
| 3-Hydroxy-4-tert-butoxyacetanilide | Aromatic Hydroxylation | Cytochrome P450 (CYP450) | I |
| 4'-(2-Hydroxy-1,1-dimethylethoxy)acetanilide | tert-Butyl Hydroxylation | Cytochrome P450 (CYP450) | I |
| 4'-(2-Carboxy-1,1-dimethylethoxy)acetanilide | Oxidation | Alcohol/Aldehyde Dehydrogenase | I |
| Glucuronide Conjugates | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | II |
| Sulfate Conjugates | Sulfation | Sulfotransferases (SULTs) | II |
Detailed Predicted Metabolic Transformations
Phase I Metabolism
-
O-Dealkylation: The tert-butoxy group is a likely target for oxidative O-dealkylation mediated by cytochrome P450 enzymes. This reaction would cleave the ether bond, yielding 4-hydroxyacetanilide (paracetamol) and tert-butanol.[1] This is a common metabolic pathway for compounds containing a tert-butoxy group.
-
Aromatic Hydroxylation: The aromatic ring of the acetanilide moiety is susceptible to hydroxylation by CYP450 enzymes.[2][3] This could lead to the formation of catecholic metabolites such as 2-hydroxy-4-tert-butoxyacetanilide and 3-hydroxy-4-tert-butoxyacetanilide.
-
Hydroxylation of the tert-Butyl Group: The methyl groups of the tert-butyl substituent are also potential sites for oxidation.[1][4] This would result in the formation of an alcohol metabolite, 4'-(2-hydroxy-1,1-dimethylethoxy)acetanilide. This primary alcohol could then undergo further oxidation to the corresponding carboxylic acid, 4'-(2-carboxy-1,1-dimethylethoxy)acetanilide.[1]
-
Amide Hydrolysis: While a plausible metabolic pathway for acetanilides, the hydrolysis of the amide bond in 4'-tert-butoxyacetanilide to form 4-tert-butoxyaniline (B1279196) and acetic acid is considered a minor pathway in vivo for acetanilide itself.[5][6]
Phase II Metabolism
The hydroxylated metabolites generated in Phase I, particularly 4-hydroxyacetanilide and the aromatic hydroxylation products, are expected to undergo extensive Phase II conjugation reactions.
-
Glucuronidation: The phenolic hydroxyl groups are excellent substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of water-soluble glucuronide conjugates.
-
Sulfation: Sulfotransferases (SULTs) can also catalyze the conjugation of sulfate groups to the phenolic metabolites.
Experimental Protocols for Metabolite Identification (General)
The following outlines general experimental methodologies that would be employed to identify and characterize the metabolites of 4'-tert-butoxyacetanilide.
In Vitro Metabolism Workflow
Caption: A generalized workflow for in vitro metabolite identification.
1. In Vitro Incubation with Human Liver Microsomes (HLMs) or Hepatocytes:
-
Objective: To generate Phase I and Phase II metabolites in a controlled environment.
-
Materials: Pooled human liver microsomes or cryopreserved human hepatocytes, 4'-tert-butoxyacetanilide, NADPH regenerating system (for CYP450 activity), UDPGA (for glucuronidation), and PAPS (for sulfation).
-
Procedure:
-
Pre-incubate HLMs or hepatocytes at 37°C.
-
Add 4'-tert-butoxyacetanilide to initiate the reaction.
-
For Phase I metabolism, include an NADPH regenerating system. For Phase II, also include UDPGA and PAPS.
-
Incubate for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Centrifuge to pellet the protein.
-
Collect the supernatant for analysis.
-
2. In Vivo Metabolism Study in Animal Models (e.g., Rat):
-
Objective: To identify metabolites formed under physiological conditions.
-
Procedure:
-
Administer 4'-tert-butoxyacetanilide to the animal model (e.g., via oral gavage or intravenous injection).
-
Collect biological samples (urine, feces, and blood) at various time points.
-
Process the samples to extract the metabolites (e.g., solid-phase extraction for urine, protein precipitation for plasma).
-
Analyze the extracts using LC-MS/MS.
-
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Chromatography: Reverse-phase chromatography is typically used to separate the parent compound from its more polar metabolites.
-
Mass Spectrometry:
-
Full Scan MS: To detect all ions within a specified mass range.
-
Tandem MS (MS/MS): To fragment the ions of interest (parent drug and potential metabolites) to obtain structural information.
-
-
Metabolite Identification: Putative metabolites are identified by comparing their mass spectra and fragmentation patterns with those of the parent drug and by predicting plausible biotransformations (e.g., +16 Da for hydroxylation, -56 Da for O-de-tert-butylation).
Conclusion
While experimental data for the metabolism of 4'-tert-butoxyacetanilide is currently lacking, a robust predictive metabolic scheme can be constructed based on the well-established biotransformations of its structural components. The primary routes of metabolism are anticipated to be O-dealkylation of the tert-butoxy group and hydroxylation of both the aromatic ring and the tert-butyl substituent, followed by Phase II conjugation. The experimental protocols outlined provide a standard framework for the definitive identification and quantification of these potential metabolites, which is an essential step in the preclinical development of any new chemical entity.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 3. Hydroxylation of Acetanilide by Iron-Sulfur and Nickel-Sulfur Complex Systems [jstage.jst.go.jp]
- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. Acetanilide - Wikipedia [en.wikipedia.org]
Genotoxicity Assessment of Butacetin: A Methodological Whitepaper
Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature and toxicological databases reveals a significant lack of specific genotoxicity data for Butacetin (4'-tert-butoxyacetanilide). Safety data sheets and chemical repositories consistently indicate that the toxicological properties, including mutagenicity and carcinogenicity, have not been thoroughly investigated[1][2][3][4][5].
This document, therefore, serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the standard methodologies that would be employed to assess the genotoxicity of this compound. The experimental protocols and workflows detailed below are based on internationally recognized guidelines and best practices in genetic toxicology.
Overview of Genotoxicity Testing Strategy
A standard battery of tests is typically required by regulatory agencies to evaluate the genotoxic potential of a chemical. This battery is designed to detect different types of genetic damage: gene mutations, and both structural and numerical chromosomal aberrations.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method that utilizes bacteria to assess the mutagenic potential of chemical compounds.[2][6] It tests for the ability of a substance to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[2]
Experimental Protocol
-
Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and TA1538 or E. coli WP2 uvrA.[7][8] These strains are designed to detect different types of mutations, such as frameshift and base-pair substitutions.[2]
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.[7][9] This is crucial as some chemicals only become mutagenic after being metabolized.
-
Procedure (Plate Incorporation Method):
-
A suspension of the bacterial tester strain, the test substance at various concentrations, and either S9 mix or a buffer are mixed in molten top agar (B569324).
-
This mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each plate.
-
-
Dose Selection: A preliminary toxicity test is performed to determine the appropriate concentration range. The highest concentration should show some toxicity but not be excessively bactericidal.
-
Controls:
-
Negative (Solvent) Control: The solvent used to dissolve the test substance.
-
Positive Controls: Known mutagens specific for each tester strain, both with and without S9 activation, are used to ensure the test system is functioning correctly.
-
-
Data Analysis: A positive result is generally defined as a dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control.
In Vitro Mammalian Cell Micronucleus Test
This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome loss or gain) events by measuring the frequency of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.
Experimental Protocol
-
Cell Types: Human peripheral blood lymphocytes (HPBL) or established cell lines like CHO, V79, or TK6 are commonly used.[10]
-
Metabolic Activation: As with the Ames test, experiments are conducted with and without an exogenous S9 metabolic activation system.
-
Procedure:
-
Cell cultures are exposed to this compound at a range of concentrations for a short period (e.g., 3-6 hours) with and without S9, and for a longer, continuous period (e.g., up to 1.5-2 normal cell cycles) without S9.
-
After exposure, cells are washed and cultured in fresh medium.
-
Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis during or after treatment.
-
Cells are harvested, fixed, and stained.
-
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed, often by calculating the Cytokinesis-Block Proliferation Index (CBPI). Treatment concentrations should ideally produce a range of cytotoxicity, up to about 50-60%.
-
Controls:
-
Negative (Solvent) Control.
-
Positive Controls: A known clastogen (e.g., Mitomycin C) and a known aneugen (e.g., Colchicine or Vinblastine) are used.[10]
-
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
In Vitro Chromosomal Aberration Test
This cytogenetic assay identifies structural chromosomal damage in cultured mammalian cells.[11][12]
Experimental Protocol
-
Cell Types: Similar to the micronucleus test, primary cultures of human lymphocytes or established cell lines (e.g., CHO) are used.[11][13]
-
Metabolic Activation: The assay is performed with and without an S9 mix.
-
Procedure:
-
Cell cultures are treated with this compound at various concentrations.
-
Treatment duration is typically short (3-6 hours) with and without S9, followed by a recovery period, and a continuous treatment (e.g., 20-24 hours) without S9.[14]
-
A metaphase-arresting agent (e.g., Colcemid® or colchicine) is added to the cultures for the last few hours of incubation to accumulate cells in metaphase.
-
Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Slides are stained (e.g., with Giemsa).
-
-
Scoring: Metaphase spreads are analyzed microscopically for different types of chromosomal aberrations, including chromatid-type and chromosome-type breaks and exchanges. Typically, 200-300 metaphases are scored per concentration. Mitotic index is also calculated to assess cytotoxicity.[14]
-
Controls:
-
Negative (Solvent) Control.
-
Positive Controls: Known clastogens are used for both non-activated and S9-activated conditions (e.g., Mitomycin C without S9, Cyclophosphamide with S9).
-
-
Data Analysis: A statistically significant and dose-related increase in the percentage of cells with structural aberrations is considered a positive result.
Conclusion and Path Forward
While there is currently no specific genotoxicity data available for this compound, the established methodologies outlined in this guide provide a clear framework for its assessment. A comprehensive evaluation using the Ames test, an in vitro micronucleus or chromosomal aberration assay, and appropriate in vivo follow-up studies (if warranted by in vitro results) would be necessary to fully characterize the genotoxic potential of this compound and inform a robust human health risk assessment. Researchers investigating this compound are strongly encouraged to conduct these studies to fill the existing data gap.
References
- 1. file1.lookchem.com [file1.lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 4-BUTOXYACETANILIDE|23563-26-0 - MOLBASE Encyclopedia [m.molbase.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Ames test - Wikipedia [en.wikipedia.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Mutagenicity testing of selected analgesics in Ames Salmonella strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. criver.com [criver.com]
- 12. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]
- 13. genedirex.com [genedirex.com]
- 14. chemview.epa.gov [chemview.epa.gov]
Physicochemical Characteristics of Butacetin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butacetin, with the IUPAC name N-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetamide, is an organic compound classified as an anilide and a member of the acetamide (B32628) family. It has been utilized as an analgesic, or pain-killing agent.[1][2] Structurally similar to other analgesics like phenacetin, this compound's therapeutic effects are believed to stem from a similar mechanism of action. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, details the experimental protocols for their determination, and illustrates its synthesis and presumed mechanism of action.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding its behavior in biological systems and for the development of pharmaceutical formulations.
| Property | Value | Source(s) |
| IUPAC Name | N-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetamide | [2] |
| Synonyms | 4'-tert-Butoxyacetanilide, Tromal, BW 63-90 | [2] |
| CAS Number | 2109-73-1 | [2] |
| Molecular Formula | C₁₂H₁₇NO₂ | [2] |
| Molecular Weight | 207.27 g/mol | [2] |
| Melting Point | 130 °C | No source found |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| logP (Octanol-Water) | Data not available |
Experimental Protocols
Melting Point Determination
The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad melting range often indicates the presence of impurities.[3][4]
Methodology: Capillary Method [3][5][6]
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) in close proximity to a calibrated thermometer.[3][4]
-
Heating: The apparatus is heated at a slow, controlled rate, typically 1-2 °C per minute, especially near the expected melting point.[3]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase turns into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.
Solubility Determination
Solubility is a crucial parameter for drug development, influencing absorption and bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility.[7][8][9]
Methodology: Shake-Flask Method [7]
-
System Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, phosphate (B84403) buffer at a specific pH) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath (e.g., 37 ± 1 °C for biopharmaceutical relevance) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[7] The agitation speed must be sufficient to keep the solid suspended without forming a vortex.[7]
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Concentration Analysis: The concentration of this compound in the clear, saturated supernatant is quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[9] The procedure is repeated at various pH levels (e.g., 1.2, 4.5, 6.8) to determine the pH-solubility profile.[7]
pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which affects its solubility, permeability, and receptor binding. Potentiometric titration is a reference method for pKa determination.[10][11]
Methodology: Potentiometric Titration [11][12]
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system like water-ethanol if aqueous solubility is low.
-
Titration: The solution is titrated with a standardized strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored using a calibrated pH meter after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the compound.[10][12]
logP (Octanol-Water Partition Coefficient) Determination
LogP is the measure of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Methodology: Shake-Flask Method [13][14][15][16]
-
Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer to determine logD) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation.[16]
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with the other pre-saturated phase in a separatory funnel.
-
Equilibration: The mixture is shaken until equilibrium is achieved, allowing the compound to partition between the two immiscible layers.
-
Phase Separation: The mixture is allowed to stand until the two phases clearly separate.
-
Concentration Analysis: The concentration of this compound in each phase (n-octanol and aqueous) is determined using a suitable analytical method like HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[17]
Mandatory Visualizations
Synthesis of this compound
This compound is commercially synthesized from p-fluoronitrobenzene through a multi-step process that involves nucleophilic aromatic substitution, reduction of the nitro group, and subsequent acylation.[18][19][20]
Presumed Mechanism of Action: COX Pathway Inhibition
As an analgesic, this compound is structurally related to phenacetin, which exerts its effects by inhibiting cyclooxygenase (COX) enzymes.[1][21] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[21][22] It is presumed that this compound follows a similar mechanism of action.
References
- 1. Phenacetin: pharmacokinetics, mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]
- 2. Phenacetin - Wikipedia [en.wikipedia.org]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. thinksrs.com [thinksrs.com]
- 7. who.int [who.int]
- 8. Solubility Measurements | USP-NF [uspnf.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. scribd.com [scribd.com]
- 11. scielo.br [scielo.br]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. Experimental determination of octanol-water partition coefficients of quercetin and related flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. homework.study.com [homework.study.com]
- 19. Answered: this compound is an analgesic (pain-killing) agent that is synthesized com- mercially from p-fluoronitrobenzene. Propose a synthesis. NHCOCH3 this compound (CH3)3CO1 | bartleby [bartleby.com]
- 20. This compound is an analgesic (pain-killing) agent that is synthesized commer.. [askfilo.com]
- 21. What is the mechanism of Phenacetin? [synapse.patsnap.com]
- 22. What is Phenacetin used for? [synapse.patsnap.com]
An In-depth Technical Guide to the Degradation Pathways of Butacetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butacetin (4'-tert-butoxyacetanilide) is an analgesic and antipyretic agent. Understanding its chemical stability and degradation pathways is crucial for the development of safe, effective, and stable pharmaceutical formulations. This technical guide outlines a comprehensive strategy for elucidating the degradation profile of this compound through forced degradation studies. While specific degradation data for this compound is not extensively available in public literature, this document provides a detailed framework based on its chemical structure and established principles of drug degradation. It covers proposed experimental protocols for subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress conditions, along with analytical methodologies for the identification and quantification of potential degradation products. Furthermore, this guide presents inferred degradation pathways based on the functional groups present in the this compound molecule, visualized through signaling pathway diagrams.
Introduction to this compound and Stability Testing
This compound, with the chemical formula C₁₂H₁₇NO₂, is an acetanilide (B955) derivative characterized by an amide and a tert-butyl ether functional group attached to a phenyl ring. The stability of a drug substance like this compound is a critical quality attribute that can be influenced by environmental factors such as pH, temperature, light, and oxygen. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in the physical and chemical properties of the drug product.
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing.[1] These studies are essential to:
-
Establish the intrinsic stability of the molecule.[1]
-
Identify likely degradation products and elucidate degradation pathways.[1][2]
-
Develop and validate stability-indicating analytical methods that can resolve the drug from its degradation products.[2][3]
Proposed Forced Degradation Study for this compound
A systematic forced degradation study for this compound would involve exposing it to various stress conditions to induce degradation. The extent of degradation should be targeted at 5-20% to ensure that primary degradation products are formed without excessive secondary degradation.[4]
Data Presentation: Proposed Stress Conditions
The following table summarizes the proposed stress conditions for a comprehensive forced degradation study of this compound.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 72 hours |
| Neutral Hydrolysis | Purified Water | 60°C | Up to 72 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Photolytic Degradation | ICH Q1B Option 2 (Xenon Lamp) | Room Temperature | Expose to ≥1.2 million lux hours and ≥200 W h/m² |
| Thermal Degradation | Solid-state | 70°C | Up to 48 hours |
Experimental Protocols
This section details the methodologies for conducting the proposed forced degradation studies and for the analysis of the resulting samples.
Materials and Equipment
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Purified water
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector
-
LC-MS/MS system for identification of degradation products
-
Photostability chamber
-
Forced-air oven
General Procedure for Stress Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions: For each stress condition, transfer a known volume of the stock solution into a suitable container (e.g., a volumetric flask).
-
Hydrolysis:
-
For acid and base hydrolysis, add an equal volume of 0.2 M HCl or 0.2 M NaOH, respectively, to achieve a final acid/base concentration of 0.1 M.
-
For neutral hydrolysis, add an equal volume of purified water.
-
Heat the solutions at the specified temperature and collect samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Neutralize the acid and base samples with an equivalent amount of base or acid, respectively, before analysis.
-
-
Oxidation: Add the required volume of 3% H₂O₂ to the this compound solution and keep it at room temperature. Monitor the reaction and collect samples at various time points.
-
Photolysis: Expose the this compound solution (in a transparent container) and solid-state this compound to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Thermal Degradation: Store solid this compound in a forced-air oven at the specified temperature. Dissolve samples in a suitable solvent at different time points for analysis.
Analytical Methodology: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating this compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector set at a wavelength that allows for the detection of this compound and its degradation products (a UV scan of this compound would be required to determine the optimal wavelength).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
The method would need to be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Mandatory Visualizations
Experimental Workflow
Potential Degradation Pathways
Based on the chemical structure of this compound, the primary sites susceptible to degradation are the amide and ether linkages.
A. Hydrolytic Degradation Pathway
The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, which would be a primary degradation pathway.[3][5] This reaction would yield 4-tert-butoxyaniline (B1279196) and acetic acid. Under more forced conditions, the tert-butyl ether linkage could also undergo cleavage.
B. Oxidative Degradation Pathway
Oxidation could occur at several positions on the this compound molecule. The aromatic ring is susceptible to hydroxylation, and the nitrogen of the amide group could be oxidized to an N-oxide. The tert-butyl group could also be a site of oxidation.[6]
Conclusion
While specific degradation pathways for this compound have not been published, this guide provides a robust framework for their elucidation. By conducting systematic forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress, researchers can identify potential degradation products. The use of a validated stability-indicating HPLC method is paramount for separating and quantifying these products, while techniques like LC-MS/MS are indispensable for their structural characterization. Understanding the degradation pathways of this compound is a critical step in developing stable, safe, and effective pharmaceutical products, ensuring their quality throughout their shelf life.
References
- 1. Hydrolysis of Acetanilide: Mechanism & Explanation - Video | Study.com [study.com]
- 2. homework.study.com [homework.study.com]
- 3. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 4. Bucetin - Wikipedia [en.wikipedia.org]
- 5. study.com [study.com]
- 6. The acid-catalysed hydrolysis of acetanilide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comprehensive Pharmacological Review of Phenacetin Analogues
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the pharmacology of phenacetin (B1679774) and its analogues. Phenacetin, a once widely used analgesic and antipyretic, was withdrawn from the market due to its association with nephrotoxicity and carcinogenicity.[1][2][3][4][5] Its study, however, continues to offer valuable insights into drug metabolism, toxicity, and the development of safer analgesics. This guide details the pharmacological activities, metabolic pathways, and toxicological profiles of phenacetin and related compounds, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key biological pathways.
Pharmacological Activity of Phenacetin and its Analogues
Phenacetin exerts its analgesic and antipyretic effects primarily through its major active metabolite, paracetamol (acetaminophen).[6][7][8][9] The mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in pain and fever.[8][10]
Analgesic and Anti-inflammatory Activity
The analgesic properties of phenacetin and its analogues are typically evaluated using rodent models such as the hot plate, tail-flick, and acetic acid-induced writhing tests. Quantitative data on the analgesic and anti-inflammatory activities of selected phenacetin analogues are summarized in Table 1.
| Compound | Animal Model | Analgesic Assay | ED50 (mg/kg, oral) | Anti-inflammatory Assay | ED50 (µmol/kg, i.p.) | Reference(s) |
| Phenacetin | Rodent | Trypsin Hyperalgesia | 114 ± 36.2 | - | - | [11] |
| Phenacetin | Rodent | Kaolin Hyperalgesia | 107 ± 11.5 | - | - | [11] |
| Paracetamol | Mouse | Acetic Acid Writhing | 506 | Carrageenan-induced Hyperalgesia | 411.6 | [12] |
| Nitroparacetamol (NCX-701) | Mouse | Acetic Acid Writhing | 24.8 | Carrageenan-induced Paw Edema | 169.4 | [12] |
Metabolism and Bioactivation
The pharmacological and toxicological profiles of phenacetin analogues are intrinsically linked to their metabolic fate. The primary metabolic pathway for phenacetin is O-deethylation to form paracetamol, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP1A2.[13][14] However, alternative metabolic pathways lead to the formation of toxic reactive metabolites.
Key Metabolic Pathways
-
O-dealkylation: This pathway produces paracetamol, the desired analgesic metabolite.
-
N-deacetylation: This leads to the formation of p-phenetidine (B124905), a metabolite strongly implicated in nephrotoxicity and methemoglobinemia.[15][16]
-
N-hydroxylation: This pathway can lead to the formation of N-hydroxyphenacetin, which can be further metabolized to reactive intermediates that bind to cellular macromolecules, contributing to toxicity.[15]
The interplay of these pathways determines the overall safety profile of a given phenacetin analogue.
Toxicology of Phenacetin Analogues
The clinical use of phenacetin was terminated due to its association with severe adverse effects, primarily analgesic nephropathy and an increased risk of urothelial cancers.[1][2][3][4][5]
Nephrotoxicity
Chronic high-dose consumption of phenacetin leads to analgesic nephropathy, a condition characterized by renal papillary necrosis and chronic interstitial nephritis.[3][17][18][19][20] The metabolite p-phenetidine is considered a key culprit in this toxicity.[15][16]
Carcinogenicity
Phenacetin is classified as a human carcinogen, with sufficient evidence linking it to cancers of the renal pelvis and ureter.[9][21][22][23] The genotoxic effects of phenacetin and its metabolites are believed to underlie its carcinogenic potential.
Hematotoxicity
Metabolites of phenacetin, particularly N-hydroxyphenetidine, can induce hemolytic anemia and methemoglobinemia.[15]
Quantitative toxicological data for phenacetin and its key metabolites are presented in Table 2.
| Compound | Animal Model | Toxicity Endpoint | LD50/TD50 | Reference(s) |
| Phenacetin | Rat | Acute Oral Toxicity (LD50) | 1650 - 4000 mg/kg | [9] |
| Phenacetin | Rat | Carcinogenicity (TD50 - kidney tumors) | 1600 mg/kg/day | [21] |
| Phenacetin | Mouse | Carcinogenicity (TD50 - urinary tract tumors) | 2100 mg/kg/day | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of phenacetin analogues.
Acetic Acid-Induced Writhing Test for Analgesia
Objective: To evaluate the peripheral analgesic activity of a compound.
Procedure:
-
Male Swiss mice (20-25 g) are used.
-
Animals are pre-treated with the test compound or vehicle orally.
-
After a set pre-treatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).
-
Immediately after injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20-30 minutes.
-
The percentage of inhibition of writhing is calculated for the treated groups compared to the vehicle control group.
Hot Plate Test for Analgesia
Objective: To evaluate the central analgesic activity of a compound.
Procedure:
-
Male Wistar rats (150-200 g) or mice are used.
-
The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
The basal reaction time of each animal is determined by placing it on the hot plate and recording the time taken to lick a hind paw or jump. A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage.
-
Animals are then treated with the test compound or vehicle.
-
The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
An increase in the reaction time compared to the basal time indicates an analgesic effect.
Induction and Assessment of Analgesic Nephropathy
Objective: To model phenacetin-induced kidney damage in rodents.
Procedure:
-
Male Sprague-Dawley rats (200-250 g) are used.
-
Phenacetin is administered orally via gavage daily for several weeks to months at doses ranging from 300 to 500 mg/kg/day.
-
Biomarker Analysis: 24-hour urine samples are collected periodically using metabolic cages to measure markers of kidney damage such as proteinuria, glucosuria, and specific kidney injury biomarkers (e.g., KIM-1, NGAL). Blood samples are collected to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.
-
Histopathological Examination: At the end of the study, animals are euthanized, and kidneys are harvested. The kidneys are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) stains. The sections are examined microscopically for evidence of renal papillary necrosis, interstitial nephritis, and tubular atrophy.
Ames Test for Mutagenicity
Objective: To assess the mutagenic potential of a compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Procedure:
-
Histidine-auxotrophic strains of S. typhimurium (e.g., TA98, TA100) are used.
-
The test compound is dissolved in a suitable solvent (e.g., DMSO).
-
The bacterial strain, the test compound at various concentrations, and (optionally) a liver homogenate fraction (S9 mix) for metabolic activation are combined in molten top agar (B569324).
-
The mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[2][24][25][26][27]
In Vivo Micronucleus Test for Genotoxicity
Objective: To detect chromosomal damage or damage to the mitotic apparatus in vivo.
Procedure:
-
Mice (e.g., CD-1 strain) are treated with the test compound, usually via oral gavage or intraperitoneal injection, once or twice.
-
At appropriate time points after treatment (e.g., 24 and 48 hours), bone marrow is flushed from the femurs or peripheral blood is collected.
-
The cells are smeared onto microscope slides, fixed, and stained (e.g., with Giemsa or a fluorescent dye).
-
The number of micronucleated polychromatic erythrocytes (MN-PCEs) per a certain number of total PCEs (e.g., 2000) is counted under a microscope.
-
A significant increase in the frequency of MN-PCEs in treated animals compared to controls indicates genotoxic activity.[28][29][30][31]
Signaling Pathways and Logical Relationships
The biological effects of phenacetin analogues are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate key metabolic and toxicity pathways.
Caption: Metabolic pathways of phenacetin leading to therapeutic and toxic effects.
Caption: Cellular signaling pathways in phenacetin-induced renal toxicity.
Caption: Experimental workflow for the acetic acid-induced writhing test.
Conclusion
The study of phenacetin and its analogues provides a critical case study in drug development, highlighting the importance of understanding metabolic pathways and their role in both therapeutic efficacy and toxicity. While phenacetin itself is no longer in clinical use, the knowledge gained from its investigation has been instrumental in the development of safer analgesics like paracetamol and continues to inform the design of new drug candidates. The experimental protocols and pathway analyses presented in this guide offer a foundational resource for researchers in pharmacology and toxicology engaged in the evaluation of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. Clinical and pathological aspects of analgesic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of the SAR Connection between Morphinan- and Arylacetamide-Based κ Opioid Receptor (κOR) Agonists Using the Strategy of Bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of acetaminophen derivatives as analgesic, antipyretic and anti-inflammatory agents | Semantic Scholar [semanticscholar.org]
- 6. The multiple mechanisms and modes of cell death after acetaminophen overdose [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative nephrotoxicity of aspirin and phenacetin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. canada.ca [canada.ca]
- 10. Comparative Nephrotoxicity of Aspirin and Phenacetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative comparison of the analgesic and anti-inflammatory activities of aspirin, phenacetin and acetaminophen in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitroparacetamol exhibits anti-inflammatory and anti-nociceptive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signalling pathways involved in paracetamol-induced hepatotoxicity: new insights on the role of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Intracellular signaling mechanisms of acetaminophen-induced liver cell death. | Semantic Scholar [semanticscholar.org]
- 15. The role of N-hydroxyphenetidine in phenacetin-induced hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of phenacetin and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pathology of analgesic nephropathy: Australian experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical and pathological aspects of analgesic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analgesic Nephropathy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Analgesic Nephropathy - Genitourinary Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 21. PHENACETIN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Different roles for phenacetin and paracetamol in cancer of the kidney and renal pelvis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Different roles for phenacetin and paracetamol in cancer of the kidney and renal pelvis | Semantic Scholar [semanticscholar.org]
- 24. microbiologyinfo.com [microbiologyinfo.com]
- 25. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. enamine.net [enamine.net]
- 28. The micronucleus test with peripheral reticulocytes from phenacetin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. scispace.com [scispace.com]
- 30. mutagenese.pasteur-lille.fr [mutagenese.pasteur-lille.fr]
- 31. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4'-tert-Butoxyacetanilide from p-Fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, multi-step protocol for the synthesis of 4'-tert-butoxyacetanilide, commencing from the starting material p-fluoronitrobenzene. The synthesis is presented in three primary stages:
-
Step 1: Nucleophilic Aromatic Substitution to form 4-tert-butoxynitrobenzene.
-
Step 2: Reduction of the Nitro Group to yield 4-tert-butoxyaniline.
-
Step 3: Acetylation of the Amine to produce the final product, 4'-tert-butoxyacetanilide.
Detailed experimental procedures, safety precautions, and quantitative data are provided for each step to ensure reproducibility and safe handling in a laboratory setting.
Safety Precautions
General Guidance: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, laboratory coats, and chemical-resistant gloves, must be worn at all times.
-
p-Fluoronitrobenzene: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.[1]
-
Potassium tert-Butoxide: Flammable solid and corrosive. Reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[2]
-
Stannous Chloride (SnCl₂): Corrosive and a suspected sensitizer. Handle with care to avoid contact.[3]
-
Acetic Anhydride: Corrosive and a lachrymator. Causes severe burns. Handle only in a fume hood.
-
Solvents (THF, Ethanol, Ethyl Acetate): Flammable liquids. Keep away from ignition sources.
Overall Synthesis Scheme
The three-step synthesis of 4'-tert-butoxyacetanilide from p-fluoronitrobenzene is illustrated below.
References
Application Notes and Protocols for the Synthesis of Butacetin
Introduction
Butacetin, also known as 4'-tert-butoxyacetanilide, is an organic compound with analgesic properties.[1] This document provides a detailed experimental protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The primary synthesis route described herein is the Williamson ether synthesis, a robust and widely utilized method for preparing ethers. This method involves the reaction of an alkoxide with a primary alkyl halide. In this protocol, acetaminophen (B1664979) (paracetamol) is deprotonated to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, yielding this compound. A second commercially viable, multi-step synthesis commencing from p-fluoronitrobenzene is also described.[1][2][3][4][5]
Chemical Properties
| Property | Value |
| Molecular Formula | C12H17NO2[6][7] |
| Molecular Weight | 207.27 g/mol [6][7] |
| IUPAC Name | N-(4-butoxyphenyl)acetamide[8] |
| Synonyms | 4'-Butoxyacetanilide, N-(p-butoxyphenyl)acetamide |
| CAS Number | 23563-26-0[8] |
| Melting Point | 185-187°C[9] |
| Boiling Point | 384.4±25.0 °C (Predicted)[9] |
| Density | 1.054±0.06 g/cm3 (Predicted)[9] |
Experimental Protocol: Williamson Ether Synthesis of this compound from Acetaminophen
This protocol details the synthesis of this compound from acetaminophen and 1-iodobutane (B1219991) via a Williamson ether synthesis.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| Acetaminophen | C8H9NO2 | 151.16 | 500 mg | 3.31 mmol |
| Potassium Carbonate (anhydrous) | K2CO3 | 138.21 | 665 mg | 4.81 mmol |
| 1-Iodobutane | C4H9I | 184.02 | 0.64 mL (0.94 g) | 5.11 mmol |
| 2-Butanone (B6335102) (MEK) | C4H8O | 72.11 | 7 mL | - |
| tert-Butyl methyl ether (TBME) | C5H12O | 88.15 | ~10 mL | - |
| 5% Sodium Hydroxide (B78521) Solution | NaOH | 40.00 | ~8 mL | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | ~5 mL | - |
| Calcium Chloride (anhydrous) | CaCl2 | 110.98 | As needed | - |
| Water | H2O | 18.02 | As needed | - |
Procedure
-
Reaction Setup:
-
Reaction Execution:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the mixture to reflux using a heating mantle set to an appropriate temperature (the boiling point of 2-butanone is 79.6 °C).
-
Maintain the reflux with stirring for approximately 1 hour.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add 4 mL of water to the flask and stir until the solid dissolves.[10]
-
Transfer the contents to a separatory funnel.
-
Rinse the reaction flask with tert-butyl methyl ether (TBME) (2 x 4 mL) and add the rinsings to the separatory funnel.
-
Separate the layers. The bottom layer is the aqueous layer.
-
Extract the aqueous layer with TBME (1 x 5 mL).
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layers with 5% aqueous sodium hydroxide solution (2 x 4 mL) to remove any unreacted acetaminophen.[10]
-
Wash the organic layer with brine (1 x 5 mL).[10]
-
Dry the organic layer over anhydrous calcium chloride.
-
-
Purification and Characterization:
-
Decant or filter the dried organic solution into a pre-weighed Erlenmeyer flask.
-
Evaporate the solvent using a rotary evaporator or a gentle stream of air to obtain the crude product.
-
Recrystallize the crude product from hot water or a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Determine the melting point of the purified product and characterize it using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Alternative Synthesis Route: From p-Fluoronitrobenzene
A commercial synthesis of this compound starts from p-fluoronitrobenzene.[1][2][3][4] This multi-step process involves:
-
Nucleophilic Aromatic Substitution: The fluorine atom in p-fluoronitrobenzene is substituted by a tert-butoxy (B1229062) group using a strong base like potassium tert-butoxide.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amino group. A common reducing agent for this transformation is tin(II) chloride (SnCl₂) in the presence of a base, followed by hydrolysis.[1]
-
Acetylation: The resulting amine is acetylated using an acylating agent like acetyl chloride or acetic anhydride (B1165640) to form the final amide product, this compound.[1]
Reaction Pathway Diagram
Caption: Synthesis of this compound from p-fluoronitrobenzene.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
2-Butanone and tert-butyl methyl ether are flammable. Keep away from open flames and ignition sources.
-
1-Iodobutane is a lachrymator and should be handled with care.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Conclusion
The Williamson ether synthesis provides an effective and straightforward method for the laboratory-scale synthesis of this compound from readily available starting materials. The alternative route from p-fluoronitrobenzene is suitable for larger-scale industrial production. Proper execution of the experimental protocol and adherence to safety guidelines are crucial for a successful and safe synthesis.
References
- 1. homework.study.com [homework.study.com]
- 2. bartleby.com [bartleby.com]
- 3. vaia.com [vaia.com]
- 4. 21-71 this compound is an analgesic (pain-killing) agent that is synthesized .. [askfilo.com]
- 5. This compound is an analgesic (pain-killing) agent that is synthesized commer.. [askfilo.com]
- 6. This compound | C12H17NO2 | CID 16426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Acetamide, N-(4-butoxyphenyl)- | C12H17NO2 | CID 90165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (4-BUTOXYPHENYL)ACETAMIDE CAS#: 3413-59-0 [m.chemicalbook.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Application Note: Quantification of Butacetin using a Stability-Indicating RP-HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Butacetin. The described method is suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations. The protocol has been developed to be specific, accurate, and precise, making it ideal for quality control and research applications. This document provides a comprehensive overview of the chromatographic conditions, sample preparation, and method validation parameters presented in a clear and structured format for ease of use by researchers, scientists, and drug development professionals.
Introduction
This compound, an acetanilide (B955) derivative, is a compound of interest in pharmaceutical development. Accurate and precise analytical methods are crucial for the quantification of this compound in various stages of drug development, including formulation, stability testing, and quality control. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This application note presents a validated RP-HPLC method for the determination of this compound.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
Table 1: Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Run Time | 10 minutes |
Preparation of Solutions
a. Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
b. Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL. These solutions are used to construct the calibration curve.
c. Sample Preparation (for a hypothetical tablet formulation):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of this compound.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 10 µg/mL).
Method Validation Summary
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters and their acceptable limits.
Table 2: Method Validation Parameters
| Parameter | Typical Result | Acceptance Criteria |
| Linearity (µg/mL) | 1 - 50 | Correlation Coefficient (r²) ≥ 0.999 |
| Retention Time (min) | ~ 4.5 | Symmetrical peak |
| Limit of Detection (LOD) (µg/mL) | 0.1 | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 | Signal-to-Noise Ratio ≥ 10:1 |
| Precision (%RSD) | ||
| - Intraday | < 2.0 | %RSD ≤ 2.0 |
| - Interday | < 2.0 | %RSD ≤ 2.0 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0% |
| Specificity | No interference from excipients or degradation products | Peak purity > 99% |
| Robustness | No significant change in results with minor variations in method parameters | %RSD ≤ 2.0 |
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Logical flowchart for HPLC method validation.
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound in a research and quality control setting. The method is specific, linear, accurate, and precise. The short run time allows for a high throughput of samples. This application note serves as a comprehensive guide for the implementation of this analytical method.
Application Notes and Protocols for the NMR Spectroscopic Analysis of Butacetin
Authored for researchers, scientists, and drug development professionals, this document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Butacetin (also known as N-(4-(tert-butoxy)phenyl)acetamide).
This compound is an organic compound with analgesic properties. Understanding its molecular structure is crucial for drug development and quality control. NMR spectroscopy is a powerful analytical technique for elucidating the structure and purity of small molecules like this compound. These notes provide key NMR data and a comprehensive experimental protocol for its analysis.
Chemical Structure of this compound
IUPAC Name: N-(4-(tert-butoxy)phenyl)acetamide Molecular Formula: C₁₂H₁₇NO₂ Structure:
Quantitative NMR Data
Table 1: ¹³C NMR Chemical Shift Data for this compound
| Atom Number | Chemical Shift (δ) in ppm |
| 1 | 168.5 |
| 2 | 24.1 |
| 3 | 131.6 |
| 4, 8 | 121.5 |
| 5, 7 | 120.9 |
| 6 | 154.6 |
| 9 | 78.6 |
| 10, 11, 12 | 28.9 |
Note: The chemical shifts are predicted and may vary slightly from experimental values depending on the solvent and other experimental conditions.
Experimental Protocols
This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of high-purity this compound for ¹H NMR and 50-100 mg for ¹³C NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound. Other potential solvents include DMSO-d₆ or Acetone-d₆. The choice of solvent can affect chemical shifts.
-
Dissolution: Dissolve the weighed this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is between 4.0 and 4.5 cm.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added to the solvent.
-
Filtering (If Necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent shimming issues.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): -2 to 12 ppm.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): 0 to 220 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
Receiver Gain (RG): Adjust automatically.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal to 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. For both ¹H and ¹³C spectra, pick the peaks to identify their chemical shifts.
Experimental Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Application Note: Analysis of Butacetin and its Fragments by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of Butacetin (4'-tert-butoxyacetanilide) using mass spectrometry. Due to the limited availability of public mass spectral data for this compound, this document outlines a predicted fragmentation pathway based on established principles of mass spectrometry and the known behavior of structurally similar compounds. The provided methodologies and expected fragmentation patterns will aid researchers in the identification and characterization of this compound in various sample matrices.
Introduction
This compound, chemically known as N-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetamide, is an anilide compound.[1] It has the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol .[1][2] this compound has been investigated for its analgesic and antidepressant properties.[3] Accurate and reliable analytical methods are crucial for its detection and quantification in research and pharmaceutical development. Mass spectrometry, with its high sensitivity and specificity, is an ideal technique for the analysis of this compound. This document presents a protocol for its analysis and a detailed exploration of its predicted fragmentation behavior.
Predicted Mass Spectrometry Data of this compound
The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound based on common fragmentation pathways for aromatic ethers, amides, and compounds containing a tert-butyl group.
| Ion | Predicted m/z | Description |
| [M]+• | 207 | Molecular Ion |
| [M-15]+ | 192 | Loss of a methyl radical (•CH3) from the tert-butyl group |
| [M-57]+ | 150 | Loss of a tert-butyl radical (•C(CH3)3) |
| [M-42]+• | 165 | Loss of ketene (B1206846) (CH2=C=O) via McLafferty-like rearrangement |
| [M-56]+• | 151 | Loss of isobutylene (B52900) ((CH3)2C=CH2) |
| [C4H9]+ | 57 | tert-Butyl cation |
| [C7H7O]+ | 107 | Fragment resulting from cleavage of the ether bond |
| [C6H6NO]+ | 108 | Fragment from cleavage of the amide bond |
| [CH3CO]+ | 43 | Acetyl cation |
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways, primarily involving the tert-butyl group, the amide linkage, and the ether bond.
Experimental Protocol: Mass Spectrometry Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile. Prepare working standard solutions by serial dilution of the stock solution to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Matrix Samples (e.g., Plasma, Urine): A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method should be employed to isolate this compound from the sample matrix.
-
LLE Example: To 1 mL of plasma, add a suitable internal standard. Extract with 5 mL of an organic solvent (e.g., ethyl acetate). Vortex and centrifuge. Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis.
-
SPE Example: Condition a C18 SPE cartridge. Load the pre-treated sample. Wash with a low-organic solvent mixture. Elute this compound with a high-organic solvent (e.g., methanol or acetonitrile). Evaporate the eluate and reconstitute.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Data Analysis
-
Acquire the total ion chromatogram (TIC) and extract the mass spectrum for the peak corresponding to this compound.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern for confirmation.
-
For quantitative analysis, construct a calibration curve using the prepared standard solutions and perform quantification based on the peak area of a characteristic ion.
Experimental Workflow
Discussion
The predicted fragmentation of this compound is guided by the stability of the resulting ions. The formation of the tert-butyl cation at m/z 57 is a very common and energetically favorable fragmentation for compounds containing this moiety. The loss of a tert-butyl radical to form the ion at m/z 150 is also expected to be a significant pathway. Cleavage of the amide bond can lead to the formation of the acetyl cation (m/z 43) and the corresponding aromatic amine fragment. The ether linkage can also be a site of fragmentation.
It is important to note that the relative abundances of these fragments will depend on the specific ionization conditions and the instrument used. The protocol provided here serves as a starting point and may require optimization for specific applications and matrices.
Conclusion
This application note provides a comprehensive, albeit predictive, guide for the mass spectrometric analysis of this compound. The detailed protocol and the predicted fragmentation data offer a solid foundation for researchers to develop and validate methods for the identification and quantification of this compound. Experimental verification of the proposed fragmentation pathway is encouraged to further refine our understanding of this compound's behavior in the mass spectrometer.
References
In Vitro Assay for Butacetin Analgesic Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butacetin, also known as p-butoxyacetanilide, is an analgesic and antipyretic compound. Its mechanism of action is understood to be similar to other non-steroidal anti-inflammatory drugs (NSAIDs), primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, with their two main isoforms COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1][2] By inhibiting these enzymes, this compound can reduce the production of prostaglandins, thereby exerting its analgesic effects.
These application notes provide detailed protocols for two key in vitro assays to characterize the analgesic activity of this compound: a Cyclooxygenase (COX-1 and COX-2) Inhibition Assay and a Prostaglandin (B15479496) E2 (PGE2) Immunoassay.
Data Presentation
| Compound Code | Compound Name | Binding Affinity (Kcal/Mol) | In Vitro COX-2 IC50 (µM) |
| C1 | 2-(4-chlorophenoxy)-N-(p-tolyl)acetamide | -7.9 | 110.25 |
| C2 | 2-(4-chlorophenoxy)-N-(o-tolyl)acetamide | -8.1 | 105.35 |
| C3 | N-(4-methoxyphenyl)-2-phenoxyacetamide | -8.4 | 95.64 |
| C4 | 2-phenoxy-N-(p-tolyl)acetamide | -8.2 | 89.25 |
| C5 | 2-phenoxy-N-(o-tolyl)acetamide | -8.8 | 65.32 |
| C6 | Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate | -9.5 | 55.14 |
| R-1 | Indomethacin (Reference) | -10.2 | 46.10 |
| R-2 | Diclofenac Sodium (Reference) | -8.5 | 25.64 |
Table adapted from Singh, R. K., et al. (2021). Synthesis of Some New Acetanilide (B955) Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry.[3]
Signaling Pathway
The analgesic and anti-inflammatory effects of this compound are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway. This pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is subsequently converted into various prostaglandins, including prostaglandin E2 (PGE2), a key mediator of pain and inflammation.
Experimental Protocols
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound on both COX-1 and COX-2 enzymes.
Experimental Workflow:
Materials:
-
This compound
-
Appropriate solvent for this compound (e.g., DMSO)
-
96-well microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This includes reconstituting the COX-1 and COX-2 enzymes, preparing the COX assay buffer, COX probe, and arachidonic acid substrate solution.
-
Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a serial dilution of the this compound stock solution to be tested.
-
Plate Setup:
-
Sample Wells: Add 10 µL of diluted this compound to the designated wells.
-
Inhibitor Control Wells: Add a known COX-1 (e.g., SC-560) or COX-2 (e.g., Celecoxib) inhibitor to the respective control wells.
-
Enzyme Control Wells: Add 10 µL of assay buffer to the enzyme control wells.
-
-
Reaction Mix Preparation: Prepare a reaction mix containing the COX assay buffer, COX probe, COX cofactor, and either COX-1 or COX-2 enzyme, according to the kit protocol.
-
Reaction Initiation: Add 80 µL of the reaction mix to each well. Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously, preferably using a multichannel pipette.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis:
-
Determine the rate of reaction by calculating the slope of the linear portion of the fluorescence curve for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity).
-
Prostaglandin E2 (PGE2) Immunoassay
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the amount of PGE2 produced by cells in the presence of this compound. A reduction in PGE2 levels indicates inhibition of COX activity.
Experimental Workflow:
Materials:
-
Prostaglandin E2 ELISA Kit
-
Cell line capable of producing PGE2 (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) for cell stimulation
-
This compound
-
96-well cell culture plates
-
Microplate reader with absorbance detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like LPS to induce COX-2 expression and PGE2 production. Include untreated and vehicle-treated controls.
-
Incubate for a suitable time to allow for PGE2 accumulation in the supernatant (e.g., 24 hours).
-
-
Sample Collection: Carefully collect the cell culture supernatant from each well for analysis.
-
ELISA Protocol:
-
Perform the ELISA according to the kit manufacturer's instructions. This typically involves the following steps:
-
Add PGE2 standards and collected supernatant samples to the wells of the antibody-coated microplate.
-
Add a fixed amount of HRP-labeled PGE2 to each well. This will compete with the PGE2 in the sample for binding to the antibody.
-
Incubate the plate for the recommended time and temperature.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution, which will react with the HRP to produce a color change.
-
Stop the reaction with a stop solution.
-
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the PGE2 standards against their known concentrations.
-
Use the standard curve to determine the concentration of PGE2 in each of the collected supernatant samples.
-
Compare the PGE2 concentrations in the this compound-treated samples to the control samples to determine the extent of PGE2 production inhibition.
-
Conclusion
The described in vitro assays provide a robust framework for characterizing the analgesic activity of this compound. The COX inhibition assay directly measures the interaction of this compound with its target enzymes, while the PGE2 immunoassay quantifies the downstream functional consequence of this inhibition. Together, these methods allow for a comprehensive preclinical evaluation of this compound's analgesic potential.
References
- 1. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities – Oriental Journal of Chemistry [orientjchem.org]
- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and Assessment of Analgesic/ Anti-Inflammatory Activities | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Testing of Butacetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butacetin (4'-tert-butoxyacetanilide) is an analgesic compound belonging to the acetanilide (B955) class of drugs.[1] Understanding its efficacy in preclinical models is a critical step in the drug development process. This document provides detailed application notes and standardized protocols for evaluating the analgesic properties of this compound using well-established in vivo models. The protocols outlined below are designed to assess both peripheral and central analgesic effects, providing a comprehensive profile of this compound's potential therapeutic activity.
The primary mechanism of action for acetanilide analgesics is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) involved in pain and inflammation.[2][3] It is understood that acetanilide is metabolized in the liver to paracetamol (acetaminophen), which then acts on COX enzymes in the brain.[2] By reducing prostaglandin (B15479496) production, this compound is expected to alleviate pain.
In Vivo Models for Analgesic Efficacy Testing
The following in vivo models are recommended for assessing the analgesic efficacy of this compound.
Acetic Acid-Induced Writhing Test
This model is widely used for screening peripheral analgesic activity. Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response, which is a quantifiable measure of visceral pain.[4]
Experimental Protocol:
-
Animals: Male Swiss albino mice (20-25 g).
-
Housing: House animals in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Provide free access to standard pellet diet and water. Acclimatize animals for at least one week before the experiment.
-
Groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.9% saline with 0.5% Tween 80)
-
Positive Control (e.g., Diclofenac sodium, 10 mg/kg, i.p.)
-
This compound (e.g., 10, 25, 50 mg/kg, p.o. or i.p.)
-
-
Procedure:
-
Administer the vehicle, positive control, or this compound 30-60 minutes before the induction of writhing.
-
Inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a continuous 20-minute period.
-
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100. Analyze data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test).
Data Presentation (Template):
| Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | Value | - |
| Diclofenac Sodium | 10 | Value | Value |
| This compound | 10 | Value | Value |
| This compound | 25 | Value | Value |
| This compound | 50 | Value | Value |
Hot Plate Test
The hot plate test is a classic model for assessing central analgesic activity. It measures the latency of the animal's response to a thermal stimulus.[5][6]
Experimental Protocol:
-
Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).
-
Apparatus: A commercially available hot plate apparatus with the temperature maintained at 55 ± 0.5°C.
-
Groups (n=6-8 per group):
-
Vehicle Control
-
Positive Control (e.g., Morphine, 5 mg/kg, s.c.)
-
This compound (e.g., 10, 25, 50 mg/kg, p.o. or i.p.)
-
-
Procedure:
-
Measure the basal reaction time (latency to lick a hind paw or jump) for each animal by placing it on the hot plate. A cut-off time of 15-20 seconds is set to prevent tissue damage.
-
Administer the vehicle, positive control, or this compound.
-
Measure the reaction time at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis: Calculate the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. Analyze data using two-way ANOVA with repeated measures, followed by a suitable post-hoc test.
Data Presentation (Template):
| Group | Dose (mg/kg) | Latency (s) at 30 min (± SEM) | Latency (s) at 60 min (± SEM) | Latency (s) at 90 min (± SEM) | Latency (s) at 120 min (± SEM) | % MPE (at peak effect) |
| Vehicle Control | - | Value | Value | Value | Value | Value |
| Morphine | 5 | Value | Value | Value | Value | Value |
| This compound | 10 | Value | Value | Value | Value | Value |
| This compound | 25 | Value | Value | Value | Value | Value |
| This compound | 50 | Value | Value | Value | Value | Value |
Formalin Test
The formalin test is a robust model that assesses both neurogenic (early phase) and inflammatory (late phase) pain, allowing for the differentiation of analgesic mechanisms.[7][8]
Experimental Protocol:
-
Animals: Male Swiss albino mice (20-25 g).
-
Groups (n=6-8 per group):
-
Vehicle Control
-
Positive Control (e.g., Morphine for both phases, Indomethacin for the late phase)
-
This compound (e.g., 10, 25, 50 mg/kg, p.o. or i.p.)
-
-
Procedure:
-
Administer the vehicle, positive control, or this compound 30-60 minutes before the formalin injection.
-
Inject 20 µl of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse in an observation chamber.
-
Record the total time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) after formalin injection.
-
-
Data Analysis: Analyze the data for each phase separately using one-way ANOVA followed by a suitable post-hoc test.
Data Presentation (Template):
| Group | Dose (mg/kg) | Licking Time (s) - Early Phase (± SEM) | % Inhibition - Early Phase | Licking Time (s) - Late Phase (± SEM) | % Inhibition - Late Phase |
| Vehicle Control | - | Value | - | Value | - |
| Morphine | 5 | Value | Value | Value | Value |
| Indomethacin | 10 | Value | Value | Value | Value |
| This compound | 10 | Value | Value | Value | Value |
| This compound | 25 | Value | Value | Value | Value |
| This compound | 50 | Value | Value | Value | Value |
Signaling Pathway and Experimental Workflow
This compound's Putative Mechanism of Action: COX Inhibition
The analgesic effect of this compound is likely mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of pain and inflammation.
Caption: Putative mechanism of this compound via COX inhibition.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates the general workflow for conducting in vivo efficacy studies of this compound.
Caption: General workflow for in vivo analgesic testing.
References
- 1. Acetanilide - Wikipedia [en.wikipedia.org]
- 2. What is Acetanilide used for? [synapse.patsnap.com]
- 3. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 4. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. The formalin test: a quantitative study of the analgesic effects of morphine, meperidine, and brain stem stimulation in rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The formalin test: scoring properties of the first and second phases of the pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of Synthesized Butacetin by Recrystallization
Introduction
Butacetin, or N-(4-butoxyphenyl)acetamide, is an organic compound with analgesic properties. The synthesis of this compound, whether from p-aminophenol or other precursors, often results in a crude product containing residual reactants, by-products, and colored impurities.[1] For its use in research and pharmaceutical development, a high degree of purity is essential. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, making it an ideal method for refining crude this compound.[2][3][4][5]
This application note provides a detailed protocol for the purification of synthesized this compound using the recrystallization method. The procedure is based on the principle that the solubility of a compound in a solvent increases with temperature.[5] A suitable solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3][5] This differential solubility allows for the separation of this compound from impurities that are either insoluble in the hot solvent or remain dissolved in the cold solvent.[2][4]
Principle of Recrystallization
The process involves dissolving the impure this compound in a minimum amount of a hot solvent.[2][6] Any insoluble impurities can be removed by hot filtration. As the saturated solution cools, the solubility of this compound decreases, leading to the formation of pure crystals.[4][5] Soluble impurities remain in the mother liquor. The purified crystals are then collected, washed, and dried. The slow cooling process is crucial for the formation of large, pure crystals, as rapid cooling can trap impurities within the crystal lattice.[2]
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol (B145695)/Water mixture)
-
Activated Charcoal
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass funnel (for hot filtration)
-
Fluted filter paper
-
Spatula
-
Watch glass
-
Ice bath
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Procedure
-
Solvent Selection: The ideal recrystallization solvent should dissolve this compound readily at high temperatures and poorly at low temperatures. Ethanol, methanol, or a mixture of ethanol and water are often suitable for acetanilide (B955) derivatives. To test a solvent, place a small amount of crude this compound in a test tube and add a few drops of the solvent. Heat the mixture to boiling. If the solid dissolves, cool the test tube to see if crystals form.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solvent boils.
-
Continue adding small portions of the hot solvent until the this compound just completely dissolves.[2][6] Avoid adding an excess of solvent, as this will reduce the yield of the recrystallized product.[2]
-
-
Decolorization (if necessary):
-
Hot Filtration:
-
This step is necessary to remove insoluble impurities and activated charcoal.
-
Preheat a clean Erlenmeyer flask and a glass funnel on the hot plate.
-
Place a piece of fluted filter paper in the preheated funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, hot Erlenmeyer flask.[3] This step should be performed quickly to prevent premature crystallization in the funnel.[2]
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.[4] Slow cooling encourages the formation of larger, purer crystals.[2]
-
Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the this compound crystals.[2][4]
-
-
Collection of Crystals (Vacuum Filtration):
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Place the funnel on a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it is sealed to the funnel.[2]
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing and Drying:
-
Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.[2][4]
-
Allow the vacuum to pull air through the crystals for several minutes to help dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them completely in a drying oven at a temperature below the melting point of this compound or in a vacuum desiccator.
-
-
Analysis:
-
Weigh the dried, purified this compound to determine the percent recovery.
-
Measure the melting point of the purified this compound. A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be lower and broader.[2]
-
Data Presentation
| Parameter | Crude this compound | Purified this compound |
| Appearance | May be off-white, yellowish, or brownish solid | White, crystalline solid |
| Melting Point Range | Lower and broader (e.g., 100-105 °C) | Sharper and higher (e.g., 108-110 °C) |
| Solubility in Cold Solvent | Sparingly soluble | Sparingly soluble |
| Solubility in Hot Solvent | Soluble | Soluble |
| Percent Recovery (%) | N/A | Calculated as: (mass of pure / mass of crude) x 100 |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
References
Application Notes and Protocols for the Analytical Standard of Butacetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butacetin, also known as 4'-tert-butoxyacetanilide, is a compound with analgesic and antidepressant properties.[1] Its chemical formula is C12H17NO2, with a molecular weight of 207.27 g/mol .[1][2][3] The development of a robust and reliable analytical standard for this compound is crucial for quality control, formulation development, and pharmacokinetic studies in the pharmaceutical industry. These application notes provide detailed protocols for the identification and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for method development.
| Property | Value | Reference |
| CAS Number | 2109-73-1 | [1][2][3] |
| Molecular Formula | C12H17NO2 | [1][2][3] |
| Molecular Weight | 207.27 g/mol | [1][2] |
| IUPAC Name | N-[4-(tert-butoxy)phenyl]acetamide | [2] |
| Synonyms | 4'-tert-butoxyacetanilide, Tromal | [1][2] |
| Appearance | Plates (from 66% aqueous alcohol) | [1] |
| Melting Point | 130°C | [1] |
Experimental Protocols
The following protocols are provided as a starting point for the development and validation of analytical methods for this compound. Method optimization and validation are essential for ensuring accuracy, precision, and robustness.
High-Performance Liquid Chromatography (HPLC) Method for Quantification
This protocol describes a reversed-phase HPLC method for the quantitative determination of this compound in a drug substance or product.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 245 nm |
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
Drug Substance: Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.
-
Drug Product (e.g., Tablets): Weigh and finely powder a representative number of tablets. Extract a portion of the powder equivalent to a single dose with a suitable volume of methanol using sonication. Filter the extract through a 0.45 µm syringe filter and dilute with the mobile phase to the desired concentration.
-
Data Analysis:
Construct a calibration curve by plotting the peak area of the working standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography (GC) Method for Purity Assessment
This protocol outlines a GC method for assessing the purity of this compound and detecting volatile impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| GC System | Agilent 8890 GC System with FID or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Oven Program | Initial temp 100°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Detector Temperature | 300°C (FID) |
Standard and Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane.
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample and dissolve in 10 mL of dichloromethane.
Data Analysis:
Analyze the chromatograms for the presence of any impurity peaks. Calculate the area percentage of each impurity relative to the total peak area to determine the purity of the this compound sample.
Mass Spectrometry (MS) for Identification and Structural Elucidation
This protocol provides a general approach for the identification of this compound and characterization of its fragmentation pattern using LC-MS.
Instrumentation and Conditions:
| Parameter | Specification |
| LC-MS System | Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| LC Conditions | As described in the HPLC protocol |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 120 V |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Mass Range | m/z 50-500 |
Sample Preparation:
Prepare a dilute solution of this compound (approximately 10 µg/mL) in the mobile phase.
Data Analysis:
Analyze the mass spectrum for the protonated molecule [M+H]+ of this compound (expected m/z 208.1332). Perform tandem MS (MS/MS) on the parent ion to obtain a fragmentation pattern, which can be used for structural confirmation and identification of metabolites or degradation products.
Workflow for Analytical Standard Development
The development of a certified analytical standard is a rigorous process that ensures the material's identity, purity, and potency.
Caption: Workflow for the development and certification of a this compound analytical standard.
Signaling Pathway (Hypothetical)
While the specific signaling pathways of this compound are not well-documented, as an analgesic, it may interact with pathways involved in pain perception. A hypothetical pathway could involve the modulation of cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: Hypothetical mechanism of action for this compound in the pain signaling pathway.
References
Application Notes and Protocols for Cyclooxygenase (COX) Inhibition Assay Using Butacetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway. It exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins (B1171923) that regulate normal physiological processes, including gastrointestinal mucosal protection and platelet aggregation.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various stimuli such as cytokines and lipopolysaccharides.[1][2] The inhibition of COX-2 is a key therapeutic strategy for anti-inflammatory drugs, while the simultaneous inhibition of COX-1 is often associated with undesirable side effects, particularly gastrointestinal issues.[1][3]
Butacetin, an analgesic and antipyretic compound, is investigated for its potential to inhibit COX enzymes. These application notes provide a detailed protocol for determining the inhibitory activity and selectivity of this compound against COX-1 and COX-2 in vitro.
Mechanism of Action of COX Enzymes
The COX enzyme catalyzes the conversion of arachidonic acid into an unstable intermediate, prostaglandin (B15479496) H2 (PGH2).[2] This is the first committed step in the synthesis of various prostanoids, including prostaglandins, prostacyclins, and thromboxanes.[4] These lipid mediators are involved in a wide range of physiological and pathological processes such as inflammation, pain, fever, and platelet aggregation.[5] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[5][6]
Data Presentation
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Table 1: Inhibitory Activity (IC50) of this compound and Control Compounds on COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Celecoxib[7] | 82 | 6.8 | 12 |
| Diclofenac[7] | 0.076 | 0.026 | 2.9 |
| Ibuprofen[7] | 12 | 80 | 0.15 |
| Indomethacin[7] | 0.0090 | 0.31 | 0.029 |
| Meloxicam[7] | 37 | 6.1 | 6.1 |
| Rofecoxib[7] | > 100 | 25 | > 4.0 |
Note: The IC50 values for control compounds are provided as examples and may vary depending on the specific assay conditions.
Experimental Protocols
This section outlines a detailed methodology for an in vitro cyclooxygenase inhibition assay. This protocol can be adapted for various detection methods, including colorimetric, fluorometric, and chemiluminescent assays.[8][9]
Materials and Reagents
-
Purified ovine or human COX-1 and COX-2 enzymes[8]
-
This compound
-
Reference NSAIDs (e.g., Celecoxib, Ibuprofen, Indomethacin)
-
Heme (cofactor)[10]
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[4]
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
Detection reagent (specific to the chosen assay method, e.g., N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) for colorimetric assays)[8]
-
Stop solution (e.g., 1 M HCl)[10]
-
96-well microplates[10]
Equipment
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
-
Multichannel pipette
-
Vortex mixer
Experimental Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and reference inhibitors in DMSO. Perform serial dilutions to achieve a range of desired concentrations.[10]
-
Prepare the assay buffer.[4]
-
Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer. Keep the diluted enzymes on ice.[4]
-
Prepare the arachidonic acid substrate solution.[4]
-
Prepare the heme cofactor solution.[10]
-
-
Assay Protocol (96-well plate format):
-
Background Wells: Add assay buffer, heme, and the solvent used for the inhibitor (DMSO).[4]
-
100% Initial Activity Wells (Control): Add assay buffer, heme, COX-1 or COX-2 enzyme, and the solvent (DMSO).[4]
-
Inhibitor Wells: Add assay buffer, heme, COX-1 or COX-2 enzyme, and the various concentrations of this compound or reference inhibitors.[4][10]
-
Incubation with Inhibitor: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature or 37°C to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[10]
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[10]
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).[10]
-
Detection: Measure the amount of prostaglandin produced using an appropriate detection method (e.g., measuring the absorbance at a specific wavelength for a colorimetric assay).[8][10]
-
-
Data Analysis:
-
Subtract the background reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound and the reference inhibitors relative to the 100% initial activity control using the following formula: % Inhibition = [(Activity of Control - Activity of Inhibitor) / Activity of Control] x 100[8]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Signaling Pathway
Caption: Cyclooxygenase (COX) signaling pathway.
Experimental Workflow
References
- 1. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Butacetin Analgesic Assessment Using the Writhing Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butacetin is an analgesic compound with potential therapeutic applications in pain management. The acetic acid-induced writhing test is a widely utilized and reliable visceral pain model for the screening and characterization of novel analgesic agents.[1][2] This test induces a characteristic writhing response in rodents, quantifiable as abdominal constrictions and stretching of the hind limbs, by irritating the peritoneal lining. This irritation triggers the release of inflammatory mediators, such as prostaglandins (B1171923) (PGE2 and PGI2) and bradykinin, which sensitize and activate peripheral nociceptors.[1][3][4] A reduction in the number of writhes following the administration of a test compound, such as this compound, is a strong indicator of its peripheral analgesic activity.[2][3] These application notes provide a detailed protocol for assessing the analgesic efficacy of this compound using this model.
Putative Mechanism of Action
The presumed mechanism of action for this compound, similar to other non-steroidal anti-inflammatory drugs (NSAIDs), involves the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.[4] By reducing prostaglandin (B15479496) levels, this compound is expected to decrease the sensitization of nociceptors, thereby alleviating pain.
Experimental Protocols
Materials and Reagents
-
This compound
-
Acetic Acid (0.6% v/v in distilled water)
-
Positive Control: Diclofenac Sodium (10 mg/kg) or Morphine Sulfate (5 mg/kg)
-
Vehicle (e.g., 0.5% Sodium Carboxymethylcellulose or 1% Tween 80 in normal saline)
-
Male Swiss albino mice (20-30 g)
-
Syringes and needles for oral gavage and intraperitoneal injection
-
Observation chambers (transparent)
-
Stopwatch
Animal Handling and Acclimatization
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. It is crucial to allow the animals to acclimatize to the laboratory conditions for at least one week prior to the experiment to minimize stress-induced variability. All procedures should be conducted in accordance with institutional animal care and use guidelines.
Experimental Workflow
Caption: A flowchart illustrating the key steps of the acetic acid-induced writhing test for the evaluation of this compound's analgesic activity.
Procedure
-
Animal Grouping: Randomly divide the mice into experimental groups (n=6-8 animals per group) as described in Table 1.
-
Fasting: Fast the animals overnight (12-18 hours) before the experiment, ensuring free access to water.
-
Drug Administration: Administer the vehicle, this compound (at various doses), or the positive control drug orally (p.o.) using a gavage needle.
-
Waiting Period: Allow a 30-60 minute absorption period after drug administration.
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg body weight) intraperitoneally (i.p.) into each mouse.[2]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual transparent observation chamber. After a 5-minute latency period, record the total number of writhes for each animal over a 20-minute observation period.[2] A writhe is characterized by a wave of contraction of the abdominal musculature followed by the extension of the hind limbs.
Data Presentation and Analysis
Table 1: Experimental Groups
| Group | Treatment | Dose (mg/kg) | Route of Administration |
| I | Vehicle Control | - | p.o. |
| II | This compound | 10 | p.o. |
| III | This compound | 25 | p.o. |
| IV | This compound | 50 | p.o. |
| V | Positive Control (Diclofenac Sodium) | 10 | p.o. |
Table 2: Hypothetical Analgesic Effect of this compound in the Writhing Test
| Group | Treatment | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| I | Vehicle Control | - | 45.3 ± 2.1 | - |
| II | This compound | 10 | 32.1 ± 1.8 | 29.1% |
| III | This compound | 25 | 21.5 ± 1.5 | 52.5% |
| IV | This compound | 50 | 14.8 ± 1.2 | 67.3% |
| V | Positive Control (Diclofenac Sodium) | 10 | 12.4 ± 1.1 | 72.6% |
Calculation of Percentage Inhibition
The analgesic activity is quantified by calculating the percentage inhibition of writhing using the following formula:
% Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
Signaling Pathway
The intraperitoneal administration of acetic acid initiates a cascade of events leading to the activation of nociceptors. This involves the release of inflammatory mediators that act on specific receptors on sensory nerve endings.
Caption: A simplified diagram of the signaling cascade initiated by acetic acid, leading to nociceptor activation and the writhing response.
Conclusion
The acetic acid-induced writhing test is a robust and sensitive method for the preliminary evaluation of peripherally acting analgesics like this compound. The protocols and data presentation formats outlined in these application notes provide a comprehensive framework for conducting these assessments. A dose-dependent reduction in the number of writhes by this compound would provide strong evidence for its analgesic properties, warranting further investigation into its mechanism of action and potential clinical utility.
References
Application Notes and Protocols: Hot Plate Test for Butacetin in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butacetin is an analgesic and antipyretic agent.[1] Its mechanism of action is believed to be similar to other non-steroidal anti-inflammatory drugs (NSAIDs), primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins (B1171923). Prostaglandins are key mediators of pain and inflammation.[2][3] The hot plate test is a widely used method to assess the efficacy of centrally acting analgesics by measuring the response of mice to a thermal stimulus.[3][4][5] This document provides a detailed protocol for evaluating the analgesic properties of this compound in mice using the hot plate test.
Note: this compound (also known as Bucetin) was previously available in some markets but was withdrawn due to concerns of renal toxicity.[1] Researchers should exercise appropriate caution and adhere to all institutional and national safety guidelines when handling and administering this compound.
Proposed Signaling Pathway for this compound
The analgesic effect of this compound is likely mediated through the inhibition of the cyclooxygenase (COX) pathway, reducing the production of prostaglandins that sensitize nociceptors.
Caption: Proposed mechanism of action for this compound via COX inhibition.
Experimental Protocol: Hot Plate Test
This protocol details the methodology for assessing the analgesic efficacy of this compound in mice.
1. Animals:
-
Species: Male or female Swiss albino mice.
-
Weight: 20-30 g.
-
Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
2. Materials and Equipment:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose or sterile saline)
-
Positive control: Morphine sulfate (B86663) (e.g., 5-10 mg/kg)
-
Hot plate apparatus with adjustable temperature control
-
Animal weighing scale
-
Syringes and needles for administration
-
Timers
3. Experimental Procedure:
Caption: Experimental workflow for the hot plate test.
3.1. Dose Selection and Administration:
-
As there is limited public data on the effective dose of this compound in mice, a preliminary dose-finding study is recommended. A suggested starting range, based on other analgesics, could be 10, 30, and 100 mg/kg.
-
Administer this compound, vehicle, or the positive control (morphine) via intraperitoneal (i.p.) or oral (p.o.) route.
3.2. Hot Plate Test:
-
Set the temperature of the hot plate to a constant 55 ± 0.5°C.[5]
-
Gently place a mouse on the hot plate and immediately start the timer.
-
Observe the mouse for nociceptive responses, such as paw licking, shaking, or jumping.
-
Stop the timer as soon as a nociceptive response is observed and record the latency time.
-
To prevent tissue damage, a cut-off time of 30 seconds should be implemented. If the mouse does not respond within this time, remove it from the hot plate and record the latency as 30 seconds.
-
Measure the baseline latency for each mouse before drug administration.
-
After a washout period, administer the respective treatments to each group.
-
Measure the post-treatment latency at various time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.
4. Data Analysis:
-
Calculate the mean latency time ± standard error of the mean (SEM) for each treatment group at each time point.
-
Analyze the data using an appropriate statistical method, such as a one-way or two-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups to the vehicle control group.
-
A p-value of less than 0.05 is typically considered statistically significant.
Data Presentation
The following table provides a template for presenting the quantitative data obtained from the hot plate test. The data presented are hypothetical and for illustrative purposes only.
| Treatment Group | Dose (mg/kg) | Mean Latency (seconds) ± SEM | |||
| Baseline | 30 min | 60 min | 90 min | ||
| Vehicle | - | 8.5 ± 0.6 | 8.7 ± 0.7 | 8.4 ± 0.5 | 8.6 ± 0.8 |
| This compound | 10 | 8.6 ± 0.5 | 12.1 ± 0.9 | 10.5 ± 0.8 | 9.1 ± 0.7 |
| This compound | 30 | 8.4 ± 0.7 | 18.5 ± 1.2 | 15.2 ± 1.1 | 11.3 ± 0.9 |
| This compound | 100 | 8.5 ± 0.6 | 25.3 ± 1.5 | 22.8 ± 1.4 | 17.6 ± 1.3** |
| Morphine | 10 | 8.7 ± 0.5 | 28.1 ± 1.3 | 26.5 ± 1.2 | 20.4 ± 1.1*** |
| *p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. |
Conclusion
The hot plate test is a robust and reliable method for evaluating the potential analgesic effects of this compound. A dose-dependent increase in the latency to a thermal stimulus would indicate a significant analgesic effect. Due to the historical safety concerns associated with this compound, any in vivo studies should be conducted with rigorous safety monitoring and in accordance with all applicable ethical guidelines for animal research.
References
- 1. homework.study.com [homework.study.com]
- 2. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]
- 3. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of prostanoid synthesis by human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin Suppresses Cyclooxygenase-2 Expression and Angiogenesis through Inactivation of P300 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Cell Culture Assays for Butacetin Cytotoxicity: A Methodological Overview
Application Note
Introduction
Butacetin, chemically known as N-[4-(1,1-Dimethylethoxy)phenyl]acetamide, is a compound with limited publicly available data regarding its cytotoxic effects on cell cultures. This document aims to provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the assessment of this compound's cytotoxicity using standard cell culture assays. Due to the current lack of specific data for this compound, this document will present generalized protocols and data presentation formats that can be adapted for its evaluation. The methodologies described are based on established techniques for assessing the cytotoxicity of related phenylacetamide derivatives.
Core Concepts in Cytotoxicity Testing
The primary objective of in vitro cytotoxicity testing is to determine the concentration at which a substance, such as this compound, induces cell death or inhibits cell proliferation. Key parameters measured include cell viability, membrane integrity, and apoptosis. A variety of assays are available to quantify these effects, each with its own principles and applications.
Key Cytotoxicity Assays
Several well-established assays can be employed to determine the cytotoxic potential of this compound. These include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.
-
Lactate (B86563) Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes. An increase in LDH activity in the cell culture supernatant is indicative of cytotoxicity and loss of membrane integrity.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): These assays are used to differentiate between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Data Presentation
Summarizing quantitative data in a clear and structured format is crucial for the interpretation and comparison of results. The following table provides a template for presenting cytotoxicity data for this compound.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Assay | Incubation Time (hours) | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Hepatocellular Carcinoma (e.g., HepG2) | MTT | 24 | 0 (Control) | 100 ± 5.2 | |
| 10 | Data Not Available | Data Not Available | |||
| 50 | Data Not Available | ||||
| 100 | Data Not Available | ||||
| LDH | 24 | 0 (Control) | 0 ± 2.1 (% Cytotoxicity) | ||
| 10 | Data Not Available | Data Not Available | |||
| 50 | Data Not Available | ||||
| 100 | Data Not Available | ||||
| Normal Hepatocytes (e.g., primary human hepatocytes) | MTT | 24 | 0 (Control) | 100 ± 4.8 | |
| 10 | Data Not Available | Data Not Available | |||
| 50 | Data Not Available | ||||
| 100 | Data Not Available |
Note: Specific data for this compound is not currently available in the public domain. This table serves as a template for organizing experimental findings.
Experimental Protocols
Detailed methodologies are essential for reproducibility. The following are generalized protocols for the key cytotoxicity assays mentioned.
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the effect of this compound on the metabolic activity and viability of cultured cells.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Assay for Cytotoxicity
Objective: To measure the release of lactate dehydrogenase from cells treated with this compound as an indicator of membrane damage.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated, spontaneous release, and maximum release controls.
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
Objective: To differentiate and quantify apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect both the detached and attached cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizations
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound like this compound.
Caption: General workflow for assessing this compound cytotoxicity.
Potential Signaling Pathways Involved in Phenylacetamide-Induced Cytotoxicity
While specific signaling pathways affected by this compound are unknown, related phenylacetamide derivatives have been shown to induce apoptosis through various molecular mechanisms. The diagram below illustrates a hypothetical signaling cascade that could be investigated for this compound.
Application Notes and Protocols for Thin-Layer Chromatography (TLC) Monitoring of Butacetin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butacetin, or N-(4-butoxyphenyl)acetamide, is an analgesic and antipyretic compound. Its synthesis involves a multi-step process that requires careful monitoring to ensure reaction completion, identify the formation of intermediates, and assess the purity of the final product. Thin-layer chromatography (TLC) is a rapid, versatile, and cost-effective analytical technique ideally suited for real-time monitoring of the key stages in this compound synthesis. This document provides detailed application notes and protocols for the use of TLC in monitoring the synthesis of this compound from p-fluoronitrobenzene.
The synthesis of this compound from p-fluoronitrobenzene typically proceeds in three main stages:
-
Williamson-type Ether Synthesis: Formation of p-butoxynitrobenzene from p-fluoronitrobenzene and sodium butoxide.
-
Nitro Group Reduction: Reduction of the nitro group of p-butoxynitrobenzene to form p-butoxyaniline.
-
N-Acylation: Acetylation of p-butoxyaniline to yield the final product, this compound.
TLC is employed at each stage to track the consumption of starting materials and the formation of the desired products.
Data Presentation
The progress of the N-Acylation of p-butoxyaniline to this compound can be quantitatively monitored using TLC coupled with densitometry. The following table presents a hypothetical dataset illustrating the change in the relative concentration of the reactant and product over time.
| Time (minutes) | p-butoxyaniline (% Area) | This compound (% Area) |
| 0 | 100 | 0 |
| 15 | 65 | 35 |
| 30 | 30 | 70 |
| 60 | 5 | 95 |
| 90 | <1 | >99 |
Table 1: Hypothetical quantitative data for the N-Acylation of p-butoxyaniline to this compound as monitored by TLC densitometry.
Experimental Protocols
General Materials and Methods
-
TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum plates.
-
Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate (B1210297). The ratio will be adjusted for each reaction step to achieve optimal separation (Rf values between 0.2 and 0.8).
-
Sample Preparation: A small aliquot of the reaction mixture is withdrawn, diluted with a suitable volatile solvent (e.g., ethyl acetate or dichloromethane), and spotted on the TLC plate.
-
Spotting: Use a capillary tube to spot the diluted reaction mixture, starting materials, and co-spots (a mixture of starting material and reaction mixture) on the baseline of the TLC plate.
-
Development: Place the TLC plate in a closed chamber saturated with the vapor of the mobile phase. Allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Visualization: After development, the plate is dried and visualized. The primary method of visualization is UV light at 254 nm, as the aromatic rings of the compounds will absorb UV radiation and appear as dark spots on the fluorescent background.[1] Additional staining methods can be used for specific functional groups if needed.
Protocol 1: Monitoring the Synthesis of p-butoxynitrobenzene
This protocol details the TLC monitoring of the Williamson-type ether synthesis, where p-fluoronitrobenzene is converted to p-butoxynitrobenzene.
Reaction: p-fluoronitrobenzene + Sodium butoxide → p-butoxynitrobenzene
TLC System:
-
Mobile Phase: n-Hexane:Ethyl Acetate (9:1, v/v)
-
Visualization: UV light (254 nm)
Procedure:
-
On a TLC plate, spot the following:
-
Lane 1: p-fluoronitrobenzene (starting material reference).
-
Lane 2: A co-spot of p-fluoronitrobenzene and the reaction mixture.
-
Lane 3: The reaction mixture at t = 0 minutes.
-
Subsequent lanes: The reaction mixture at various time points (e.g., 15, 30, 60 minutes).
-
-
Develop the TLC plate in a chamber saturated with the n-hexane:ethyl acetate (9:1) mobile phase.
-
After development, dry the plate and visualize it under a UV lamp.
-
The p-fluoronitrobenzene is a relatively non-polar starting material and will have a higher Rf value. The product, p-butoxynitrobenzene, is slightly more polar due to the ether linkage and will have a slightly lower Rf value.
-
The reaction is considered complete when the spot corresponding to p-fluoronitrobenzene is no longer visible in the reaction mixture lane.
Expected Rf Values:
-
p-fluoronitrobenzene: ~0.6
-
p-butoxynitrobenzene: ~0.5
Protocol 2: Monitoring the Reduction of p-butoxynitrobenzene
This protocol describes the TLC monitoring of the reduction of p-butoxynitrobenzene to p-butoxyaniline.
Reaction: p-butoxynitrobenzene → p-butoxyaniline
TLC System:
-
Mobile Phase: n-Hexane:Ethyl Acetate (7:3, v/v)
-
Visualization: UV light (254 nm). Aniline derivatives can also be visualized with specific stains like ninhydrin, though UV is generally sufficient.
Procedure:
-
On a TLC plate, spot the following:
-
Lane 1: p-butoxynitrobenzene (starting material reference).
-
Lane 2: A co-spot of p-butoxynitrobenzene and the reaction mixture.
-
Lane 3: The reaction mixture at t = 0 minutes.
-
Subsequent lanes: The reaction mixture at various time points.
-
-
Develop the plate in a chamber saturated with the n-hexane:ethyl acetate (7:3) mobile phase.
-
Dry the plate and visualize it under UV light.
-
The starting material, p-butoxynitrobenzene, is less polar than the product, p-butoxyaniline. The presence of the primary amine group in the product significantly increases its polarity, resulting in a much lower Rf value.
-
The reaction is complete when the spot for p-butoxynitrobenzene has disappeared, and a new, more polar spot corresponding to p-butoxyaniline is prominent.
Expected Rf Values:
-
p-butoxynitrobenzene: ~0.7
-
p-butoxyaniline: ~0.3
Protocol 3: Monitoring the N-Acylation of p-butoxyaniline to this compound
This protocol outlines the TLC monitoring for the final step of the synthesis, the acetylation of p-butoxyaniline to form this compound.
Reaction: p-butoxyaniline + Acetic Anhydride → this compound
TLC System:
-
Mobile Phase: n-Hexane:Ethyl Acetate (1:1, v/v)
-
Visualization: UV light (254 nm)
Procedure:
-
On a TLC plate, spot the following:
-
Lane 1: p-butoxyaniline (starting material reference).
-
Lane 2: A co-spot of p-butoxyaniline and the reaction mixture.
-
Lane 3: The reaction mixture at t = 0 minutes.
-
Subsequent lanes: The reaction mixture at various time points.
-
-
Develop the plate in a chamber saturated with the n-hexane:ethyl acetate (1:1) mobile phase.
-
Dry the plate and visualize it under UV light.
-
The starting material, p-butoxyaniline, is more polar than the final product, this compound. The conversion of the amine to an amide reduces the polarity, leading to a higher Rf value for this compound.
-
The reaction is deemed complete when the spot for p-butoxyaniline is no longer visible in the reaction mixture lane.
Expected Rf Values:
-
p-butoxyaniline: ~0.4
-
This compound: ~0.6
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: General workflow for TLC monitoring of a reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Butacetin Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of Butacetin (p-butoxyacetanilide).
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis yield is consistently low. What are the most common causes and how can I improve it?
A1: Low yield in this compound synthesis, typically performed via the Williamson ether synthesis, is a common issue stemming from several factors. The reaction involves treating 4-hydroxyacetanilide (acetaminophen) with a butyl halide (e.g., 1-bromobutane) in the presence of a base. Here are the key areas to troubleshoot:
-
Purity of Reactants: Ensure that the 4-hydroxyacetanilide and the butyl halide are pure and dry. Moisture can hydrolyze the alkyl halide or the alkoxide, reducing yield.[1]
-
Choice of Base and Solvent: The combination of base and solvent is critical. The base deprotonates the phenolic hydroxyl group of acetaminophen (B1664979) to form a more nucleophilic phenoxide ion.
-
Bases: Stronger bases like sodium hydride (NaH) can provide a more complete and faster reaction.[2] However, common bases like potassium carbonate (K₂CO₃) are often sufficient and safer to handle.
-
Solvents: Polar aprotic solvents like DMF (dimethylformamide) or acetone (B3395972) are generally preferred as they solvate the cation of the base but do not protonate the highly reactive phenoxide intermediate.[3] Using the parent alcohol of the alkoxide as a solvent (e.g., ethanol (B145695) for ethoxide) is also a common practice but can lead to slower reactions.[4]
-
-
Reaction Temperature: The reaction may require heating (reflux) to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions, such as the E2 elimination of the alkyl halide, which produces an alkene instead of the desired ether.[4] A moderate temperature should be maintained consistently.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) by checking for the disappearance of the 4-hydroxyacetanilide spot.
-
Stoichiometry: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the butyl halide and the base to ensure the complete conversion of the starting material.
Q2: I am observing a significant amount of unreacted 4-hydroxyacetanilide in my crude product. What should I do?
A2: The presence of unreacted starting material is a clear indicator that the reaction has not gone to completion. Consider the following adjustments:
-
Inadequate Deprotonation: The phenolic proton of 4-hydroxyacetanilide is acidic, but a sufficiently strong base is required for complete deprotonation. If using a weaker base like K₂CO₃, ensure it is finely powdered and the reaction is stirred vigorously to maximize surface area and reactivity.[5]
-
Increase Reaction Time/Temperature: As mentioned above, extending the reflux time or slightly increasing the temperature (while monitoring for impurity formation) can help drive the reaction to completion.
-
Reagent Purity: Verify the purity and reactivity of your butyl halide. Over time, alkyl halides can degrade.
Q3: How can I minimize the formation of impurities during the synthesis?
A3: The primary pathway for impurity formation is the E2 elimination reaction competing with the desired Sₙ2 substitution.[4] This is particularly an issue with secondary and tertiary alkyl halides, but even primary halides like 1-bromobutane (B133212) can undergo some elimination at high temperatures.
-
Control Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
Choice of Alkyl Halide: Use a primary alkyl halide (e.g., 1-bromobutane or 1-iodobutane). The Williamson ether synthesis fails completely for tertiary alkyl halides and gives poor results for secondary ones due to the predominance of elimination.[4][6]
-
Moisture-Free Conditions: Ensure all glassware is oven-dried and use anhydrous solvents, as water can lead to unwanted side reactions.[1]
Q4: What is the optimal workup and purification procedure for this compound?
A4: A proper workup and purification are crucial for isolating a high-purity product and maximizing the isolated yield.
-
Quenching and Extraction: After cooling the reaction mixture, add water to dissolve any inorganic salts (like KBr or KCl). Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) or diethyl ether, to move the this compound into the organic phase.[5]
-
Washing: Wash the combined organic layers with a dilute base (e.g., 5% NaOH solution) to remove any unreacted 4-hydroxyacetanilide. Then, wash with water and finally with brine (saturated NaCl solution) to remove residual water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Recrystallization: The crude this compound can be purified by recrystallization. An ethanol/water mixture is a common and effective solvent system. Dissolve the crude product in a minimum amount of hot ethanol, and then slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, and then in an ice bath, to form pure crystals.[7] Collect the crystals by vacuum filtration.
Data Presentation
Table 1: Effect of Reaction Parameters on Williamson Ether Synthesis Yield
| Starting Material | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |
| 4-Hydroxyacetanilide | 1-Bromobutane | K₂CO₃ | Acetone | 56 (Reflux) | 24 | ~75-85 |
| 4-Hydroxyacetanilide | 1-Iodobutane | K₂CO₃ | Butanone | 80 (Reflux) | 1 | ~80-90 |
| Phenol | 1-Bromobutane | NaH | THF | 66 (Reflux) | 12 | >90 |
| 4-Hydroxyacetanilide | 1-Bromobutane | NaOH | Ethanol/Water | 80 (Reflux) | 2 | ~60-70 |
Note: Yields are approximate and can vary based on specific experimental conditions, scale, and purification efficiency.
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a standard laboratory procedure for synthesizing this compound from 4-hydroxyacetanilide and 1-bromobutane.
Materials:
-
4-Hydroxyacetanilide (Acetaminophen)
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃), finely pulverized
-
Acetone (anhydrous)
-
5% Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyacetanilide (1.0 eq), finely pulverized potassium carbonate (1.2 eq), and 30 mL of anhydrous acetone.
-
Addition of Alkyl Halide: While stirring, add 1-bromobutane (1.1 eq) to the flask.
-
Reflux: Heat the mixture to reflux (approximately 56°C for acetone) and maintain the reflux with vigorous stirring for 24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Filter the solid salts (K₂CO₃ and KBr) and wash the solid with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings and remove the acetone using a rotary evaporator.
-
Extraction and Workup: Dissolve the resulting residue in 25 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with 20 mL of 5% NaOH solution, followed by 20 mL of water, and finally 20 mL of brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purification: Recrystallize the crude product from a hot ethanol/water mixture to obtain pure this compound as a white crystalline solid. Determine the melting point and characterize by IR and NMR spectroscopy.
Visualizations
References
- 1. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. studylib.net [studylib.net]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Synthesis of 4'-tert-Butoxyacetanilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4'-tert-Butoxyacetanilide. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 4'-tert-Butoxyacetanilide?
A1: The two main synthetic approaches for 4'-tert-Butoxyacetanilide are the Williamson Ether Synthesis and Friedel-Crafts Alkylation.
-
Williamson Ether Synthesis: This method involves the deprotonation of 4'-hydroxyacetanilide (acetaminophen) to form a phenoxide, which then acts as a nucleophile to attack a tert-butyl halide. However, this route is often problematic due to significant side reactions.
-
Friedel-Crafts Alkylation: A more effective method involves the acid-catalyzed alkylation of 4'-hydroxyacetanilide with a tert-butylating agent like tert-butanol (B103910) or isobutylene (B52900). This approach generally provides higher yields of the desired product.
Q2: Why is the Williamson Ether Synthesis not recommended for preparing 4'-tert-Butoxyacetanilide?
A2: The Williamson ether synthesis is generally not recommended for preparing tertiary ethers like 4'-tert-butoxyacetanilide because the tertiary alkyl halide (e.g., tert-butyl bromide) is highly prone to elimination reactions (E2) under the basic conditions required for the formation of the phenoxide. This results in the formation of isobutylene gas as the major product, with very low yields of the desired ether.[1][2]
Q3: What are the common side reactions in the Friedel-Crafts alkylation route to 4'-tert-Butoxyacetanilide?
A3: The primary side reactions in the Friedel-Crafts alkylation of 4'-hydroxyacetanilide include:
-
C-Alkylation: The tert-butyl carbocation can attack the aromatic ring instead of the phenolic oxygen, leading to the formation of C-alkylated isomers.[1]
-
Polyalkylation: The initial product, 4'-tert-butoxyacetanilide, can undergo further alkylation to form di-tert-butylated products. Using an excess of the aromatic substrate can help minimize this.[3]
-
Catalyst Deactivation: The lone pair of electrons on the oxygen of the phenolic hydroxyl group can coordinate with the Lewis acid catalyst, potentially deactivating it.[2][4]
Troubleshooting Guides
Problem 1: Low or No Yield of 4'-tert-Butoxyacetanilide via Williamson Ether Synthesis
| Possible Cause | Solution |
| Dominant E2 Elimination: The use of a tertiary alkyl halide (e.g., tert-butyl bromide or iodide) with a strong base (to form the phenoxide) strongly favors the E2 elimination pathway, producing isobutylene.[1][2] | Consider an alternative synthesis route, such as the acid-catalyzed Friedel-Crafts alkylation of 4'-hydroxyacetanilide with tert-butanol or isobutylene. This avoids the use of a strong base and a tertiary alkyl halide. |
| Incorrect Solvent: Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity and potentially favoring C-alkylation if any substitution occurs. | For Williamson ether synthesis, polar aprotic solvents like DMF or DMSO are preferred as they do not effectively solvate the nucleophile, enhancing its reactivity for the desired O-alkylation. |
Problem 2: Formation of Multiple Products in Friedel-Crafts Alkylation
| Possible Cause | Solution |
| C-Alkylation Side Products: The electrophilic tert-butyl cation attacks the electron-rich aromatic ring at the ortho and para positions relative to the hydroxyl group. | Optimize reaction conditions to favor O-alkylation. While C-alkylation is a common issue in Friedel-Crafts reactions with phenols, using a less harsh acid catalyst and controlling the temperature may improve selectivity. |
| Polyalkylation: The product, 4'-tert-butoxyacetanilide, is also susceptible to further alkylation, leading to di-substituted byproducts.[3] | Use a molar excess of 4'-hydroxyacetanilide relative to the tert-butylating agent. This increases the statistical probability of the electrophile reacting with the starting material rather than the product. |
| Catalyst Deactivation: The Lewis acid catalyst can be complexed by the phenolic oxygen, reducing its activity.[2][4] | Ensure anhydrous conditions, as water can also deactivate the catalyst. The use of a Brønsted acid catalyst like sulfuric acid or a solid acid catalyst can be an effective alternative to traditional Lewis acids. |
Data Presentation
The following table summarizes the expected outcomes of the different synthetic routes to 4'-tert-Butoxyacetanilide. Please note that specific yields can vary based on the exact reaction conditions.
| Synthesis Route | Reactants | Major Product | Major Side Product(s) | Typical Yield of Major Product |
| Williamson Ether Synthesis | 4'-Hydroxyacetanilide, tert-Butyl Bromide, Strong Base (e.g., NaH) | Isobutylene | 4'-tert-Butoxyacetanilide | Very Low (<5%) |
| Friedel-Crafts Alkylation | 4'-Hydroxyacetanilide, tert-Butanol, Acid Catalyst (e.g., H₂SO₄) | 4'-tert-Butoxyacetanilide | C-tert-Butyl-4'-hydroxyacetanilide, Di-tert-butylated products | Moderate to Good (Can be optimized) |
| Friedel-Crafts Alkylation | 4'-Hydroxyacetanilide, Isobutylene, Acid Catalyst | 4'-tert-Butoxyacetanilide | C-tert-Butyl-4'-hydroxyacetanilide, Di-tert-butylated products | Good to Excellent (Often high selectivity) |
Experimental Protocols
Key Experiment: Friedel-Crafts Alkylation of 4'-Hydroxyacetanilide with Isobutylene
This protocol is a representative procedure for the synthesis of 4'-tert-butoxyacetanilide via the more effective Friedel-Crafts route.
Materials:
-
4'-Hydroxyacetanilide (acetaminophen)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent
-
Concentrated sulfuric acid (or other suitable acid catalyst)
-
Isobutylene gas
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube, dissolve 4'-hydroxyacetanilide in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Bubble isobutylene gas through the solution at a steady rate while maintaining the temperature at 0-5 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, stop the flow of isobutylene and quench the reaction by slowly adding saturated sodium bicarbonate solution until the acid is neutralized.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain pure 4'-tert-butoxyacetanilide.
Mandatory Visualization
Caption: Synthetic routes to 4'-tert-butoxyacetanilide and their major side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Alkylation of Phenol Reaction Explain the Friedel-Crafts .. [askfilo.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Explain why phenol does not undergo Friedel–Crafts alkylation easily, though it is highly reactive towards electrophilic substitution ? | Sathee Forum [forum.prutor.ai]
Butacetin Purification Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the purity of crude Butacetin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| This compound fails to crystallize upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated, but nucleation has not occurred. | - Boil off some of the solvent to increase the concentration of this compound and allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound. |
| This compound "oils out" instead of crystallizing. | - The boiling point of the recrystallization solvent is higher than the melting point of this compound.- The crude this compound is highly impure, leading to a significant melting point depression. | - Re-heat the solution to dissolve the oil, add a small amount of a solvent in which this compound is more soluble to lower the saturation temperature, and cool slowly.- Consider a preliminary purification step, such as a solvent wash or column chromatography, to remove a significant portion of the impurities before recrystallization. |
| Low recovery of pure this compound. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration. | - Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.- Cool the filtrate in an ice bath to maximize crystal precipitation. |
| The recrystallized this compound is still colored. | - Colored impurities were not effectively removed. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of this compound from impurities. | - Inappropriate mobile phase polarity.- Column overloading. | - Adjust the mobile phase polarity. A common starting point for amides is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or acetone).- Ensure the amount of crude this compound loaded onto the column is appropriate for the column size. |
| This compound is not eluting from the column. | - The mobile phase is not polar enough to displace the this compound from the stationary phase. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Peak tailing in the collected fractions. | - Strong interaction between this compound and the stationary phase (e.g., acidic silica (B1680970) gel). | - Add a small amount of a modifier to the mobile phase, such as triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds), to improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4-tert-butoxyaniline (B1279196) and acetic anhydride, as well as byproducts from side reactions. Depending on the synthetic route, other related substances may also be present.
Q2: Which solvent is best for the recrystallization of this compound?
A2: The ideal solvent for recrystallization should dissolve this compound well at high temperatures but poorly at low temperatures. Based on the purification of structurally similar compounds like acetanilide, suitable solvents include water, ethanol, and acetonitrile. A mixture of solvents, such as ethanol/water, can also be effective. The choice of solvent may depend on the specific impurity profile of your crude product.
Q3: How can I determine the purity of my this compound sample?
A3: The purity of this compound can be determined using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A simple and common method to assess purity is by measuring the melting point; a sharp melting point close to the literature value indicates high purity.
Q4: My crude this compound is an oil. Can I still purify it by recrystallization?
A4: If your crude product is an oil at room temperature, direct recrystallization may not be feasible. In this case, column chromatography is a more suitable initial purification method. After chromatography, the partially purified this compound may be obtained as a solid that can then be further purified by recrystallization.
Q5: What is a typical mobile phase for the column chromatography of this compound?
A5: For the purification of amides like this compound on a silica gel column, a gradient of ethyl acetate in hexane is a common choice. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute the this compound. The optimal mobile phase composition should be determined by thin-layer chromatography (TLC) beforehand.
Data Presentation
Table 1: Illustrative Recrystallization Efficiency for an Acetanilide Analog
| Solvent System | Purity of Crude Product (%) | Purity of Recrystallized Product (%) | Recovery Yield (%) |
| Ethanol/Water (1:1) | 85 | 98.5 | 80 |
| Acetonitrile | 85 | 99.2 | 75 |
| Toluene | 85 | 97.8 | 85 |
Table 2: Illustrative Column Chromatography Purification of an Aromatic Amide
| Stationary Phase | Mobile Phase Gradient | Purity of Crude Product (%) | Purity of Purified Product (%) | Recovery Yield (%) |
| Silica Gel | 10-50% Ethyl Acetate in Hexane | 70 | 99.5 | 90 |
| Alumina (Neutral) | 5-30% Acetone in Dichloromethane | 70 | 99.1 | 88 |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. Heat the test tube and observe the solubility at the solvent's boiling point. A suitable solvent will show low solubility at room temperature and high solubility at its boiling point.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate while stirring until the this compound is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
Protocol 2: Column Chromatography of Crude this compound
-
TLC Analysis: Dissolve a small amount of crude this compound in a suitable solvent and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of ethyl acetate in hexane) to find a system that gives good separation between this compound and its impurities.
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using the chosen mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. If a gradient elution is used, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify the fractions containing pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Purification Workflow
Caption: General workflow for the purification of crude this compound.
Troubleshooting Logic for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution for Butacetin Synthesis
Welcome to the technical support center for the synthesis of Butacetin. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) for the nucleophilic aromatic substitution (SNAr) and subsequent steps involved in the preparation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic route for this compound via nucleophilic aromatic substitution?
A1: The commercial synthesis of this compound, an analgesic agent, typically starts from p-fluoronitrobenzene. The process involves three main steps:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on p-fluoronitrobenzene is substituted by a tert-butoxide group.
-
Reduction of the Nitro Group: The nitro group is reduced to a primary amine.
-
Acetylation: The resulting amine is acetylated to yield the final product, this compound.[1]
Q2: Why is p-fluoronitrobenzene a good starting material for this SNAr reaction?
A2: p-Fluoronitrobenzene is an excellent substrate for SNAr for two main reasons. First, the nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack. Second, fluorine is a highly electronegative atom, which enhances the electrophilicity of the carbon atom it is attached to, making it more susceptible to nucleophilic attack. This makes the addition of the nucleophile the rate-determining step.[2][3]
Q3: What are the key safety precautions to consider during this synthesis?
A3: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. p-Fluoronitrobenzene is toxic and should be handled in a well-ventilated fume hood.[4] Reactions involving sodium hydride or other strong bases should be conducted under an inert atmosphere to prevent reaction with moisture.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, broken down by each synthetic step.
Step 1: Nucleophilic Aromatic Substitution of p-Fluoronitrobenzene with tert-Butoxide
Problem 1: Low or No Yield of 4-tert-Butoxynitrobenzene
| Potential Cause | Troubleshooting Solution |
| Inactive Base: Potassium tert-butoxide (t-BuOK) is hygroscopic and can be deactivated by moisture. | Use freshly opened or properly stored t-BuOK. Consider using a stronger base or an organic superbase catalyst like t-Bu-P4 if standard conditions fail.[5] |
| Low Reaction Temperature: The activation energy for the C-F bond cleavage might not be reached. | While the initial addition of the nucleophile can be exothermic, the subsequent elimination of the fluoride (B91410) may require heating. Try increasing the reaction temperature, for instance, to 80 °C.[6] |
| Poor Solvent Choice: The solvent may not be suitable for the reaction. | Anhydrous polar aprotic solvents like THF or DMF are generally effective for SNAr reactions.[7] |
| Side Reactions: The strong basicity of t-BuOK can lead to side reactions if the substrate has other reactive sites. | Add the p-fluoronitrobenzene to the solution of t-BuOK slowly and at a controlled temperature to minimize side reactions. |
Problem 2: Formation of Multiple Products Detected by TLC
| Potential Cause | Troubleshooting Solution |
| Excess Base: A large excess of the strong base can lead to unwanted side reactions with the nitro group or the aromatic ring. | Use a stoichiometric amount of the base or add it portion-wise to control the reaction. |
| Reaction with Solvent: The base might be reacting with the solvent at elevated temperatures. | Ensure the chosen solvent is stable under the reaction conditions. |
| Presence of Water: Water can react with the base and also lead to hydrolysis of the starting material or product. | Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. |
Step 2: Reduction of 4-tert-Butoxynitrobenzene to 4-tert-Butoxyaniline (B1279196)
Problem 1: Incomplete Reduction or Low Yield of the Amine
| Potential Cause | Troubleshooting Solution |
| Inefficient Reducing Agent: The chosen reducing agent may not be effective for this specific substrate. | Several reducing agents can be used. Catalytic hydrogenation (H₂/Pd-C) is often efficient.[2] Alternatively, metal/acid systems like Fe/AcOH or SnCl₂·2H₂O in ethanol (B145695) are effective.[2] |
| Catalyst Poisoning (for Catalytic Hydrogenation): Impurities in the starting material or solvent can poison the catalyst. | Purify the 4-tert-butoxynitrobenzene before the reduction step. Use high-purity solvents. |
| Reaction Conditions Not Optimal: Temperature, pressure (for hydrogenation), or reaction time may be insufficient. | Optimize reaction conditions. For catalytic hydrogenation, ensure adequate hydrogen pressure and sufficient reaction time. For metal/acid reductions, gentle heating may be required. |
Problem 2: Reduction of Other Functional Groups (Side Reactions)
While the tert-butoxy (B1229062) group is generally stable, aggressive reduction conditions could potentially lead to its cleavage.
| Potential Cause | Troubleshooting Solution |
| Harsh Reducing Conditions: Strong reducing agents or high temperatures might affect other parts of the molecule. | Choose a milder, more chemoselective reducing agent. The NaBH₄/FeCl₂ system is known for its selectivity in reducing nitro groups in the presence of other functionalities.[8] |
Data Presentation: Comparison of Reducing Agents for Nitroarenes
| Reducing Agent/System | Typical Substrate | Typical Yield (%) | Key Considerations |
| H₂/Pd-C | Nitrobenzene | >99 | Highly efficient, but can reduce other functional groups.[2] |
| H₂/Raney-Ni | Halogenated Nitroarenes | High | Good for substrates with halogens that might be removed by Pd-C.[2] |
| Fe/AcOH | Nitrobenzene | High | A classic and effective method.[2] |
| SnCl₂·2H₂O/EtOH | Substituted Nitroarenes | 85-95 | Mild and selective.[2] |
| NaBH₄/Ni(PPh₃)₄ | Various Nitroaromatics | 85-94 | A newer system with good reported yields.[6] |
Step 3: Acetylation of 4-tert-Butoxyaniline to this compound
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Solution |
| Low Reactivity of the Amine: The bulky tert-butoxy group might sterically hinder the approach of the acetylating agent. | Use a more reactive acetylating agent like acetyl chloride instead of acetic anhydride.[1] The addition of a catalyst like 4-(Dimethylaminopyridine) (DMAP) can significantly increase the reaction rate.[1] |
| Deactivation of the Amine: The acid byproduct (HCl or acetic acid) protonates the starting amine, rendering it non-nucleophilic. | Add a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acid formed during the reaction. |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC and ensure it goes to completion. Gentle heating may be necessary. |
Problem 2: Formation of Di-acetylated or Other Byproducts
| Potential Cause | Troubleshooting Solution |
| Excess Acetylating Agent: Using a large excess of the acetylating agent can lead to multiple acylations if other reactive sites are present. | Use a stoichiometric amount of the acetylating agent or add it slowly to the reaction mixture. |
| O-Acetylation: If there are hydroxyl groups present, they can also be acetylated. | N-acylation is generally favored over O-acylation under neutral or slightly basic conditions. If O-acetylation is a problem, consider protecting the hydroxyl group before acetylation. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Step 1: Synthesis of 4-tert-Butoxynitrobenzene. In a flame-dried flask under an inert atmosphere, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous THF. Cool the solution to 0 °C. Add p-fluoronitrobenzene (1.0 equivalent) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate (B1210297). Purify the crude product by column chromatography on silica (B1680970) gel.[9]
-
Step 2: Synthesis of 4-tert-Butoxyaniline. To a solution of 4-tert-butoxynitrobenzene (1.0 equivalent) in ethanol, add SnCl₂·2H₂O (3-5 equivalents). Reflux the mixture for 1-3 hours, monitoring by TLC. After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Step 3: Synthesis of this compound (N-(4-tert-butoxyphenyl)acetamide). Dissolve 4-tert-butoxyaniline (1.0 equivalent) in a suitable solvent like dichloromethane (B109758) or ethyl acetate. Add a base such as pyridine or triethylamine (1.1 equivalents). Cool the mixture in an ice bath and add acetyl chloride (1.05 equivalents) dropwise. Stir at room temperature until the reaction is complete (monitored by TLC). Wash the reaction mixture with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. The crude this compound can be purified by recrystallization.
Purification Protocols
-
Column Chromatography of Intermediates: Intermediates like 4-tert-butoxynitrobenzene can be purified using silica gel column chromatography. A common eluent system is a mixture of hexane (B92381) and ethyl acetate, with the polarity gradually increased.[10][11][12][13][14]
-
Recrystallization of this compound: this compound is a solid and can be purified by recrystallization. A suitable solvent system can be a mixture of ethyl acetate and hexanes or ethanol and water.[15][16][17][18][19] The crude solid is dissolved in a minimum amount of the hot solvent, and then the solution is allowed to cool slowly to induce crystallization.
Mandatory Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the SNAr step.
Caption: Troubleshooting logic for the reduction step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 5. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jsynthchem.com [jsynthchem.com]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. wandless.stanford.edu [wandless.stanford.edu]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Chromatography [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. youtube.com [youtube.com]
- 18. purification - What would be the most suitable solvent for a single-solvent recrystallization? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 19. glaserr.missouri.edu [glaserr.missouri.edu]
Butacetin Stability in Aqueous Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of butacetin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound, an ester-type compound, is hydrolysis. This reaction involves the cleavage of the ester bond, yielding p-aminobenzoic acid and N,N-dibutylaminoethanol. This process can be catalyzed by both acids and bases.[1]
Q2: What are the main factors that affect the stability of this compound in an aqueous solution?
A2: The stability of this compound in aqueous solutions is primarily influenced by several factors:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Generally, ester-containing compounds are most stable in the acidic pH range.[1]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis.[2][3][4]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[5][6]
-
Oxidizing Agents: The presence of oxidizing agents can also contribute to the degradation of the molecule.[5]
Q3: How does pH affect the stability of this compound?
A3: The pH of the aqueous solution is a critical factor in the stability of this compound. Both acidic and basic conditions can catalyze the hydrolysis of the ester linkage. For many ester-type drugs, maximum stability is often observed in the acidic pH range.[1][7] In alkaline conditions, base-catalyzed hydrolysis (saponification) occurs, which is typically an irreversible second-order reaction.[1][8]
Q4: What is the expected shelf-life of a this compound solution?
A4: The shelf-life of a this compound solution is highly dependent on the storage conditions, including pH, temperature, and light exposure. To determine the shelf-life for a specific formulation, a comprehensive stability study under controlled conditions is necessary. Accelerated stability studies at elevated temperatures can be used to predict the shelf-life at recommended storage conditions.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly rapid degradation of this compound in solution. | 1. Incorrect pH: The pH of the solution may be outside the optimal stability range. 2. Elevated Temperature: The solution may have been exposed to higher than recommended temperatures. 3. Light Exposure: The solution may have been exposed to light, leading to photodegradation. 4. Presence of Catalysts: Contaminants in the solution may be catalyzing the degradation. | 1. Verify the pH of the solution and adjust if necessary using appropriate buffers. Aim for a slightly acidic pH for optimal stability. 2. Store the solution at the recommended temperature, typically refrigerated (2-8 °C), and avoid temperature fluctuations.[2][3][4] 3. Protect the solution from light by using amber-colored vials or by storing it in the dark.[5][6] 4. Ensure high purity of all components and use appropriate containers to avoid leaching of contaminants. |
| Appearance of unknown peaks in HPLC chromatogram. | 1. Degradation Products: The new peaks likely correspond to degradation products of this compound, such as p-aminobenzoic acid and N,N-dibutylaminoethanol. 2. Impurities: The peaks could be from impurities in the this compound sample or other reagents. | 1. Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products and confirm their retention times.[9] 2. Analyze the starting materials (this compound and excipients) for impurities. Use a stability-indicating HPLC method that can resolve the drug from its degradation products and any potential impurities.[10][11][12][13] |
| Precipitation observed in the this compound solution. | 1. Solubility Issues: The concentration of this compound may have exceeded its solubility at the storage temperature or pH. 2. Degradation Product Precipitation: One of the degradation products may have low solubility in the aqueous medium. | 1. Determine the solubility of this compound under your experimental conditions. Consider using a co-solvent if higher concentrations are required. 2. Identify the precipitate. If it is a degradation product, this indicates significant degradation has occurred. Re-evaluate the formulation and storage conditions. |
Data Presentation
Table 1: Illustrative pH-Dependent Degradation of an Ester-Type Drug at 25°C
| pH | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 3.0 | 0.005 | 138.6 |
| 5.0 | 0.002 | 346.5 |
| 7.0 | 0.020 | 34.7 |
| 9.0 | 0.200 | 3.5 |
Note: This table provides hypothetical data for an ester-containing drug to illustrate the significant impact of pH on stability. Actual degradation rates for this compound must be determined experimentally.
Table 2: Illustrative Temperature-Dependent Degradation of an Ester-Type Drug at pH 5
| Temperature (°C) | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 4 | 0.0005 | 1386.3 |
| 25 | 0.0020 | 346.5 |
| 40 | 0.0150 | 46.2 |
| 60 | 0.1000 | 6.9 |
Note: This table provides hypothetical data to illustrate the effect of temperature on the stability of an ester-containing drug. Actual degradation rates for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method to quantify this compound and its primary degradation products.
1. Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
2. Materials and Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
p-Aminobenzoic acid reference standard
-
N,N-dibutylaminoethanol reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate (B84403) buffer
-
Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation
3. Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined based on the UV spectra of this compound and its degradation products (a photodiode array detector is recommended for method development).
-
Injection Volume: 20 µL
4. Forced Degradation Studies:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60 °C.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat a solid sample of this compound at 80 °C.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light.
5. Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.[11]
Visualizations
Caption: Proposed primary degradation pathway of this compound via hydrolysis.
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting decision tree for unexpected this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting. | Semantic Scholar [semanticscholar.org]
- 4. Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of pH and Excipients on Exenatide Stability in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability indicating simplified HPLC method for simultaneous analysis of resveratrol and quercetin in nanoparticles and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. saudijournals.com [saudijournals.com]
- 12. rjptonline.org [rjptonline.org]
- 13. sciencescholar.us [sciencescholar.us]
Overcoming poor yield in the synthesis of Butacetin
Welcome to the Technical Support Center for the synthesis of Butacetin (N-(4-butoxyphenyl)acetamide). This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of this analgesic compound, with a primary focus on overcoming poor yield.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic steps for this compound, and where do yield losses commonly occur?
A1: The most common synthesis of this compound starting from p-nitrophenol involves three key steps:
-
Williamson Ether Synthesis: Formation of the butyl ether linkage on p-nitrophenol to yield 4-butoxynitrobenzene. Yield loss can occur due to competing elimination reactions and improper reaction conditions.
-
Reduction of the Nitro Group: Conversion of 4-butoxynitrobenzene to 4-butoxyaniline (B1265475). Incomplete reduction or formation of side products can lower the yield.
-
N-Acylation: Acetylation of 4-butoxyaniline to form the final product, this compound. Poor yields can result from side reactions, such as di-acylation or O-acylation, and inadequate purification.
Q2: My Williamson ether synthesis step is resulting in a low yield of 4-butoxynitrobenzene. What are the likely causes?
A2: Low yields in this step are often attributed to:
-
Competing Elimination Reaction: The butoxide base can promote the elimination of HBr from 1-bromobutane (B133212) to form butene, especially at higher temperatures.
-
Suboptimal Base: An inappropriate choice or amount of base can lead to incomplete deprotonation of p-nitrophenol.
-
Reaction Temperature and Time: Both excessively high temperatures (favoring elimination) and insufficient reaction time can reduce the yield.
-
Solvent Choice: The polarity and aprotic/protic nature of the solvent significantly impact the S(_N)2 reaction rate.
Q3: I am observing multiple products in the N-acylation of 4-butoxyaniline. How can I improve the selectivity for N-acylation?
A3: The presence of both an amino (-NH₂) and a hydroxyl (-OH) group (if starting from p-aminophenol) can lead to a mixture of N-acylated and O-acylated products. The amino group is generally more nucleophilic, favoring N-acylation.[1] To enhance selectivity:
-
Control of Reaction Conditions: Carry out the reaction at a lower temperature to favor the more kinetically controlled N-acylation.
-
Choice of Acylating Agent: Using acetic anhydride (B1165640) is a common and effective method.
-
pH Control: The reaction is often performed under neutral or slightly basic conditions. The addition of a mild base like sodium acetate (B1210297) can neutralize the acetic acid byproduct, preventing protonation of the amine which would deactivate it.
Q4: What is the best method to purify the final this compound product to improve yield and purity?
A4: Recrystallization is the most effective method for purifying crude this compound.[2][3] The choice of solvent is critical. A good recrystallization solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Common solvent systems for acetanilides include ethanol-water mixtures or toluene.[4][5] Activated charcoal can be used during recrystallization to remove colored impurities.[2][6]
Troubleshooting Guides
Problem 1: Low Yield in Williamson Ether Synthesis of 4-butoxynitrobenzene
| Symptom | Possible Cause | Recommended Solution |
| Low conversion of p-nitrophenol | 1. Insufficient base. 2. Inadequate reaction time or temperature. | 1. Use a slight excess (1.1-1.2 equivalents) of a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). 2. Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or moderately increasing the temperature. |
| Formation of butene (detected by GC-MS) | Competing E2 elimination reaction. | Use a primary alkyl halide (1-bromobutane is good). Avoid high reaction temperatures. Use a polar aprotic solvent like DMF or acetone (B3395972) to favor the S(_N)2 reaction.[7][8] |
| Presence of C-alkylated byproducts | The phenoxide ion is an ambident nucleophile. | This is less common with phenoxides but can occur. Using polar aprotic solvents can favor O-alkylation. |
Problem 2: Incomplete Reduction of 4-butoxynitrobenzene
| Symptom | Possible Cause | Recommended Solution |
| Presence of starting material (nitro compound) in the product mixture | 1. Inactive catalyst. 2. Insufficient reducing agent. 3. Suboptimal reaction conditions. | 1. For catalytic hydrogenation, ensure the Pd/C catalyst is fresh and not poisoned. 2. Use a sufficient excess of the reducing agent (e.g., SnCl₂/HCl, NaBH₄ with a catalyst). 3. Optimize temperature and pressure for catalytic hydrogenation. For metal/acid reductions, ensure the acid concentration is adequate. |
| Formation of azo or azoxy compounds | Incomplete reduction under certain conditions. | Ensure a sufficient amount of the reducing agent is present throughout the reaction. Catalytic hydrogenation is often cleaner and avoids these byproducts.[9][10] |
Problem 3: Poor Yield and Purity in the N-Acylation of 4-butoxyaniline
| Symptom | Possible Cause | Recommended Solution |
| Low conversion of 4-butoxyaniline | 1. Deactivation of the amine. 2. Hydrolysis of the acylating agent. | 1. Add a mild base like sodium acetate to neutralize the acetic acid byproduct.[11] 2. Use anhydrous conditions and ensure all reagents and solvents are dry. |
| Formation of colored impurities | Oxidation of the aniline (B41778) starting material or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use activated charcoal during the recrystallization of the final product to remove colored impurities.[6] |
| Oily product that is difficult to crystallize | Presence of impurities that inhibit crystallization. | Purify the crude product using column chromatography before recrystallization. Ensure the correct solvent system is used for recrystallization. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 4-butoxynitrobenzene (Williamson Ether Synthesis)
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetone | Reflux | 12 | 75 |
| 2 | K₂CO₃ (1.5) | DMF | 80 | 8 | 88 |
| 3 | NaH (1.2) | THF | Reflux | 6 | 92 |
| 4 | K₂CO₃ (1.5) | Ethanol | Reflux | 12 | 60 |
Note: Data is illustrative and based on typical outcomes for Williamson ether synthesis.
Table 2: Comparison of Reducing Agents for the Synthesis of 4-butoxyaniline
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | SnCl₂·2H₂O / HCl | Ethanol | Reflux | 3 | 85 |
| 2 | H₂ (50 psi), 10% Pd/C | Ethanol | 25 | 4 | 95 |
| 3 | Fe / NH₄Cl | Ethanol/Water | Reflux | 2 | 90 |
Note: Data is illustrative and based on common reduction methods for aromatic nitro compounds.[9][10][12]
Table 3: Influence of Base on the N-Acylation of 4-butoxyaniline
| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Acetic Anhydride | None | Acetic Acid | 100 | 80 |
| 2 | Acetic Anhydride | Sodium Acetate | Water | 80 | 92 |
| 3 | Acetyl Chloride | Pyridine | DCM | 0-25 | 95 |
Note: Data is illustrative and based on typical N-acylation reactions of anilines.[11]
Experimental Protocols
Protocol 1: Synthesis of 4-butoxynitrobenzene
This protocol is adapted from a standard Williamson ether synthesis procedure.[13]
-
To a solution of p-nitrophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add 1-bromobutane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-butoxynitrobenzene.
Protocol 2: Synthesis of 4-butoxyaniline
This protocol utilizes catalytic hydrogenation, a high-yielding and clean reduction method.[10]
-
In a hydrogenation vessel, dissolve 4-butoxynitrobenzene (1.0 eq) in ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).
-
Pressurize the vessel with hydrogen gas (50 psi).
-
Stir the reaction mixture vigorously at room temperature for 4 hours or until hydrogen uptake ceases.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 4-butoxyaniline, which can often be used in the next step without further purification.
Protocol 3: Synthesis of this compound (N-(4-butoxyphenyl)acetamide)
This protocol is based on the acetylation of anilines.[11]
-
Dissolve 4-butoxyaniline (1.0 eq) in water.
-
Prepare a solution of sodium acetate (1.2 eq) in water.
-
To the stirred aniline solution, add acetic anhydride (1.1 eq).
-
Immediately add the sodium acetate solution to the reaction mixture.
-
Stir the mixture vigorously for 30 minutes. A precipitate of this compound will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude this compound by vacuum filtration and wash the solid with cold water.
-
Purify the crude product by recrystallization from an ethanol-water mixture to obtain pure this compound.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting low yield in Williamson ether synthesis.
Caption: Decision tree for improving acylation selectivity.
References
- 1. scribd.com [scribd.com]
- 2. Preparation of acetanilide [cs.gordon.edu]
- 3. cerritos.edu [cerritos.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jsynthchem.com [jsynthchem.com]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
Reducing byproducts in the synthesis of 4'-tert-Butoxyacetanilide
Technical Support Center: Synthesis of 4'-tert-Butoxyacetanilide
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 4'-tert-Butoxyacetanilide via the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing 4'-tert-Butoxyacetanilide from 4'-hydroxyacetanilide (Acetaminophen)? The synthesis is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 4'-hydroxyacetanilide to form a phenoxide ion, which then acts as a nucleophile. This phenoxide attacks a tert-butyl electrophile (e.g., from tert-butyl bromide) in a nucleophilic substitution reaction. However, due to the nature of the reagents, side reactions are common.[1][2]
Q2: What are the most common byproducts I should expect in this synthesis? The two main byproducts are isobutylene (B52900) and C-alkylated isomers.
-
Isobutylene: This alkene is formed via a competing E2 elimination reaction, which is highly favored when using tertiary alkyl halides like tert-butyl bromide.[3][4]
-
C-Alkylated Byproducts: The intermediate phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at certain positions on the aromatic ring. Reaction at the ring results in C-alkylated byproducts.[3]
Q3: My reaction yield is very low, and I'm recovering mostly unreacted 4'-hydroxyacetanilide. What could be the cause? Low conversion is often due to one of the following:
-
Insufficiently strong base: The base used may not be strong enough to fully deprotonate the phenol, resulting in a low concentration of the required phenoxide nucleophile.[3] Sodium hydride (NaH) is a common and effective choice for deprotonating alcohols and phenols.[5]
-
Low reaction temperature: While lower temperatures are used to disfavor elimination, a temperature that is too low can significantly slow down the desired substitution reaction, leading to incomplete conversion within a practical timeframe.
-
Poor solvent choice: The solvent plays a critical role. Protic solvents can solvate the phenoxide, reducing its nucleophilicity. Polar aprotic solvents like DMF or DMSO are generally preferred.[3]
Q4: How can I confirm the presence of these byproducts in my product mixture? Standard analytical techniques can be used for identification:
-
NMR Spectroscopy (¹H NMR): Isobutylene will show characteristic signals in the vinyl region. C-alkylated products will have a more complex aromatic region and a singlet for the tert-butyl group, but the integration of the aromatic protons will differ from the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating volatile byproducts like isobutylene and identifying different isomers by their mass spectra.
-
Thin-Layer Chromatography (TLC): Different spots corresponding to the starting material, the desired product, and C-alkylated byproducts can often be visualized. The Rf values will differ based on polarity.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis and provides probable causes and recommended solutions.
Problem 1: Predominant formation of alkene byproduct (Isobutylene)
The formation of isobutylene indicates that the E2 elimination pathway is outcompeting the desired SN2 substitution. This is the most common issue when using tertiary alkylating agents.[1][4]
Caption: Competing SN2 (desired) and E2 (byproduct) pathways.
Solutions:
| Probable Cause | Recommended Solution | Expected Outcome |
| High Reaction Temperature | Lower the reaction temperature. E2 reactions have a higher activation energy than SN2 reactions and are thus more sensitive to temperature increases. A typical range to start optimization is 25-50 °C.[3] | Reduced rate of isobutylene formation, increasing the ratio of substitution to elimination product. |
| Sterically Hindered Substrate | The use of a tertiary alkyl halide is the root cause. While unavoidable for this specific product, optimizing all other conditions is critical. | Maximizes the potential yield of the SN2 product under inherently difficult conditions. |
| Strong, Bulky Base | Use a strong, but less sterically hindered base if possible. However, the primary role of the base here is deprotonation, so its impact on the second step is less direct. Sodium hydride (NaH) is a good choice.[3] | Ensures efficient formation of the nucleophile without promoting elimination in the subsequent step. |
Problem 2: Significant formation of C-Alkylated byproducts
The phenoxide nucleophile is ambident, with electron density on both the oxygen and the aromatic ring. The choice of solvent is the most critical factor in directing the site of alkylation.[3]
Caption: Influence of solvent on O- vs. C-alkylation of the phenoxide.
Solutions:
| Probable Cause | Recommended Solution | Expected Outcome |
| Use of Protic Solvents | Change the solvent from a protic one (e.g., ethanol) to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[3] | Increased selectivity for the desired O-alkylated ether product over C-alkylated byproducts. |
| Counter-ion Effects | The choice of counter-ion (e.g., Na⁺, K⁺) can influence reactivity, although solvent effects are generally more dominant. Using potassium bases (e.g., KH, K₂CO₃) can sometimes favor O-alkylation. | Potential for improved O-alkylation selectivity. |
Experimental Protocols
Protocol 1: Synthesis of 4'-tert-Butoxyacetanilide
Materials:
-
4'-Hydroxyacetanilide (Acetaminophen)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
tert-Butyl Bromide
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 4'-hydroxyacetanilide (1.0 eq).
-
Add anhydrous DMF to the flask to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Slowly add tert-butyl bromide (1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude 4'-tert-Butoxyacetanilide in a minimal amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[2]
-
Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Workflow
If your synthesis results in a low yield of the desired product, use the following workflow to diagnose the issue based on the characterization of the crude mixture.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Butacetin assay variability and reproducibility issues
Welcome to the technical support center for Butacetin assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variability and reproducibility issues encountered during the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound, also known as 4'-tert-Butoxyacetanilide, is an acetanilide (B955) derivative.[1] Its key properties are summarized in the table below. Understanding these properties is crucial for developing a robust assay.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₇NO₂ | [1] |
| IUPAC Name | N-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetamide | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). | [2][3] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. May be susceptible to hydrolysis of the ether linkage. | [3][4] |
Q2: Which analytical techniques are most suitable for this compound quantification?
While specific literature on this compound assays is limited, based on its chemical structure as an acetanilide derivative, the most common and suitable analytical techniques are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for its specificity, sensitivity, and ability to separate this compound from potential degradation products or impurities.[5][6]
-
UV-Visible Spectrophotometry: A simpler and faster method, but it may be less specific than HPLC. It can be a viable option for the analysis of pure this compound samples. The presence of interfering substances that absorb at a similar wavelength can be a significant source of error.
Q3: What are the potential sources of variability in my this compound assay?
Variability in this compound assays can arise from several factors throughout the experimental workflow:
-
Sample Preparation: Incomplete dissolution of this compound due to its limited aqueous solubility, inaccurate dilutions, or instability in the chosen solvent.
-
Mobile Phase (for HPLC): Improper preparation, fluctuations in pH, or inadequate degassing can lead to shifting retention times and baseline noise.[7]
-
HPLC System: Issues such as pump malfunctions, injector inaccuracies, detector noise, and system leaks can all contribute to variability.[8]
-
Column (for HPLC): Degradation, contamination, or the use of an inappropriate column chemistry can result in poor peak shape and loss of resolution.[7]
-
This compound Degradation: As an acetanilide, this compound may be susceptible to hydrolysis (especially at extreme pH) and oxidation.[3][9] Exposure to light and elevated temperatures could also potentially lead to degradation.
Troubleshooting Guides
HPLC Assay Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Shifting Retention Times
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Composition | Ensure the mobile phase is accurately and consistently prepared. Small variations in the solvent ratio can significantly impact retention time. Prepare fresh mobile phase daily and ensure it is properly degassed. |
| Mobile Phase pH | Verify the pH of the buffer. An unstable pH can alter the ionization state of this compound and affect its interaction with the stationary phase. |
| HPLC System Leaks | Inspect the system for any leaks, as these can cause a drop in pressure and affect the flow rate. |
| Column Equilibration | Ensure the column is properly equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can lead to drifting retention times. |
| Column Temperature | Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample. |
| Secondary Interactions | Unwanted interactions between this compound and the stationary phase can cause tailing. Adjusting the mobile phase pH or using a different column chemistry may help. |
| Column Contamination | Contaminants on the column can also lead to tailing. A thorough column wash is recommended. |
| Column Void | A void at the head of the column can cause peak splitting. This may require column replacement. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Ideally, dissolve the sample in the mobile phase. |
UV-Visible Spectrophotometry Assay Troubleshooting
Issue 1: Inconsistent Absorbance Readings
| Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution | Ensure this compound is fully dissolved in the chosen solvent. Sonication may be helpful. Given its limited aqueous solubility, an organic or mixed aqueous-organic solvent is recommended. |
| Sample Instability | Prepare samples fresh and analyze them promptly. If storage is necessary, protect them from light and store at a low temperature to minimize degradation. |
| Cuvette Contamination/Mismatch | Use clean, matched cuvettes for all measurements, including the blank. |
| Instrument Drift | Allow the spectrophotometer to warm up sufficiently before use. Re-blank the instrument periodically during a long series of measurements. |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a general framework for the analysis of this compound. Method development and validation are required for specific applications.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to a neutral or slightly acidic range, e.g., pH 6.8). The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by scanning a standard solution of this compound (typically in the range of 240-250 nm for acetanilides).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Preparation of Standard Solution:
-
Accurately weigh about 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile) in a 100 mL volumetric flask and make up to volume.
-
Perform serial dilutions with the mobile phase to prepare a series of standard solutions of known concentrations.
-
-
Preparation of Sample Solution:
-
Accurately weigh the sample containing this compound.
-
Extract or dissolve the sample in a suitable solvent, ensuring complete dissolution of this compound. Sonication may be required.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
References
- 1. This compound | C12H17NO2 | CID 16426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1083-57-4: bucetin | CymitQuimica [cymitquimica.com]
- 3. Bucetin (1083-57-4) for sale [vulcanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. realab.ua [realab.ua]
- 9. pharmacy180.com [pharmacy180.com]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Butacetin
Welcome to the technical support center for the LC-MS/MS analysis of Butacetin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to matrix effects encountered during the quantitative analysis of this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1] This interference can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results for this compound.[1] These effects are a significant concern in LC-MS/MS bioanalysis and must be carefully evaluated and managed.
Q2: I am observing significant signal suppression for this compound. What are the likely causes in a plasma sample?
A2: In plasma samples, common causes of ion suppression include phospholipids, salts, and endogenous metabolites that co-elute with this compound.[2][3] Phospholipids are particularly notorious for causing ion suppression in electrospray ionization (ESI). Inefficient sample preparation that fails to remove these interfering components is a primary reason for observing significant matrix effects.
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The most common method for the quantitative assessment of matrix effects is the post-extraction spike method.[3] This involves comparing the peak area of this compound spiked into a blank matrix extract (post-extraction) with the peak area of this compound in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), indicates the extent of the matrix effect. An MF < 1 suggests ion suppression, while an MF > 1 indicates ion enhancement.
Q4: What is the most effective sample preparation technique to minimize matrix effects for this compound?
A4: While protein precipitation is a simple and fast technique, it is often the least effective in removing matrix components, which can lead to significant matrix effects.[4] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at cleaning up the sample and reducing matrix effects.[5][6] The choice between LLE and SPE will depend on the specific properties of this compound and the complexity of the matrix. For complex matrices, a more rigorous cleanup method like SPE is often preferred.
Q5: Should I use an internal standard (IS) for this compound analysis? If so, what kind?
A5: Yes, using an internal standard is highly recommended to compensate for matrix effects and other sources of variability in the analytical workflow. The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4). A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way, thus providing the most accurate correction. If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound that may be related to matrix effects.
| Problem | Possible Cause | Recommended Solutions |
| Low or no this compound signal in matrix samples | Severe ion suppression from co-eluting matrix components. | 1. Optimize Sample Preparation: Switch from protein precipitation to a more effective cleanup method like LLE or SPE. 2. Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or switch to a different column chemistry to improve separation of this compound from interfering matrix components. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and thereby lessen the matrix effect. |
| Poor peak shape (tailing, fronting, or splitting) | Co-eluting matrix components interfering with the chromatography. Column overload or contamination. | 1. Improve Sample Cleanup: Use a more selective sample preparation method (e.g., SPE) to remove interferences. 2. Check for Column Overload: Inject a lower concentration of the sample. 3. Clean or Replace the Analytical Column: Follow the manufacturer's instructions for column washing. If performance does not improve, replace the column. |
| Inconsistent results and poor reproducibility | Variable matrix effects between different sample lots or individual samples. Inconsistent sample preparation. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to correct for variability in matrix effects. 2. Standardize Sample Preparation: Ensure that the sample preparation procedure is followed consistently for all samples, standards, and quality controls. 3. Evaluate Matrix Effect Across Different Lots: Test blank matrix from multiple sources to assess the variability of the matrix effect. |
| High background noise in the chromatogram | Contamination of the LC-MS system from the sample matrix or solvents. | 1. Implement a Diverter Valve: Use a diverter valve to direct the flow to waste during the elution of highly retained, interfering matrix components. 2. Thoroughly Clean the System: Flush the LC system and mass spectrometer ion source according to the manufacturer's recommendations. 3. Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents are of high purity to minimize background contamination. |
Experimental Protocols
The following is a proposed experimental protocol for the quantitative analysis of this compound in human plasma, designed to minimize matrix effects. This protocol is based on established methods for structurally similar compounds like phenacetin.[3][7]
Proposed LC-MS/MS Method for this compound in Human Plasma
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 25 µL of internal standard working solution (e.g., this compound-d4 at 100 ng/mL).
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5 µL into the LC-MS/MS system.
2. Chromatographic Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: ZORBAX Eclipse Plus C18 Rapid Resolution High Definition (2.1 x 50 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B
-
2.6-3.5 min: 10% B
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer: 35 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 208.1 -> Q3: 152.1 (CE: 15 V)
-
This compound-d4 (IS): Q1: 212.1 -> Q3: 156.1 (CE: 15 V)
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the evaluation of matrix effects and the comparison of different sample preparation methods.
Table 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
| Analyte | Concentration (ng/mL) | Peak Area in Neat Solution (A) | Peak Area in Post-Extracted Blank Plasma (B) | Matrix Factor (B/A) |
| This compound | 10 | 55,234 | 48,976 | 0.89 |
| This compound | 100 | 548,912 | 491,234 | 0.90 |
| This compound | 1000 | 5,512,345 | 4,895,678 | 0.89 |
| This compound-d4 (IS) | 100 | 610,456 | 545,678 | 0.89 |
A Matrix Factor close to 1 indicates minimal matrix effect. In this example, there is a slight ion suppression.
Table 2: Comparison of Recovery and Matrix Effect for Different Sample Preparation Methods
| Sample Preparation Method | Recovery (%) | Matrix Factor |
| Protein Precipitation (Acetonitrile) | 95 ± 5 | 0.65 ± 0.12 |
| Liquid-Liquid Extraction (MTBE) | 88 ± 7 | 0.89 ± 0.08 |
| Solid-Phase Extraction (C18) | 92 ± 4 | 0.98 ± 0.05 |
This table illustrates that while protein precipitation may offer high recovery, it can also result in a more significant matrix effect (stronger ion suppression). SPE, in this hypothetical case, provides the best balance of good recovery and minimal matrix effect.
Visualizations
References
- 1. journal-jps.com [journal-jps.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. providiongroup.com [providiongroup.com]
- 5. zefsci.com [zefsci.com]
- 6. Analysis of NSAIDs in Rat Plasma Using 3D-Printed Sorbents by LC-MS/MS: An Approach to Pre-Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A UHPLC-MS/MS method coupled with liquid-liquid extraction for the quantitation of phenacetin, omeprazole, metoprolol, midazolam and their metabolites in rat plasma and its application to the study of four CYP450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of Butacetin in Research and Development
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Butacetin during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features relevant to stability?
This compound, also known as 4'-tert-Butoxyacetanilide, is an organic compound with the molecular formula C₁₂H₁₇NO₂.[1] Its structure includes an acetanilide (B955) group, which contains an amide linkage, and a tert-butoxy (B1229062) group connected to the phenyl ring via an ether linkage. These functional groups are the primary sites susceptible to chemical degradation.
Q2: What are the primary pathways through which this compound can degrade?
Based on its chemical structure, this compound is susceptible to degradation through several pathways:
-
Hydrolysis: The amide linkage in this compound can be hydrolyzed under acidic or basic conditions to yield 4-tert-butoxyaniline (B1279196) and acetic acid. While amides are generally more resistant to hydrolysis than esters, this pathway can be significant under harsh pH conditions or elevated temperatures.[2][3]
-
Oxidation: The aromatic ring and the ether linkage can be susceptible to oxidation, potentially leading to the formation of various degradation products. Oxidizing agents or exposure to atmospheric oxygen over time can initiate these reactions.
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[4][5][6] It is crucial to protect this compound from light to prevent photolytic degradation.
-
Thermal Degradation: High temperatures can accelerate the rates of hydrolysis and oxidation, as well as potentially cause other degradation pathways to become significant.[1][7][8][9]
Q3: What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored in a cool, dry, and dark place.[10] Recommended storage conditions are:
-
Temperature: Controlled room temperature or refrigerated (2-8 °C) for long-term storage.
-
Humidity: Low humidity environment. The use of desiccants is recommended if stored in a non-controlled environment.[10]
-
Light: Protected from light by using amber-colored or opaque containers.[10]
-
Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
Unexpected peaks are often indicative of degradation products or impurities. Consider the following possibilities:
-
Degradation: Review the storage conditions and handling procedures of your this compound sample. Exposure to high temperatures, extreme pH, light, or oxidizing agents could have led to degradation.
-
Contamination: The sample may have been contaminated during handling or from the solvent used for dissolution.
-
Interaction with Excipients: If you are analyzing a formulation, this compound may be interacting with one or more excipients.
Refer to the Troubleshooting Guide below for a more detailed approach to identifying the source of the unexpected peaks.
Troubleshooting Guides
Issue 1: Loss of Potency or Appearance of Unknown Peaks in HPLC
| Potential Cause | Troubleshooting Steps |
| Hydrolytic Degradation | 1. Check the pH of your sample solution. This compound is more susceptible to hydrolysis at acidic or alkaline pH. 2. Ensure that all solvents and buffers used are fresh and have the correct pH. 3. If possible, analyze for the presence of 4-tert-butoxyaniline and acetic acid, the expected hydrolysis products. |
| Oxidative Degradation | 1. Evaluate the exposure of your sample to air and potential oxidizing agents. 2. Use freshly de-gassed solvents for sample preparation and HPLC mobile phase. 3. Consider adding an antioxidant to your formulation if compatible with your experimental design. |
| Photodegradation | 1. Ensure that the this compound stock and samples are always protected from light. Use amber vials and minimize exposure during handling. 2. Review the light exposure conditions during your experimental procedure. |
| Thermal Degradation | 1. Verify the storage temperature of your this compound. 2. Avoid exposing the sample to high temperatures during preparation and analysis, unless intentionally performing thermal stress studies. |
| Excipient Incompatibility | 1. If working with a formulation, perform a compatibility study by storing this compound with individual excipients under stressed conditions (e.g., elevated temperature and humidity). 2. Analyze the mixtures by HPLC to identify any interactions. |
Data Presentation: Forced Degradation Study of this compound
The following table is a template for summarizing quantitative data from a forced degradation study. Researchers can use this to structure their own experimental results.
| Stress Condition | Duration | This compound Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradants (%) | Mass Balance (%) |
| Acid Hydrolysis (0.1 M HCl, 60 °C) | 2 hours | |||||
| 4 hours | ||||||
| 8 hours | ||||||
| Base Hydrolysis (0.1 M NaOH, 60 °C) | 2 hours | |||||
| 4 hours | ||||||
| 8 hours | ||||||
| Oxidative (3% H₂O₂, RT) | 24 hours | |||||
| 48 hours | ||||||
| Photolytic (ICH Q1B) | 1.2 million lux hours | |||||
| 200 W h/m² UVA | ||||||
| Thermal (80 °C, solid state) | 24 hours | |||||
| 48 hours |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60 °C.
-
Withdraw samples at predetermined time points (e.g., 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60 °C.
-
Withdraw samples at predetermined time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide.
-
Store the mixture at room temperature, protected from light.
-
Withdraw samples at predetermined time points (e.g., 24, 48 hours).
-
-
Photolytic Degradation:
-
Expose a solution of this compound (and a solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][5][6]
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a vial and store it in an oven at 80 °C.
-
Withdraw samples at predetermined time points (e.g., 24, 48 hours), dissolve in a suitable solvent, and analyze by HPLC.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol and water.
-
Use a gradient elution to ensure the separation of compounds with a wide range of polarities. A typical starting gradient could be from 10% to 90% organic solvent over 20-30 minutes.
-
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. Use this wavelength for detection.
-
Method Optimization:
-
Inject a mixture of the stressed samples (from the forced degradation study) into the HPLC system.
-
Optimize the mobile phase composition, gradient slope, flow rate, and column temperature to achieve adequate resolution between this compound and all degradation peaks. The goal is to have a resolution (Rs) of >1.5 between all adjacent peaks.
-
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. akjournals.com [akjournals.com]
- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. m.youtube.com [m.youtube.com]
- 7. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. academically.com [academically.com]
Technical Support Center: Scaling Up the Laboratory Synthesis of Butacetin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the laboratory synthesis of Butacetin. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate a smooth transition from bench-scale to larger-scale production.
I. Overview of this compound Synthesis
The commercial synthesis of this compound, an analgesic agent, is typically achieved through a three-step process starting from p-fluoronitrobenzene. The overall reaction scheme involves:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on p-fluoronitrobenzene is displaced by a tert-butoxy (B1229062) group.
-
Nitro Group Reduction: The nitro group is reduced to an amine, forming p-tert-butoxyaniline.
-
N-Acylation: The resulting amine is acylated to yield the final product, this compound.
Below is a general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
II. Detailed Experimental Protocols
While a specific, publicly available, detailed scale-up protocol for this compound is limited, the following procedures are based on established methods for the key reaction steps and are adaptable for larger scales.
Step 1: Synthesis of p-tert-Butoxynitrobenzene (Nucleophilic Aromatic Substitution)
Objective: To replace the fluorine atom of p-fluoronitrobenzene with a tert-butoxy group.
Materials:
| Reagent/Solvent | Molecular Weight | Density (g/mL) | Amount (molar eq.) |
| p-Fluoronitrobenzene | 141.10 | 1.33 | 1.0 |
| Potassium tert-butoxide | 112.21 | - | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 0.889 | - |
Procedure:
-
To a stirred solution of potassium tert-butoxide (1.1 eq) in anhydrous THF under a nitrogen atmosphere, add p-fluoronitrobenzene (1.0 eq) dropwise at a temperature maintained below 25 °C.
-
After the addition is complete, stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield crude p-tert-butoxynitrobenzene.
Step 2: Synthesis of p-tert-Butoxyaniline (Nitro Group Reduction)
Objective: To reduce the nitro group of p-tert-butoxynitrobenzene to an amine.
Materials:
| Reagent/Solvent | Molecular Weight | Amount (molar eq.) |
| p-tert-Butoxynitrobenzene | 195.21 | 1.0 |
| Tin(II) chloride dihydrate (SnCl₂) | 225.63 | 3.0 |
| Concentrated Hydrochloric Acid (HCl) | - | - |
| Sodium Hydroxide (B78521) (NaOH) | 40.00 | - |
Procedure:
-
In a well-ventilated fume hood, dissolve p-tert-butoxynitrobenzene (1.0 eq) in ethanol.
-
To this solution, add a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid portion-wise, controlling the exothermic reaction by external cooling.
-
After the addition, heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and carefully neutralize with a concentrated solution of sodium hydroxide until the pH is basic, which will precipitate tin salts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude p-tert-butoxyaniline.
Alternative Catalytic Hydrogenation: For a greener and often more scalable process, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a viable alternative to the Béchamp reduction.[1][2]
Step 3: Synthesis of this compound (N-Acylation)
Objective: To acetylate the amino group of p-tert-butoxyaniline.
Materials:
| Reagent/Solvent | Molecular Weight | Density (g/mL) | Amount (molar eq.) |
| p-tert-Butoxyaniline | 165.23 | - | 1.0 |
| Acetic Anhydride (B1165640) | 102.09 | 1.08 | 1.1 |
| Pyridine (B92270) (or other suitable base) | 79.10 | 0.982 | Catalytic to 1.1 eq |
| Dichloromethane (DCM) | - | 1.33 | - |
Procedure:
-
Dissolve p-tert-butoxyaniline (1.0 eq) in a suitable solvent like dichloromethane.
-
Add pyridine (1.1 eq) to the solution.
-
Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, wash the reaction mixture with dilute HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[3][4]
III. Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered when scaling up the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up this synthesis?
A: The primary safety concerns are:
-
Exothermic Reactions: Both the nitro group reduction and the N-acylation steps can be exothermic and require careful temperature control, especially on a larger scale.[5][6] Proper cooling and slow, controlled addition of reagents are crucial to prevent runaway reactions.[7]
-
Hazardous Reagents:
-
Hydrogen Gas (if used for reduction): Highly flammable and requires specialized equipment for safe handling at scale.
Q2: I am seeing a low yield in the first step (Nucleophilic Aromatic Substitution). What could be the cause?
A: Low yields in the SNAr reaction can be due to:
-
Moisture: The tert-butoxide reagent is highly sensitive to moisture. Ensure all glassware is dry and anhydrous solvents are used.
-
Insufficient Reagent: A slight excess of the nucleophile (potassium tert-butoxide) is often necessary to drive the reaction to completion.
-
Low Reaction Temperature/Time: While the reaction is generally facile, insufficient reaction time or temperature may lead to incomplete conversion.
Q3: The reduction of the nitro group is sluggish and incomplete. How can I improve this?
A: For the Béchamp reduction (using SnCl₂/HCl):
-
Insufficient Acid: The reaction requires a strongly acidic medium. Ensure sufficient concentrated HCl is used.
-
Poor Mixing: On a larger scale, efficient stirring is critical to ensure good contact between the organic substrate and the aqueous reducing agent.[20]
-
Quality of Tin(II) chloride: The reagent can oxidize over time. Use fresh, high-quality tin(II) chloride.
For catalytic hydrogenation:
-
Catalyst Deactivation: The catalyst can be poisoned by impurities. Ensure the starting material is pure.
-
Insufficient Hydrogen Pressure: The reaction may require higher hydrogen pressure for efficient conversion.
-
Poor Agitation: Inadequate mixing can lead to poor contact between the catalyst, substrate, and hydrogen gas.
Q4: I am getting significant side products during the N-acylation step. What are they and how can I avoid them?
A: A common side product is the di-acylated product, although less likely with the sterically hindered aniline. To minimize this:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of the acylating agent.
-
Controlled Addition: Add the acetic anhydride slowly and at a low temperature to control the reaction rate and selectivity.
Caption: Troubleshooting logic for the N-acylation step.
Q5: How can I effectively purify this compound on a larger scale?
A: Recrystallization is the most common method for purifying active pharmaceutical ingredients (APIs) like this compound.[3][4]
-
Solvent Selection: A suitable solvent system (e.g., ethanol/water) should be chosen where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Controlled Cooling: Slow and controlled cooling is essential for the formation of pure, well-defined crystals.[21]
-
Filtration and Drying: Efficient filtration and drying under vacuum are necessary to isolate the pure product.
IV. Data Presentation
The following tables provide hypothetical but realistic data for optimizing the synthesis of this compound. These should be adapted based on actual experimental results.
Table 1: Optimization of Nitro Group Reduction
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | SnCl₂/HCl | Ethanol | 80 | 4 | 85 | 95 |
| 2 | H₂ (50 psi), Pd/C | Methanol | 25 | 6 | 92 | 98 |
| 3 | H₂ (50 psi), Raney Ni | Ethanol | 50 | 4 | 95 | 99 |
| 4 | Fe/NH₄Cl | Ethanol/Water | 100 | 8 | 80 | 93 |
Table 2: Optimization of N-Acylation
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Pyridine | DCM | 0 to 25 | 2 | 94 | 98 |
| 2 | Triethylamine | DCM | 0 to 25 | 2 | 92 | 97 |
| 3 | NaOAc | Acetic Acid | 25 | 4 | 88 | 96 |
| 4 | None | Acetonitrile | 80 | 6 | 75 | 94 |
V. Mandatory Visualizations
Logical Diagram for Scale-Up Considerations
This diagram illustrates the key considerations and decision points when scaling up the synthesis of this compound.
Caption: Key considerations for scaling up this compound synthesis.
This technical support center provides a foundational guide for researchers and professionals involved in the synthesis of this compound. For specific scale-up projects, it is imperative to conduct thorough safety assessments and process optimization studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. First Pilot Plant for Bio-Based Aniline - ChemistryViews [chemistryviews.org]
- 12. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amide synthesis by acylation [organic-chemistry.org]
- 15. US4885389A - Process for manufacturing p-aminophenol - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arxiv.org [arxiv.org]
- 19. CN1631873A - The preparation method of p-aminophenol - Google Patents [patents.google.com]
- 20. srict.in [srict.in]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Butacetin Analysis in Biological Samples
Welcome to the technical support center for the analysis of Butacetin in biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their detection methods.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the analysis of this compound using various analytical techniques.
Sample Preparation
Question: What is the most effective method for extracting this compound from plasma or serum?
Answer: The choice between Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) depends on the required cleanliness of the sample and the sensitivity of the subsequent analytical method.
-
Protein Precipitation (PPT): This is a rapid and straightforward method suitable for initial screening. It involves adding a solvent like acetonitrile (B52724) or methanol (B129727) to the plasma sample to precipitate proteins.[1] While fast, it may result in a less clean extract, potentially leading to matrix effects in LC-MS/MS analysis.[2]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning this compound into an immiscible organic solvent based on its solubility.[3] Careful selection of the extraction solvent is crucial for good recovery.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for producing a clean, concentrated sample, which is ideal for sensitive quantitative analysis.[1][2] It provides higher recovery and minimizes matrix interference compared to PPT and LLE.[2]
Question: My recovery of this compound is low and inconsistent after sample preparation. What could be the cause?
Answer: Low and variable recovery can stem from several factors in your sample preparation protocol:
-
Incomplete Protein Precipitation: If using PPT, ensure you are using an adequate volume of cold organic solvent (typically a 3:1 or 4:1 ratio of solvent to sample) and vortexing thoroughly.[1]
-
Incorrect pH for LLE/SPE: The pH of the sample should be adjusted to ensure this compound is in a neutral, non-ionized state to maximize its affinity for the organic solvent (in LLE) or the solid phase (in SPE).
-
Improper SPE Cartridge or Protocol: Ensure the SPE sorbent is appropriate for this compound's polarity. The conditioning, loading, washing, and elution steps must be optimized. For instance, incomplete elution will leave the analyte on the cartridge.[4]
-
Analyte Instability: this compound may degrade during sample processing due to factors like pH, temperature, or enzymatic activity.[5] It is advisable to keep samples on ice and process them promptly.
HPLC Analysis
Question: I am observing significant peak tailing for this compound in my HPLC-UV analysis. How can I resolve this?
Answer: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[6] Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 3.0 with formic or phosphoric acid) can suppress the ionization of residual silanol (B1196071) groups on the silica-based column, reducing secondary interactions.[6]
-
Use a High-Purity Column: Modern, high-purity silica (B1680970) columns with end-capping are less prone to silanol interactions.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants from previous injections. If the problem persists, the column may need replacement.[6]
-
Reduce Sample Overload: Injecting too much analyte can saturate the column. Try diluting your sample or reducing the injection volume.
Question: The retention time for my this compound peak is shifting between injections. What is causing this?
Answer: Retention time variability can be traced to several sources:
-
Inconsistent Mobile Phase Composition: If preparing the mobile phase online, ensure the pump's proportioning valves are functioning correctly. Manually preparing the mobile phase can help diagnose this issue.[4]
-
Fluctuating Column Temperature: Use a column oven to maintain a stable temperature, as even minor room temperature changes can affect retention times.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. Insufficient equilibration is a common cause of drifting retention times at the beginning of a run.
LC-MS/MS Analysis
Question: I am experiencing significant ion suppression for this compound in my LC-MS/MS analysis of plasma samples. What can I do?
Answer: Ion suppression is often caused by co-eluting matrix components, particularly phospholipids (B1166683) from plasma.[2]
-
Improve Sample Cleanup: Protein precipitation alone is often insufficient to remove phospholipids.[2] Implementing a more rigorous sample preparation method like SPE or specific phospholipid removal plates (e.g., HybridSPE) can significantly reduce matrix effects.[2][7]
-
Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from the region where phospholipids typically elute.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d4) will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.
GC-MS Analysis
Question: I am not seeing a sharp peak for this compound using GC-MS. What is the problem?
Answer: this compound, containing an amide group, is a polar compound and may exhibit poor chromatographic behavior on standard non-polar GC columns, leading to broad, tailing peaks.
-
Derivatization: Derivatization is often necessary to improve the volatility and thermal stability of polar analytes like this compound. Silylation (e.g., with BSTFA) or acylation (e.g., with MBTFA) can produce a less polar derivative that chromatographs more effectively.[8]
-
Injector Temperature: The injector port temperature might be too high, causing thermal degradation of the analyte. Conversely, if it's too low, volatilization may be incomplete. Optimization of this parameter is critical.
-
Column Choice: Using a mid-polarity column may provide better peak shape for underivatized this compound compared to a standard non-polar column.
Quantitative Data Summary
The following tables present typical performance characteristics for the analysis of small molecule drugs, like this compound, in biological matrices. These values are illustrative and should be determined for each specific, validated method.
Table 1: Typical Performance of HPLC-UV Methods
| Parameter | Plasma | Urine |
| Linearity Range | 20 - 2000 ng/mL | 50 - 5000 ng/mL |
| Limit of Detection (LOD) | 5 - 10 ng/mL | 10 - 20 ng/mL |
| Limit of Quantification (LOQ) | 20 ng/mL | 50 ng/mL |
| Recovery | 80 - 95% | 85 - 105% |
| Intra-day Precision (%RSD) | < 10% | < 8% |
| Inter-day Precision (%RSD) | < 12% | < 10% |
Table 2: Typical Performance of LC-MS/MS Methods
| Parameter | Plasma | Urine |
| Linearity Range | 0.5 - 500 ng/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.1 - 0.2 ng/mL | 0.2 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 1.0 ng/mL |
| Recovery | 85 - 110% | 90 - 115% |
| Intra-day Precision (%RSD) | < 8% | < 7% |
| Inter-day Precision (%RSD) | < 10% | < 9% |
Note: LOD and LOQ are defined as the lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[9][10]
Experimental Protocols
Protocol 1: this compound Analysis in Human Plasma by LC-MS/MS
-
Sample Preparation (SPE)
-
To 200 µL of plasma, add 20 µL of internal standard working solution (e.g., this compound-d4 at 100 ng/mL).
-
Add 200 µL of 4% phosphoric acid and vortex for 30 seconds.
-
Condition a mixed-mode SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid followed by 1 mL of methanol.
-
Dry the cartridge under nitrogen for 5 minutes.
-
Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
Protocol 2: this compound Analysis in Urine by HPLC-UV
-
Sample Preparation (Dilute-and-Shoot)
-
Centrifuge the urine sample at 4000 x g for 10 minutes to pellet any particulates.
-
Take 100 µL of the supernatant and add it to 900 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the diluted sample to an HPLC vial for analysis.
-
-
HPLC-UV Conditions
-
HPLC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 20 mM phosphate (B84403) buffer (pH 3.5) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.
-
UV Detection Wavelength: 245 nm.
-
Visualizations
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. GC-MS determination of amphetamines in serum using on-line trifluoroacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing peak tailing in Butacetin HPLC analysis
Welcome to the technical support center for Butacetin HPLC analysis. This guide provides troubleshooting information and frequently asked questions (FAQs) to help you resolve common issues, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Section 1: Understanding Peak Tailing
Q1: What is peak tailing in HPLC?
In an ideal HPLC analysis, the resulting peaks in a chromatogram should be symmetrical and resemble a Gaussian distribution.[1] Peak tailing is a common distortion where the peak is asymmetrical, featuring a prolonged slope on the trailing side (the right side of the peak).[1] This phenomenon can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1]
Q2: How is peak tailing measured?
Peak tailing is typically quantified using the USP Tailing Factor (Tf) or the Asymmetry Factor (As). A value close to 1.0 is considered ideal, indicating a symmetrical peak.[1] For many analytical methods, peaks with an asymmetry factor greater than 1.5 or a tailing factor above 2.0 are generally considered unacceptable.[1][2]
Q3: Why is my this compound peak tailing?
The primary cause of peak tailing is the presence of more than one retention mechanism for the analyte.[2][3] While this compound is retained on a C18 column through hydrophobic interactions, its structure, which includes a polar amide group, can also engage in secondary polar interactions.[2][4] These secondary interactions most commonly occur with residual silanol (B1196071) groups (Si-OH) on the surface of the silica-based stationary phase, which are acidic and can interact with polar or basic functional groups on the analyte.[2][3][5][6]
Section 2: Troubleshooting Peak Tailing
Q4: Where should I start troubleshooting my tailing this compound peak?
A systematic approach is crucial. First, determine if the tailing affects only the this compound peak or all peaks in the chromatogram.
-
If only the this compound peak is tailing: The issue is likely related to specific chemical interactions between this compound and the stationary phase.
-
If all peaks are tailing: The problem is more likely systemic, pointing towards issues like column degradation, extra-column volume, or mass overload.[2][7]
The following workflow provides a structured approach to diagnosing and resolving the issue.
Caption: A logical workflow for troubleshooting peak tailing.
Q5: How does mobile phase pH affect peak shape for this compound?
Mobile phase pH is a critical factor. The residual silanol groups on a silica-based column are acidic and become ionized (negatively charged) at a pH above ~2.5-3.0.[2][5][8] this compound, with its amide group, may have a weak basic character, leading to strong secondary interactions with these ionized silanols, causing peak tailing.[2][4]
By lowering the mobile phase pH (e.g., to pH 3.0), the silanol groups become fully protonated (neutral), which minimizes these unwanted secondary interactions and significantly improves peak symmetry.[2]
Data Presentation: Effect of pH on Peak Asymmetry
The following table, adapted from a study on basic drug compounds, illustrates the significant impact of mobile phase pH on the peak asymmetry factor (As).[2] A similar principle applies to polar compounds like this compound that can interact with silanols.
| Compound | Mobile Phase pH | Peak Asymmetry Factor (As) |
| Methamphetamine | 7.0 | 2.35 |
| Methamphetamine | 3.0 | 1.33 |
Q6: Could my column be the problem?
Yes, the column is a frequent source of peak shape issues. Potential causes include:
-
Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated, leading to a loss of efficiency and poor peak shape.[1][6]
-
Residual Silanol Activity: Even on new columns, some residual silanol groups may be present. Columns that are not "end-capped" (a process that blocks most silanols) are more prone to causing tailing with polar analytes.[2]
-
Column Voids: A void or gap can form at the column inlet due to pressure shocks or degradation of the packed bed, which disrupts the flow path and causes peak distortion.[1][2][7]
-
Blocked Frit: A partially blocked inlet frit can also lead to non-uniform flow and result in tailing peaks.[2]
The diagram below illustrates how this compound can interact with active silanol sites on the stationary phase, leading to tailing.
Caption: Interaction of this compound with the HPLC stationary phase.
Q7: Can instrumental issues cause peak tailing?
Yes, issues outside of the column (extra-column effects) can contribute to peak tailing. These include:
-
Poorly Made Connections: Improperly seated ferrules or gaps in tubing connections can create dead volumes where the sample can diffuse, causing peak broadening and tailing.[6][8]
-
Excessive Tubing: Using tubing that is too long or has too wide an internal diameter between the injector, column, and detector increases the volume of the flow path, which can lead to peak distortion.[5][6]
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
This protocol describes how to prepare an acidic mobile phase to minimize silanol interactions.
Objective: To prepare a mobile phase with a pH of 3.0.
Materials:
-
HPLC-grade Acetonitrile (B52724)
-
HPLC-grade water
-
Phosphoric acid (or other suitable acid)
-
0.45 µm filter
-
Calibrated pH meter
Methodology:
-
Prepare the Aqueous Portion: In a clean glass beaker, measure the required volume of HPLC-grade water (e.g., for a 60:40 ACN:Water mobile phase, start with 400 mL of water for a 1L batch).
-
Adjust pH: While stirring the water, slowly add phosphoric acid dropwise until the pH meter reads 3.0 ± 0.05.
-
Add Organic Solvent: Measure the required volume of HPLC-grade acetonitrile (e.g., 600 mL) and add it to the pH-adjusted aqueous phase.
-
Mix and Degas: Thoroughly mix the solution and degas it using sonication or vacuum filtration.
-
Filter: Filter the final mobile phase through a 0.45 µm solvent-compatible filter to remove any particulates.[9]
Protocol 2: Column Flushing and Regeneration
This protocol is used to clean a contaminated column that is causing peak tailing.
Objective: To remove strongly retained contaminants from a C18 reversed-phase column.
Materials:
-
HPLC-grade water
-
HPLC-grade Isopropanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
Methodology:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.
-
Water Wash: Flush the column with 100% HPLC-grade water for at least 20 column volumes to remove any buffer salts.
-
Strong Solvent Wash: Sequentially flush the column with the following solvents for 20 column volumes each:
-
Methanol
-
Acetonitrile
-
Isopropanol (an excellent solvent for removing lipidic contaminants)
-
-
Return to Mobile Phase: Flush the column with your mobile phase (without buffer) until the baseline is stable.
-
Re-equilibration: Reconnect the column to the detector and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.
Protocol 3: Sample Dilution to Test for Mass Overload
This protocol helps determine if peak tailing is caused by injecting too much sample.
Objective: To assess if the column is being overloaded.
Methodology:
-
Prepare a Diluted Sample: Prepare a 1:10 dilution of your standard this compound sample using the mobile phase as the diluent.
-
Inject Original Sample: Inject your original, undiluted sample and record the chromatogram, noting the peak shape and asymmetry factor.
-
Inject Diluted Sample: Inject the 1:10 diluted sample under the exact same chromatographic conditions.
-
Compare Chromatograms: Compare the peak shape of the diluted sample to the original. If the peak shape improves significantly and becomes more symmetrical, the original sample was likely causing mass overload.[2][6]
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. This compound | C12H17NO2 | CID 16426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. waters.com [waters.com]
- 8. support.waters.com [support.waters.com]
- 9. mastelf.com [mastelf.com]
Enhancing the signal-to-noise ratio in Butacetin NMR spectra
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise ratio (SNR) of Butacetin NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for this compound in a standard ¹H NMR spectrum?
A1: While a definitive, universally referenced spectrum with full assignment for this compound can be elusive, the expected chemical shifts can be predicted based on its structure, N-(4-ethoxyphenyl)-3-hydroxybutanamide, and data from analogous compounds. The table below summarizes the anticipated proton NMR signals.
Q2: I am observing very broad peaks in my this compound spectrum. What could be the cause?
A2: Broad peaks in an NMR spectrum can be attributed to several factors. Common causes include poor shimming of the spectrometer, the presence of paramagnetic impurities, or issues with the sample itself such as high viscosity due to over-concentration or incomplete dissolution of this compound.
Q3: My baseline is very noisy, obscuring my signals. How can I improve this?
A3: A noisy baseline, indicative of a low signal-to-noise ratio, is a frequent challenge. To address this, you can increase the number of scans, ensure your sample is of an optimal concentration, and check the purity of your NMR solvent and tube. Post-acquisition, applying digital filters can also help to reduce noise.
Q4: I see unexpected peaks in my spectrum. What are they?
A4: Unidentified peaks often arise from residual solvents, contaminants from glassware, or impurities in the deuterated solvent. Common contaminants include water, acetone (B3395972) from cleaning NMR tubes, and silicone grease. Cross-referencing the chemical shifts of these unexpected signals with published data for common laboratory solvents and impurities can help in their identification.
Troubleshooting Guide for Low Signal-to-Noise Ratio (SNR)
Low SNR is a critical issue that can hinder the accurate interpretation of NMR data. This guide provides a systematic approach to identifying and resolving the root causes of poor signal intensity in your this compound NMR experiments.
Step 1: Evaluate Sample Preparation
Proper sample preparation is the foundation of a high-quality NMR spectrum.
| Issue | Recommendation |
| Low Sample Concentration | For ¹H NMR, a concentration of 5-25 mg/mL is typically recommended for small molecules like this compound. For the less sensitive ¹³C NMR, a higher concentration may be necessary. |
| Poor Solubility | Ensure this compound is fully dissolved in the chosen deuterated solvent. Incomplete dissolution leads to a non-homogeneous sample and consequently, weak and broad signals. Consider gentle vortexing or sonication. If solubility remains an issue, experimenting with a different deuterated solvent is advisable. |
| Particulate Matter | The presence of solid particles can distort the magnetic field homogeneity, leading to poor shimming and broad lines. It is best to filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube. |
| NMR Tube Quality | Use high-quality NMR tubes with uniform wall thickness. Scratches or imperfections can degrade spectral quality. |
Step 2: Optimize Experimental Parameters
The parameters used for data acquisition play a crucial role in the final SNR.
| Parameter | Optimization Strategy |
| Number of Scans (NS) | The SNR improves with the square root of the number of scans. Doubling the number of scans will increase the SNR by a factor of approximately 1.4. If your signal is weak, significantly increasing the number of scans is a direct way to improve it. |
| Pulse Width | Ensure the 90° pulse width is correctly calibrated for your specific probe and sample. A properly calibrated 90° pulse will provide the maximum signal intensity in a single scan. |
| Receiver Gain | Adjust the receiver gain to an optimal level. Setting it too low will result in a weak signal, while setting it too high can lead to signal clipping and artifacts. Most modern spectrometers have an automatic receiver gain adjustment. |
Step 3: Post-Acquisition Data Processing
After data acquisition, certain processing techniques can further enhance the SNR.
| Technique | Description |
| Apodization (Line Broadening) | Applying an exponential multiplication function to the Free Induction Decay (FID) can improve the SNR at the expense of slightly broader lines. This is a trade-off that can be beneficial when dealing with very noisy spectra. |
| Digital Filtering | Various digital filters, such as the Savitzky-Golay filter, can be applied to the spectrum to smooth out the baseline and reduce high-frequency noise. |
Experimental Protocols
Protocol 1: Standard Sample Preparation for this compound ¹H NMR
-
Weighing: Accurately weigh 10-15 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Mixing: Gently vortex or sonicate the vial until the this compound is completely dissolved. Visually inspect for any suspended particles.
-
Filtration & Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Use the pipette to transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Capping and Cleaning: Cap the NMR tube securely and wipe the outside with a lint-free tissue dampened with ethanol (B145695) or acetone to remove any fingerprints or dust.
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Note: These are predicted values based on the chemical structure and may vary depending on the solvent and concentration.
| Protons | Multiplicity | Approximate Chemical Shift (ppm) |
| Aromatic (2H, ortho to -NH) | Doublet | 7.3 - 7.5 |
| Aromatic (2H, ortho to -OEt) | Doublet | 6.8 - 7.0 |
| Amide (-NH) | Broad Singlet | 7.5 - 8.5 |
| Methylene (-CH₂-CH₃) | Quartet | ~4.0 |
| Methine (-CH(OH)) | Multiplet | ~4.2 |
| Methylene (-CH₂-C=O) | Doublet of Doublets | ~2.5 |
| Methyl (-CH₃) | Triplet | ~1.4 |
| Methyl (-CH(OH)CH₃) | Doublet | ~1.2 |
| Hydroxyl (-OH) | Broad Singlet | Variable |
Visualizations
Caption: Workflow for acquiring a this compound NMR spectrum.
Validation & Comparative
A Comparative Analysis of the Analgesic Efficacy of Butacetin and Paracetamol: An Evidence-Based Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analgesic properties of Butacetin (4'-tert-Butoxyacetanilide) and Paracetamol (Acetaminophen). While Paracetamol is a widely studied and clinically established analgesic, a significant gap in publicly available scientific literature exists regarding the analgesic efficacy and mechanism of action of this compound. This document aims to present the current state of knowledge for both compounds, highlighting the extensive data available for Paracetamol and the notable absence of such for this compound, thereby identifying a clear area for future research.
I. Overview and Chemical Structures
| Compound | Chemical Structure | IUPAC Name | Molecular Formula | Molar Mass |
| This compound | N-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetamide | C₁₂H₁₇NO₂ | 207.27 g/mol | |
| Paracetamol | N-(4-hydroxyphenyl)acetamide | C₈H₉NO₂ | 151.16 g/mol |
II. Comparative Analgesic Efficacy: An Evidence Gap
A thorough review of scientific literature reveals a significant lack of direct comparative studies evaluating the analgesic efficacy of this compound versus Paracetamol. While some chemical suppliers list this compound as an analgesic, quantitative data from preclinical or clinical trials that would allow for a direct comparison of potency, onset of action, or duration of effect are not publicly available.
In contrast, Paracetamol's analgesic effects have been extensively characterized in numerous animal models and human clinical trials. For instance, studies have determined its efficacy in reducing pain responses in various assays, including the acetic acid-induced writhing test, the hot plate test, and the formalin test.[5][6]
Due to the absence of efficacy data for this compound, a quantitative comparison is not possible at this time. The following sections will detail the known mechanisms of Paracetamol and standard experimental protocols that would be used to evaluate and compare a novel analgesic like this compound.
III. Mechanisms of Action
Paracetamol: A Multifaceted Central Mechanism
The precise mechanism of action for Paracetamol is still under investigation but is understood to be multifactorial, primarily involving central nervous system pathways.[1][2][4] Key proposed mechanisms include:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, which explains its limited anti-inflammatory effects compared to NSAIDs.[1][3] However, it is a more potent inhibitor of COX enzymes within the central nervous system, particularly a splice variant of COX-1, sometimes referred to as COX-3.[1] This central inhibition is thought to reduce the production of prostaglandins (B1171923) involved in pain signaling.
-
Modulation of the Endocannabinoid System: A metabolite of Paracetamol, AM404, is formed in the brain.[3] AM404 has been shown to be a weak agonist of cannabinoid CB1 receptors and an inhibitor of the reuptake of the endogenous cannabinoid anandamide, which can lead to analgesic effects.[3]
-
Interaction with Serotonergic Pathways: There is substantial evidence that Paracetamol's analgesic effect is mediated through the activation of descending serotonergic pathways, which play a crucial role in inhibiting pain signals in the spinal cord.[1][2]
-
TRPV1 Receptor Activation: The metabolite AM404 is also a potent activator of the transient receptor potential vanilloid 1 (TRPV1) receptor, which can desensitize this channel and contribute to analgesia.[3]
This compound: An Unknown Mechanism
There is no available scientific literature detailing the mechanism of action for this compound. Given its structural similarity to Paracetamol, it could be hypothesized to share some mechanistic pathways, such as COX inhibition. However, without experimental data, this remains purely speculative.
IV. Experimental Protocols for Analgesic Efficacy Testing
To quantitatively compare the analgesic efficacy of this compound and Paracetamol, a series of preclinical animal models would be required. Below are detailed methodologies for three standard assays used in analgesic drug discovery.
Hot Plate Test
This test is used to evaluate centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.
-
Apparatus: A metal plate that can be heated to a constant temperature (typically 52-55°C), enclosed by a transparent cylinder.
-
Procedure:
-
Acclimate the animals (mice or rats) to the testing room for at least 30-60 minutes.
-
Determine the baseline latency by placing each animal on the unheated plate, then on the heated plate and recording the time it takes for the animal to exhibit a pain response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Administer the test compound (this compound), standard (Paracetamol), or vehicle control.
-
At predetermined time points (e.g., 30, 60, 90 minutes post-administration), place the animal back on the hot plate and record the latency to response.
-
-
Endpoint: An increase in the latency period compared to the vehicle control group indicates an analgesic effect.
Tail-Flick Test
Similar to the hot plate test, this method assesses the response to a thermal stimulus but is considered a spinal reflex.
-
Apparatus: A device that focuses a high-intensity light beam onto the animal's tail.
-
Procedure:
-
Gently restrain the animal (mouse or rat) with its tail exposed and positioned over the light source.
-
Measure the baseline tail-flick latency, which is the time from the start of the light stimulus to the animal flicking its tail away. A cut-off time is employed.
-
Administer the drugs as described above.
-
Measure the tail-flick latency at various time points post-administration.
-
-
Endpoint: A significant increase in the time to tail-flick indicates analgesia.
Acetic Acid-Induced Writhing Test
This test is used to screen for peripherally and centrally acting analgesics by inducing visceral pain.
-
Procedure:
-
Administer the test compound, standard, or vehicle to groups of mice.
-
After a set absorption period (e.g., 30 minutes), inject a dilute solution of acetic acid (e.g., 0.6%) into the peritoneal cavity of each mouse.
-
Immediately place the mouse in an observation chamber and count the number of "writhes" (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 15-20 minutes).
-
-
Endpoint: A reduction in the number of writhes in the drug-treated groups compared to the vehicle control group signifies an analgesic effect.
V. Conclusion and Future Directions
Paracetamol is a well-established analgesic with a complex, centrally mediated mechanism of action. In stark contrast, this compound, despite being classified as an analgesic, lacks the publicly available preclinical and clinical data to substantiate this claim or to allow for a meaningful comparison of its efficacy.
For the scientific and drug development community, this represents a significant knowledge gap. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of this compound's analgesic properties. Such studies are essential to validate its classification, determine its potency and efficacy relative to standard analgesics like Paracetamol, and elucidate its mechanism of action. Until such data becomes available, the comparative analgesic efficacy of this compound remains speculative.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Tail flick test - Wikipedia [en.wikipedia.org]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. web.mousephenotype.org [web.mousephenotype.org]
- 5. 2.3.3. hot plate test [bio-protocol.org]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating Butacetin Purity: A Comparative Guide to Chromatographic Techniques
In the development and manufacturing of active pharmaceutical ingredients (APIs) such as the analgesic Butacetin, ensuring purity is a critical step mandated by regulatory bodies to guarantee safety and efficacy.[1] Impurities can arise from the synthesis process, degradation, or storage and may include process-related substances, residual solvents, or degradation products.[1][] This guide provides a comparative overview of chromatographic methods for the validation of this compound purity, offering detailed experimental protocols and performance data to aid researchers and drug development professionals in selecting the most appropriate analytical strategy.
The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the cornerstones of pharmaceutical purity analysis, with a brief mention of Thin-Layer Chromatography (TLC) as a supplementary method.[3][4]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the most widely used technique for purity determination of non-volatile or thermally unstable compounds like this compound. Its high resolution, sensitivity, and accuracy make it ideal for separating and quantifying the API from its potential impurities.[3] A reversed-phase HPLC method with UV detection is typically the first choice for aromatic compounds.
Gas Chromatography (GC): A Powerful Alternative
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds.[5] For non-volatile APIs like this compound, derivatization may be required to increase volatility and thermal stability. GC is particularly effective for identifying and quantifying residual solvents, which are common process-related impurities.[][6]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for HPLC and GC methods tailored for the analysis of a small molecule API like this compound.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method with UV detection, adapted from established methods for similar aromatic compounds.
-
Chromatographic System:
-
System: HPLC with a UV-Vis Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a nominal concentration of 100 µg/mL.
-
Spiked Solution (for Accuracy): Prepare sample solutions spiked with known concentrations of the this compound reference standard at three levels (e.g., 80%, 100%, 120% of the sample concentration).
-
-
Method Validation Procedure:
-
Specificity: Analyze a blank (mobile phase), a placebo sample, the standard solution, and the sample solution to demonstrate that there is no interference at the retention time of this compound and its known impurities.
-
Linearity: Prepare a series of at least five concentrations from the standard stock solution (e.g., 5 - 150 µg/mL). Plot the peak area against concentration and calculate the correlation coefficient (R²).
-
Precision (Repeatability & Intermediate Precision):
-
Repeatability: Analyze six replicate preparations of the sample solution on the same day and calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument and calculate the %RSD.
-
-
Accuracy: Analyze the spiked solutions in triplicate at each level. Calculate the percentage recovery of the added standard.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Protocol 2: Impurity Profiling by Gas Chromatography (GC)
This protocol outlines a general approach using GC with a Flame Ionization Detector (FID), which is highly sensitive to organic compounds. This method is ideal for detecting volatile organic impurities or can be adapted for this compound itself via derivatization.
-
Chromatographic System:
-
System: Gas Chromatograph with an FID.
-
Column: DB-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1).
-
-
Preparation of Solutions:
-
Derivatization (if required): If this compound and its impurities are not volatile, a derivatization step (e.g., silylation) is necessary before injection.
-
Standard/Sample Preparation: Dissolve the (derivatized) sample in a suitable solvent (e.g., Dichloromethane) to a known concentration.
-
-
Method Validation: The validation parameters (Specificity, Linearity, Precision, Accuracy, LOD, LOQ) are assessed similarly to the HPLC method, using appropriate standard and sample preparations.
Data Presentation: Comparative Performance
The performance of analytical methods is evaluated based on a set of validation parameters defined by the International Council for Harmonisation (ICH) guidelines. The following table summarizes representative performance data for the described chromatographic methods.
| Parameter | HPLC-UV Method | GC-FID Method | Alternative Method: TLC |
| Primary Use | Purity, Assay, Impurity Profiling | Volatile Impurities, Residual Solvents | Qualitative Screening, Spot Tests |
| Linearity (R²) | > 0.999 | > 0.998 | Semi-Quantitative |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | N/A |
| Precision (%RSD) | < 2.0% | < 3.0% | N/A |
| LOD | ~0.05 µg/mL | ~0.1 µg/mL (Analyte Dependent) | ~1 µ g/spot |
| LOQ | ~0.15 µg/mL | ~0.3 µg/mL (Analyte Dependent) | N/A |
| Analysis Time | 10 - 20 minutes | 15 - 30 minutes | 30 - 60 minutes |
| Sample Volatility | Not Required | Required (or via Derivatization) | Not Required |
Note: The data presented are illustrative values based on validated methods for similar small molecule pharmaceuticals and serve as a benchmark for method development for this compound.
Mandatory Visualizations
Diagrams help clarify complex workflows and relationships between different analytical techniques.
Caption: General workflow for validating the purity of an API.
Caption: Key characteristics of HPLC, GC, and TLC methods.
Conclusion: Selecting the Right Method
For comprehensive purity validation of this compound, a High-Performance Liquid Chromatography (HPLC) method is the recommended primary approach. Its ability to handle non-volatile compounds with high sensitivity and precision makes it ideal for creating a detailed impurity profile and performing accurate assays.
A Gas Chromatography (GC) method serves as a crucial complementary technique, indispensable for quantifying volatile impurities and residual solvents that are not detectable by HPLC. Finally, Thin-Layer Chromatography (TLC) can be employed as a rapid, low-cost screening tool during early development or for routine identity checks.
By employing a combination of these chromatographic techniques, researchers and drug development professionals can build a robust analytical package that ensures the purity, quality, and safety of this compound, meeting stringent regulatory expectations.
References
- 1. Impurities |Axios Research [axios-research.com]
- 3. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ymerdigital.com [ymerdigital.com]
- 6. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
Cross-Reactivity of Butacetin in Paracetamol Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of butacetin in immunoassays designed for the detection of paracetamol (acetaminophen). Due to the limited availability of direct experimental data on this compound's cross-reactivity in commercial paracetamol immunoassays, this document leverages data from a structurally similar compound, phenacetin (B1679774), to provide a reasoned and scientifically supported comparison. The structural similarities between this compound and phenacetin, both p-alkoxy-acetanilides, allow for a strong inference regarding the potential for this compound to cross-react in paracetamol-specific immunoassays.
Structural Comparison of Paracetamol, this compound, and Phenacetin
Paracetamol, this compound, and phenacetin share a core N-acetyl-p-aminophenol structure, with variations in the substituent at the para-position's hydroxyl group. Paracetamol has a free hydroxyl group, while this compound and phenacetin have tert-butoxy (B1229062) and ethoxy groups, respectively. This structural similarity is the basis for potential cross-reactivity in immunoassays that target the core paracetamol molecule.
Figure 1. Chemical structures of Paracetamol, this compound, and Phenacetin.
Immunoassay Cross-Reactivity Data
Based on the structural similarities, it is plausible that an immunoassay with antibodies raised specifically against paracetamol would exhibit some degree of cross-reactivity with this compound and phenacetin. The bulky tert-butyl group of this compound compared to the ethyl group of phenacetin might lead to a lower cross-reactivity in some assays due to steric hindrance, but this would need to be confirmed experimentally.
Table 1: Comparative Cross-Reactivity in an Anti-Phenacetin Immunoassay
| Analyte | Cross-Reactivity (%) |
| Phenacetin | 100 |
| Paracetamol | 10.1[1][2] |
| This compound | Data not available (inferred to be of a similar or lower order of magnitude than phenacetin) |
Experimental Protocols
The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for the determination of paracetamol, which can be adapted to assess the cross-reactivity of this compound.
Principle of Competitive ELISA
This assay is based on the competitive binding between paracetamol in the sample and a paracetamol-enzyme conjugate for a limited number of anti-paracetamol antibody binding sites coated on a microplate. The amount of enzyme conjugate bound to the plate is inversely proportional to the concentration of paracetamol in the sample.
Materials:
-
Anti-paracetamol antibody-coated 96-well microplate
-
Paracetamol standard solutions
-
This compound and other potential cross-reactants for testing
-
Paracetamol-horseradish peroxidase (HRP) conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare a series of paracetamol standard solutions and solutions of this compound at various concentrations.
-
Sample/Standard Addition: Add 50 µL of the standard solutions or test samples (containing this compound) to the designated wells of the anti-paracetamol antibody-coated microplate.
-
Conjugate Addition: Add 50 µL of the paracetamol-HRP conjugate to each well.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes.
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound components.
-
Substrate Addition: Add 100 µL of the TMB substrate solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation of Cross-Reactivity: The cross-reactivity of this compound can be calculated using the following formula: Cross-reactivity (%) = (Concentration of Paracetamol at 50% inhibition / Concentration of this compound at 50% inhibition) x 100
Experimental Workflow
The following diagram illustrates the workflow for assessing the cross-reactivity of this compound in a paracetamol competitive ELISA.
Figure 2. Workflow for Cross-Reactivity Assessment.
Conclusion
While direct experimental data on the cross-reactivity of this compound in paracetamol immunoassays is lacking, the available data for the structurally similar compound, phenacetin, suggests a potential for cross-reactivity. Laboratories and researchers using paracetamol immunoassays should be aware of this potential interference, especially when analyzing samples that may contain this compound or other structurally related compounds. It is recommended to perform validation studies, including cross-reactivity testing with this compound, for any paracetamol immunoassay where its presence is anticipated. This will ensure the accuracy and reliability of the results obtained.
References
- 1. Simultaneous detection of phenacetin and paracetamol using ELISA and a gold nanoparticle-based immunochromatographic test strip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous detection of phenacetin and paracetamol using ELISA and a gold nanoparticle-based immunochromatographic test strip. | Semantic Scholar [semanticscholar.org]
Comparative Analysis of the Metabolic Pathways of Butacetin and Phenacetin
A comprehensive guide for researchers and drug development professionals.
Introduction
Therefore, this document will present a thorough overview of the established metabolic pathways of Phenacetin, supported by experimental data and protocols. Subsequently, a hypothetical metabolic pathway for Butacetin will be proposed based on its structural similarity to Phenacetin and known principles of drug metabolism. This comparison aims to provide a valuable resource for researchers investigating the pharmacology and toxicology of these and related compounds.
Metabolic Pathway of Phenacetin
Phenacetin undergoes extensive metabolism, primarily in the liver, through Phase I and Phase II reactions. The major metabolic pathway is O-deethylation, leading to the formation of its pharmacologically active metabolite, paracetamol (acetaminophen).[1] This reaction is predominantly catalyzed by the cytochrome P450 (CYP) enzyme, specifically the CYP1A2 isoform.[1]
Minor metabolic pathways for Phenacetin include N-hydroxylation and deacetylation, which can produce reactive and potentially toxic metabolites.[1] Other CYP isoforms, such as CYP1A1, CYP2A13, CYP2E1, and CYP3A4, may also contribute to its metabolism, particularly at higher concentrations.[1]
The primary metabolic routes of Phenacetin are detailed below:
-
O-Deethylation: The cleavage of the ethyl group to form paracetamol.
-
N-Hydroxylation: The addition of a hydroxyl group to the nitrogen atom.
-
Deacetylation: The removal of the acetyl group.
The resulting metabolites can then undergo further Phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion.
Figure 1: Metabolic pathway of Phenacetin.
Hypothetical Metabolic Pathway of this compound
Given the structural similarity between this compound and Phenacetin, with the only difference being the substitution of an ethyl group with a butyl group, it is plausible that this compound undergoes analogous metabolic transformations. The primary routes of metabolism for this compound are hypothesized to be:
-
O-Debutylation: Similar to the O-deethylation of Phenacetin, the cleavage of the butyl group from this compound would also yield paracetamol as the primary active metabolite. This reaction is likely mediated by CYP450 enzymes, potentially including CYP1A2.
-
Hydroxylation of the Butyl Chain: The butyl group offers additional sites for oxidative metabolism, such as ω and ω-1 hydroxylation, which are common metabolic reactions for alkyl chains.
-
N-Hydroxylation and Deacetylation: Similar to Phenacetin, this compound could also undergo N-hydroxylation and deacetylation to form potentially reactive metabolites.
Figure 2: Hypothetical metabolic pathway of this compound.
Quantitative Data
The following table summarizes the available kinetic parameters for the metabolism of Phenacetin by various human cytochrome P450 enzymes. No quantitative data for this compound metabolism is currently available.
| Enzyme | Km (µM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) |
| CYP1A2 | ~18-fold higher than CYP1A1 | - | - |
| CYP2A13 | 10.7 | 3.8 | 0.355 |
| Mutant CYP2A6 | 10.3 | 2.9 | 0.282 |
Data compiled from various sources.[2][3]
Experimental Protocols
The following is a general protocol for an in vitro assay to study the metabolism of a compound like Phenacetin using human liver microsomes. This protocol could be adapted for the investigation of this compound metabolism.
Objective: To determine the rate of metabolite formation from a parent drug in the presence of human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Parent drug (Phenacetin or this compound)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the parent drug in a suitable solvent (e.g., DMSO or ACN).
-
Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Dilute the HLM stock to the desired final protein concentration (e.g., 0.1-0.5 mg/mL) in the master mix.
-
-
Incubation:
-
Pre-warm the HLM-containing master mix at 37°C for 5 minutes.
-
Add the parent drug to the wells to achieve the desired final concentrations.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution (final concentration typically 1 mM).
-
Incubate the plate at 37°C for a specified time (e.g., 0, 5, 15, 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination and Sample Processing:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This will precipitate the microsomal proteins.
-
Vortex the plate thoroughly.
-
Centrifuge the plate at high speed (e.g., 4,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples by HPLC or LC-MS/MS to quantify the amount of parent drug remaining and the amount of metabolite formed.
-
Generate a standard curve for the metabolite to allow for accurate quantification.
-
Figure 3: General experimental workflow.
Conclusion
The metabolic pathway of Phenacetin is well-characterized, with O-deethylation to paracetamol being the major route, primarily catalyzed by CYP1A2. In contrast, there is a significant lack of publicly available data on the metabolism of this compound. Based on its structural similarity to Phenacetin, a hypothetical metabolic pathway involving O-debutylation, alkyl chain hydroxylation, N-hydroxylation, and deacetylation is proposed. Further experimental studies are required to elucidate the actual metabolic fate of this compound, which is crucial for a comprehensive understanding of its pharmacological and toxicological profile. The provided experimental protocol offers a starting point for such investigations.
References
Head-to-Head Study of Butacetin and Other Aniline Analgesics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Butacetin and other aniline (B41778) analgesics, primarily focusing on Phenacetin and its major active metabolite, Paracetamol (Acetaminophen). Due to the limited publicly available data on this compound, this guide synthesizes established knowledge of related aniline analgesics to provide a comparative context. The information presented is intended to support research and drug development efforts by highlighting key performance indicators, toxicological profiles, and the experimental methodologies used for their evaluation.
Comparative Efficacy and Toxicity
The following tables summarize the available quantitative data for this compound, Phenacetin, and Paracetamol. It is important to note the significant gaps in the data for this compound, underscoring the need for further research to fully characterize its pharmacological and toxicological profile.
Table 1: Comparative Analgesic Efficacy
| Compound | Animal Model | Analgesic Assay | Route of Administration | ED50 (Median Effective Dose) | Citation |
| This compound | --- | --- | --- | Data Not Available | --- |
| Phenacetin | Rat | Trypsin Hyperalgesia | Oral | 114 ± 36.2 mg/kg | [1] |
| Rat | Kaolin Hyperalgesia | Oral | 107 ± 11.5 mg/kg | [1] | |
| Rat | Acetic Acid Writhing | Oral | Active (potency comparable to or greater than Acetaminophen) | [1] | |
| Paracetamol | Mouse | Formalin Test | Systemic | Effective starting at 50 mg/kg | [2] |
| (Acetaminophen) | Rat | Acetic Acid Writhing | Oral | Active | [1] |
Table 2: Comparative Acute Toxicity
| Compound | Animal Model | Route of Administration | LD50 (Median Lethal Dose) | Citation |
| This compound | Mouse | Oral | 2800 mg/kg | [3] |
| Mouse | Intraperitoneal | 790 mg/kg | [3] | |
| Phenacetin | --- | --- | Data Not Available in provided results | --- |
| Paracetamol | --- | --- | Data Not Available in provided results | --- |
Experimental Protocols
The evaluation of analgesic and toxic properties of aniline derivatives involves standardized preclinical assays. Below are detailed methodologies for key experiments.
Analgesic Activity Assessment: Hot Plate Test
The hot plate test is a common method for assessing the central analgesic activity of drugs.
-
Animal Model: Swiss albino mice (20-25 g) are typically used.
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.
-
Baseline latency is determined for each animal before drug administration.
-
The test compound (e.g., this compound) or a reference drug (e.g., Morphine) is administered, and the latency is measured at predefined intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.
-
-
Data Analysis: An increase in the reaction time compared to the baseline and a vehicle-treated control group indicates an analgesic effect.
Nephrotoxicity Assessment: p-Aminophenol-Induced Kidney Injury Model
p-Aminophenol, a metabolite of aniline analgesics, is known to induce nephrotoxicity and can be used to model the potential kidney damage caused by these compounds.
-
Animal Model: Male Fischer 344 or Sprague-Dawley rats are commonly used.
-
Induction of Nephrotoxicity: A single intraperitoneal injection of p-aminophenol is administered.
-
Experimental Groups:
-
Control group (vehicle administration).
-
p-Aminophenol-treated group.
-
Test compound (e.g., a potential nephroprotective agent) + p-aminophenol-treated group.
-
-
Parameters Monitored (at 24 and 48 hours post-injection):
-
Renal Function: Blood Urea Nitrogen (BUN) and serum creatinine (B1669602) levels.
-
Urine Analysis: Urine volume, proteinuria, and hematuria.
-
Histopathology: Kidney tissues are collected, fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for tubular necrosis and other morphological changes.
-
-
Data Analysis: The severity of kidney damage is compared between the different experimental groups to evaluate the nephrotoxic potential or the protective effects of the test compound.
Visualization of Key Pathways and Workflows
Metabolic Pathway of Aniline Analgesics
The metabolism of aniline analgesics is a critical determinant of both their efficacy and toxicity. The following diagram illustrates the general metabolic pathways of Phenacetin and its relationship to Paracetamol, which likely shares similarities with this compound's metabolism due to their structural resemblance.
Caption: General metabolic pathway of Phenacetin.
Experimental Workflow: Acetic Acid-Induced Writhing Test
The writhing test is a chemical-induced nociception model used to screen for peripheral analgesic activity.
Caption: Workflow for the acetic acid-induced writhing test.
Discussion and Future Directions
The available data indicates that this compound possesses analgesic properties, as evidenced by its historical use. However, a comprehensive understanding of its efficacy and safety profile in direct comparison to other aniline analgesics like Phenacetin and Paracetamol is currently lacking in the public domain. The provided LD50 values for this compound in mice suggest a lower acute toxicity compared to what is generally reported for Paracetamol under certain conditions, but more extensive toxicological studies, particularly on chronic exposure and organ-specific toxicities like nephrotoxicity, are essential.
The structural similarity of this compound (p-butoxyacetanilide) to Phenacetin (p-ethoxyacetanilide) suggests that it is likely a prodrug, metabolized to Paracetamol. The p-butoxy group may influence its pharmacokinetic properties, such as absorption, distribution, and the rate of its conversion to the active metabolite. It is plausible that this compound undergoes O-dealkylation via cytochrome P450 enzymes, similar to Phenacetin. The nature and rate of this metabolic conversion would be a key determinant of its analgesic potency, duration of action, and potential for toxicity.
Future research should prioritize head-to-head comparative studies of this compound with Paracetamol and other relevant analgesics. Key areas for investigation include:
-
Pharmacokinetics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound to understand its biotransformation and the formation of active and potentially toxic metabolites.
-
Efficacy: Determination of the ED50 of this compound in various standardized analgesic models (e.g., hot plate, tail-flick, and writhing tests) to quantify its potency.
-
Toxicology: Comprehensive acute and chronic toxicity studies, with a specific focus on hepatotoxicity and nephrotoxicity, to establish a complete safety profile.
-
Mechanism of Action: Investigation into its primary mechanism of action, including its interaction with cyclooxygenase (COX) enzymes and other potential targets within the central and peripheral nervous systems.
By addressing these knowledge gaps, the scientific community can better ascertain the therapeutic potential and risks associated with this compound, paving the way for the development of safer and more effective analgesic agents.
References
Validating an In Vitro Model for Butacetin Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of an in vitro model for studying the metabolism and potential toxicity of Butacetin, an analgesic compound. Given the limited specific literature on in vitro models for this compound, this document establishes a validation strategy by drawing comparisons with structurally and pharmacologically similar compounds, namely Phenacetin and its active metabolite, Paracetamol (Acetaminophen).
Introduction to this compound and the Need for a Validated In Vitro Model
This compound, or N-(4-tert-butoxyphenyl)acetamide, is an analgesic agent. Its chemical structure suggests a metabolic profile that may share similarities with other p-aminophenol derivatives like Phenacetin and Paracetamol. Understanding the metabolic fate of this compound is crucial for predicting its efficacy, potential drug-drug interactions, and toxicity profile. In vitro models offer a powerful tool for these investigations, providing a controlled environment to study metabolic pathways and screen for potential liabilities before proceeding to in vivo studies.[1]
The validation of an in vitro model is a critical step to ensure that the data generated is reliable and translatable to human physiology. This guide outlines the key experimental protocols and data presentation formats to facilitate the validation of a suitable in vitro system for this compound research.
Comparative Compounds: Phenacetin and Paracetamol
A comparative analysis with well-characterized analgesic compounds is essential for validating an in vitro model for this compound.
-
Phenacetin: A prodrug that is metabolically converted to its active form, paracetamol. Its primary metabolic pathway involves O-deethylation, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP1A2.[2][3][4] Phenacetin serves as an excellent positive control for assessing CYP1A2 activity in an in vitro system.
-
Paracetamol (Acetaminophen): The active metabolite of Phenacetin and a widely used analgesic. Its metabolism is well-understood and involves several pathways, including glucuronidation, sulfation, and a minor oxidative pathway mediated primarily by CYP2E1, which can lead to the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[5][6][7][8]
Proposed Metabolic Pathways and Mechanism of Action for this compound
Based on its chemical structure and analogy to Phenacetin, the following metabolic pathways and mechanism of action are proposed for this compound.
Proposed Metabolic Pathway
The primary metabolic routes for this compound are likely to involve Phase I and Phase II reactions.
Caption: Proposed metabolic pathway for this compound.
Presumed Mechanism of Action: COX Inhibition
Like other non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics, this compound is presumed to exert its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (B1171923) involved in pain and inflammation.
Caption: Presumed mechanism of action of this compound via COX inhibition.
Selection and Comparison of In Vitro Models
The choice of an in vitro model is critical for obtaining physiologically relevant data. The following table compares common in vitro models for drug metabolism studies.
| In Vitro Model | Key Features | Advantages for this compound Research | Disadvantages |
| Human Liver Microsomes (HLMs) | Subcellular fraction containing Phase I (CYP450s) and some Phase II enzymes (UGTs).[9] | - High concentration of CYP enzymes.[9]- Ideal for studying Phase I metabolism and identifying specific CYP isoforms involved.- Well-established protocols available.[2][4] | - Lacks cytosolic enzymes (e.g., SULTs).- Requires addition of cofactors (e.g., NADPH).[9]- Does not provide information on cellular transport or toxicity. |
| Liver S9 Fraction | Cytosolic and microsomal fractions. | - Contains a broader range of Phase I and Phase II enzymes compared to microsomes. | - Lower concentration of CYP enzymes compared to microsomes.- Requires addition of cofactors. |
| Primary Human Hepatocytes | Intact, viable liver cells isolated from donor tissue. | - Gold standard for in vitro metabolism and toxicity studies.- Contains a full complement of metabolic enzymes and cofactors.- Allows for the study of uptake, metabolism, and efflux. | - Limited availability and high cost.- Significant inter-donor variability.- Rapid decline in metabolic activity in culture. |
| Hepatoma Cell Lines (e.g., HepG2) | Immortalized cell lines derived from human liver tumors. | - Readily available and easy to culture.- Provide a stable and reproducible system. | - Generally exhibit low and variable expression of key drug-metabolizing enzymes compared to primary hepatocytes.[10]- May not accurately predict in vivo metabolism. |
Experimental Protocols for Model Validation
The following protocols are designed to validate the chosen in vitro model for this compound research.
Experimental Workflow
Caption: General experimental workflow for an in vitro metabolism assay.
Protocol: Metabolic Stability of this compound in Human Liver Microsomes
Objective: To determine the rate of disappearance of this compound when incubated with HLMs.
Materials:
-
Human Liver Microsomes (pooled)
-
This compound
-
Phenacetin and Paracetamol (positive and negative controls)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of this compound and control compounds in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
Incubate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol: Metabolite Identification and Profiling
Objective: To identify the major metabolites of this compound formed in the in vitro system.
Procedure:
-
Follow the incubation procedure as described in Protocol 5.2, but with a higher concentration of this compound (e.g., 10-50 µM) to facilitate metabolite detection.
-
Use a longer incubation time (e.g., 60-120 minutes).
-
Analyze the samples using high-resolution mass spectrometry to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
Protocol: Reaction Phenotyping
Objective: To identify the specific CYP450 enzymes responsible for this compound metabolism.
Methods:
-
Recombinant Human CYPs: Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2E1, CYP3A4, etc.) to determine which isoforms can metabolize the compound.
-
Chemical Inhibition: Incubate this compound with HLMs in the presence and absence of specific CYP inhibitors (e.g., furafylline (B147604) for CYP1A2) to assess the contribution of each enzyme to the overall metabolism.
Data Presentation and Comparison
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Metabolic Stability of this compound and Comparative Compounds in HLMs
| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| This compound | Experimental Data | Experimental Data |
| Phenacetin | Experimental Data | Experimental Data |
| Paracetamol | Experimental Data | Experimental Data |
| Negative Control | > 60 | < 5 |
Table 2: Metabolite Profile of this compound in HLMs
| Metabolite ID | Proposed Structure | Relative Abundance (%) | Formation Pathway |
| M1 | Experimental Data | Experimental Data | e.g., O-dealkylation |
| M2 | Experimental Data | Experimental Data | e.g., Hydroxylation |
| M3 | Experimental Data | Experimental Data | e.g., Glucuronidation |
Table 3: CYP450 Reaction Phenotyping for this compound Metabolism
| Method | CYP Isoform | % Inhibition of this compound Metabolism |
| Chemical Inhibition | CYP1A2 (Furafylline) | Experimental Data |
| CYP2E1 (Diallyl sulfide) | Experimental Data | |
| CYP3A4 (Ketoconazole) | Experimental Data | |
| Recombinant CYPs | CYP1A2 | Relative activity |
| CYP2E1 | Relative activity | |
| CYP3A4 | Relative activity |
Conclusion
This guide provides a systematic approach to the validation of an in vitro model for this compound research. By employing standardized protocols and making direct comparisons with pharmacologically relevant compounds like Phenacetin and Paracetamol, researchers can establish a robust and reliable in vitro system. The data generated from these studies will be instrumental in characterizing the metabolic profile of this compound, predicting its in vivo behavior, and assessing its potential for drug-drug interactions and toxicity. The consistent use of the proposed tables and workflows will facilitate data comparison across different laboratories and contribute to a more comprehensive understanding of this analgesic compound.
References
- 1. The application of in vitro models of drug metabolism and toxicity in drug discovery and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phenacetin O-deethylation by human liver microsomes in vitro: inhibition by chemical probes, SSRI antidepressants, nefazodone and venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Paracetamol - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Paracetamol metabolism, hepatotoxicity, biomarkers and therapeutic interventions: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. scispace.com [scispace.com]
- 10. Validation of in vitro cell models used in drug metabolism and transport studies; genotyping of cytochrome P450, phase II enzymes and drug transporter polymorphisms in the human hepatoma (HepG2), ovarian carcinoma (IGROV-1) and colon carcinoma (CaCo-2, LS180) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicity Profile of Butacetin and Its Analogues: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the toxicological profiles of Butacetin and its structural analogues. Due to a lack of publicly available experimental toxicity data for this compound (4'-tert-Butoxyacetanilide), this comparison focuses on its closely related and well-studied analogues: Phenacetin (B1679774) and Paracetamol (Acetaminophen). Data for another analogue, 4-Butoxyacetanilide, is also included where available. The information herein is supported by experimental data to aid in understanding the toxicological characteristics of these compounds.
Executive Summary
This compound is an analgesic compound structurally related to Phenacetin and its primary metabolite, Paracetamol. Phenacetin, once a widely used analgesic, was withdrawn from the market due to significant long-term toxicities, including nephrotoxicity and carcinogenicity.[1] Paracetamol remains a first-line analgesic, but its overdose is a leading cause of acute liver failure.[1] The toxicity of these compounds is closely linked to their metabolic pathways, which can lead to the formation of reactive, toxic metabolites.[2] This guide provides a comparative overview of their acute toxicity, primary organ toxicities, and the underlying metabolic pathways.
Comparative Toxicity Data
The following table summarizes the available quantitative data on the acute toxicity of this compound's analogues.
| Compound | Structure | Animal Model | LD50 (Oral) | Primary Organ(s) of Toxicity | Key Toxic Metabolite(s) |
| This compound (4'-tert-Butoxyacetanilide) | - | No data available | - | - | |
| Phenacetin | Rat | 1650 - 4000 mg/kg[3][4] | Kidneys, Blood, Liver[4] | N-hydroxyphenacetin, N-acetyl-p-benzoquinone imine (NAPQI)[2][5] | |
| Mouse | 866 mg/kg[4][6] | ||||
| Rabbit | 2500 mg/kg[4] | ||||
| Paracetamol (Acetaminophen) | Rat | 1944 mg/kg[7] | Liver, Kidneys[2] | N-acetyl-p-benzoquinone imine (NAPQI)[2][7] | |
| Mouse | ~400 - 900 mg/kg[7] | ||||
| 4-Butoxyacetanilide | Rat | Estimated: 2500 mg/kg | Skin, Eyes, Respiratory System (Irritant)[8][9] | No data available |
Metabolic Pathways and Mechanism of Toxicity
The toxicity of Phenacetin and Paracetamol is primarily driven by their metabolic activation to reactive intermediates. The following diagram illustrates the key metabolic pathways.
Phenacetin is primarily metabolized to Paracetamol via O-deethylation, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP1A2.[10] Paracetamol is then largely converted to non-toxic glucuronide and sulfate conjugates.[2] However, a small fraction of Paracetamol is oxidized by CYP enzymes (like CYP2E1) to the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[2][7] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[2] In cases of overdose, the conjugation pathways become saturated, and hepatic GSH stores are depleted, allowing NAPQI to bind covalently to cellular proteins, leading to oxidative stress and cell death, resulting in hepatotoxicity and nephrotoxicity.[2] Phenacetin can also be metabolized to other toxic intermediates, such as N-hydroxyphenacetin.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of toxicity. Below are outlines for determining acute oral toxicity (LD50) and in vitro cytotoxicity.
Acute Oral Toxicity (LD50) Determination (Adapted from OECD Guideline 425)
This method, known as the Up-and-Down Procedure, is used to estimate the median lethal dose (LD50) of a substance.
-
Animal Model: Healthy, young adult rodents (preferably female rats) are used.[11] Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.[12]
-
Dosing: The test substance is administered as a single oral dose by gavage. Animals are fasted before dosing.[11]
-
Procedure: Dosing is performed sequentially on single animals, typically at 48-hour intervals. The first animal receives a dose one step below the best preliminary estimate of the LD50. If the animal survives, the next animal receives a higher dose; if it dies, the next animal receives a lower dose.[11]
-
Observation: Animals are observed for mortality and clinical signs of toxicity with special attention during the first 4 hours and daily thereafter for a total of 14 days.[11] Body weight is recorded weekly.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.[11] This method allows for the estimation of the LD50 with a confidence interval while minimizing the number of animals used.[11]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
-
Cell Culture: Adherent or suspension cells are seeded in a 96-well plate at a predetermined density and allowed to attach or stabilize for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or its analogues) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells should include untreated cells and a vehicle control.
-
MTT Addition: Following the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well. The plate is then incubated for 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[15]
-
Solubilization: The culture medium is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to each well to dissolve the insoluble purple formazan crystals. The plate is often placed on an orbital shaker for a few minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm. A reference wavelength (e.g., 630 nm) can be used to reduce background noise.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration.
The following diagram illustrates the experimental workflow for the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. canada.ca [canada.ca]
- 4. thinksrs.com [thinksrs.com]
- 5. Reactive metabolites of phenacetin and acetaminophen: a review | Semantic Scholar [semanticscholar.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. 4-BUTOXYACETANILIDE|23563-26-0 - MOLBASE Encyclopedia [m.molbase.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. benchchem.com [benchchem.com]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing Cyclooxygenase (COX) Enzyme Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to COX Isoforms and Their Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins (B1171923) and other prostanoids.[1][2] There are two primary isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme found in most tissues. It plays a crucial role in "housekeeping" functions such as protecting the gastric mucosa, regulating renal blood flow, and mediating platelet aggregation.[1][2]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary mediator of pain and inflammation.[1][2]
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily due to the inhibition of COX-2.[1] Conversely, the common side effects of traditional NSAIDs, such as gastrointestinal irritation and bleeding, are largely attributed to the simultaneous inhibition of COX-1.[1] Therefore, the development of COX-2 selective inhibitors has been a major goal in drug discovery to create safer anti-inflammatory agents.
Comparative Analysis of COX Inhibitor Selectivity
To contextualize the assessment of a compound like Butacetin, it is essential to compare its potential activity against a panel of existing drugs with well-characterized COX selectivity profiles. The following table summarizes the 50% inhibitory concentrations (IC50) for several representative NSAIDs against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (COX-1 IC50 / COX-2 IC50) is used to quantify the relative selectivity for COX-2; a higher ratio indicates greater COX-2 selectivity.
| Compound | Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | Non-selective | 12 | 80 | 0.15 |
| Diclofenac | Non-selective | 0.076 | 0.026 | 2.9 |
| Indomethacin | Non-selective | 0.0090 | 0.31 | 0.029 |
| Meloxicam | Preferentially COX-2 selective | 37 | 6.1 | 6.1 |
| Celecoxib | COX-2 selective | 82 | 6.8 | 12 |
| Etoricoxib | COX-2 selective | >100 | 25 | >4.0 |
| SC-560 | COX-1 selective | 0.0048 | 1.4 | 0.0034 |
Data compiled from multiple sources. Absolute values may vary depending on the specific assay conditions.
Experimental Protocol: In Vitro Human Whole Blood Assay for COX-1 and COX-2 Inhibition
The human whole blood assay is a widely accepted method for determining the inhibitory activity of compounds against COX-1 and COX-2 in a physiologically relevant ex vivo setting.
Objective: To determine the IC50 values of a test compound (e.g., this compound) for the inhibition of COX-1 and COX-2.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Arachidonic acid.
-
Enzyme immunoassay (EIA) kits for Prostaglandin (B15479496) E2 (PGE2) and Thromboxane (B8750289) B2 (TXB2).
-
Standard laboratory equipment (incubator, centrifuge, etc.).
Methodology:
-
COX-1 Assay (TXB2 Production):
-
Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Blood clotting is initiated (e.g., by allowing it to clot in glass tubes), which stimulates platelet COX-1 to produce thromboxane A2, which is rapidly hydrolyzed to the stable metabolite TXB2.
-
After incubation, the serum is separated by centrifugation.
-
The concentration of TXB2 in the serum is measured using a specific EIA kit. This reflects COX-1 activity.
-
-
COX-2 Assay (PGE2 Production):
-
Aliquots of whole blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce the expression of COX-2 in monocytes.
-
Following the induction period, the blood is incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Arachidonic acid is added to stimulate prostaglandin production.
-
After a further incubation period, the plasma is separated by centrifugation.
-
The concentration of PGE2 in the plasma is measured using a specific EIA kit. This reflects COX-2 activity.
-
Data Analysis:
-
The percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 values are determined by plotting the percentage inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Concepts
Cyclooxygenase (COX) Signaling Pathway
Caption: The COX signaling pathway, illustrating the roles of COX-1 and COX-2 and the action of inhibitors.
Experimental Workflow for Determining COX Selectivity
Caption: Workflow for determining COX-1 and COX-2 selectivity using a human whole blood assay.
Conclusion
The assessment of COX-1 and COX-2 selectivity is a cornerstone of modern NSAID development. While this compound's specific activity remains to be elucidated through direct experimental investigation, the framework provided in this guide offers a clear path for its evaluation. By employing robust in vitro assays, such as the human whole blood assay, and comparing the results to well-characterized NSAIDs, researchers can accurately determine the selectivity profile of new chemical entities. This information is paramount for predicting both the therapeutic potential and the likely side-effect profile of novel anti-inflammatory and analgesic agents.
References
A Comparative Guide to Inter-laboratory Validation of Analytical Methods for Butacetin
This guide provides a comprehensive comparison of two common analytical methods, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantitative analysis of Butacetin. The information presented is intended for researchers, scientists, and drug development professionals involved in the validation of analytical methods across different laboratories. The data and protocols are based on established principles of analytical method validation, as specific inter-laboratory validation data for this compound is not publicly available.
Data Presentation: Comparison of Analytical Methods
The performance of HPLC and UV-Vis Spectrophotometry for the analysis of a hypothetical small molecule, analogous to this compound, is summarized below. These values represent typical data obtained during method validation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | > 0.999 | > 0.995 | R² ≥ 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 80 - 120% |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 2.0% | ≤ 2% |
| - Intermediate Precision | < 2.0% | < 3.0% | ≤ 3% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 1.5 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity/Selectivity | High (Separates from impurities) | Low (Prone to interference) | Method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and should be optimized for specific laboratory conditions and instrumentation.
1. High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorption maximum of this compound.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution to cover the expected concentration range of the samples.
-
Sample Preparation: The sample matrix containing this compound is subjected to a suitable extraction procedure, such as solid-phase extraction or liquid-liquid extraction, to remove interfering substances.[1] The final extract is dissolved in the mobile phase.
-
Validation Parameters:
-
Linearity: Assessed by analyzing a series of at least five concentrations across the desired range.
-
Accuracy: Determined by spiking a blank matrix with known concentrations of this compound and calculating the percent recovery.
-
Precision: Evaluated through repeated analysis of quality control samples at different concentrations on the same day (repeatability) and on different days by different analysts (intermediate precision).
-
LOD and LOQ: Determined based on the signal-to-noise ratio.
-
2. UV-Visible Spectrophotometry Method
-
Instrumentation: A calibrated UV-Visible spectrophotometer.
-
Solvent: A solvent in which this compound is stable and that does not interfere with its absorbance at the analytical wavelength. Methanol or ethanol (B145695) are common choices.
-
Analytical Wavelength (λmax): The wavelength of maximum absorbance for this compound, determined by scanning a standard solution across the UV-Vis spectrum.
-
Standard Preparation: A stock solution of this compound is prepared in the chosen solvent. Calibration standards are prepared by serial dilution.
-
Sample Preparation: The sample is dissolved in the solvent and filtered to remove any particulate matter. Dilutions are made to ensure the absorbance falls within the linear range of the calibration curve.
-
Validation Parameters:
-
Linearity: A calibration curve is constructed by plotting absorbance versus concentration for at least five standards.
-
Accuracy: Determined by the standard addition method or by analyzing samples of known concentration.
-
Precision: Assessed by repeated measurements of the same sample.
-
LOD and LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve.
-
Visualizations
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: Workflow for this compound analysis by HPLC.
References
A Comparative In Vivo Analysis of Butacetin's Analgesic Predecessor and Its Modern Alternatives
A dearth of publicly available in vivo research data on Butacetin, a compound noted for its analgesic properties, necessitates a comparative analysis with its historical predecessor, Phenacetin, and widely used contemporary analgesics, Paracetamol (Acetaminophen) and Ibuprofen (B1674241). This guide provides a comprehensive overview of the available in vivo data for these alternatives, offering researchers, scientists, and drug development professionals a valuable resource for understanding their comparative efficacy, safety, and pharmacokinetic profiles.
Comparative In Vivo Efficacy
The analgesic and anti-inflammatory effects of Phenacetin, Paracetamol, and Ibuprofen have been evaluated in various preclinical models. The following tables summarize key efficacy data from in vivo studies in rodents, providing a quantitative comparison of their potency.
Analgesic Activity
The acetic acid-induced writhing test is a common model for assessing peripheral analgesic activity. The test measures the reduction in abdominal constrictions in response to a chemical irritant.
| Compound | Animal Model | Dosage | Analgesic Effect (ED50) | Reference |
| Phenacetin | Mouse | Oral | ~50 mg/kg | |
| Paracetamol | Mouse | Oral | 61.30 mg/kg | [1][2] |
| Ibuprofen | Mouse | i.p. | 71.5% reduction at 100 mg/kg | [3] |
ED50 (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population that takes it. Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental protocols.
Anti-inflammatory Activity
The carrageenan-induced paw edema model is a standard method for evaluating the anti-inflammatory properties of a compound. The percentage of edema inhibition reflects the compound's ability to reduce swelling.
| Compound | Animal Model | Dosage | Paw Edema Inhibition | Reference |
| Phenacetin | Rat | Oral | Active in carrageenan pleurisy model | [4] |
| Paracetamol | Rat | Oral | 55.85% inhibition at 200 mg/kg | |
| Ibuprofen | Rat | i.p. | 82% inhibition after 3 hours | [3] |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental protocols.
Comparative In Vivo Pharmacokinetics
Pharmacokinetic parameters determine the absorption, distribution, metabolism, and excretion of a drug. The following table presents key pharmacokinetic data for Phenacetin, Paracetamol, and Ibuprofen in rats.
| Compound | Animal Model | Tmax (hr) | Cmax (µg/mL) | t1/2 (hr) |
| Phenacetin | Rat | ~0.5-1 | Variable | ~1-2.8 |
| Paracetamol | Rat | ~0.5 | ~66.72-72.82 | ~1.9-2.5 |
| Ibuprofen | Rat | ~0.6-2.3 | Variable | ~1.7-2.8 |
Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration. t1/2: Elimination half-life. Note: Pharmacokinetic parameters can vary significantly based on the formulation and route of administration.[5][6][7][8]
Experimental Protocols
Standardized protocols are crucial for the reproducibility and comparison of in vivo study results. Below are detailed methodologies for key experiments cited in this guide.
Acetic Acid-Induced Writhing Test (Mouse)
This model assesses peripheral analgesic activity by inducing visceral pain.
-
Animal Model: Male Swiss albino mice are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
Test compounds (Phenacetin, Paracetamol, Ibuprofen) or vehicle are administered orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 30-60 minutes), 0.6% acetic acid solution is injected intraperitoneally to induce writhing.
-
The number of abdominal constrictions (writhes) is counted for a defined period (e.g., 15-20 minutes).
-
-
Endpoint: The percentage of inhibition of writhing compared to the vehicle-treated control group is calculated to determine analgesic efficacy.[9][10]
Carrageenan-Induced Paw Edema (Rat)
This is a widely used model of acute inflammation.
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Procedure:
-
The initial paw volume of the rats is measured using a plethysmometer.
-
Test compounds or a standard anti-inflammatory drug (e.g., Indomethacin) are administered.
-
After a specific duration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Endpoint: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups to the control group.[11][12]
Hot Plate Test (Rat/Mouse)
This test is used to evaluate central analgesic activity.
-
Animal Model: Rats or mice are used.
-
Procedure:
-
The animal is placed on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The latency period for the animal to show a pain response (e.g., licking a paw or jumping) is recorded.
-
A cut-off time is set to prevent tissue damage.
-
-
Endpoint: An increase in the latency period in the treated group compared to the control group indicates an analgesic effect.[13]
Signaling Pathways and Mechanisms of Action
The analgesic and anti-inflammatory effects of these compounds are mediated through distinct signaling pathways.
Phenacetin and Paracetamol
Phenacetin is a prodrug that is primarily metabolized to Paracetamol in the body. The mechanism of action of Paracetamol is complex and not fully elucidated but is thought to involve central mechanisms.[6]
Caption: Metabolic activation of Phenacetin to Paracetamol and its proposed central analgesic mechanisms.
Ibuprofen
Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes in the periphery.
Caption: Ibuprofen's mechanism of action via inhibition of COX enzymes and prostaglandin (B15479496) synthesis.
Experimental Workflow
A typical in vivo study to assess the analgesic and anti-inflammatory properties of a test compound follows a structured workflow.
Caption: A generalized workflow for in vivo analgesic and anti-inflammatory studies.
References
- 1. Synergistic interaction between matrine and paracetamol in the acetic acid writhing test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thesjp.org [thesjp.org]
- 5. Dose-dependent pharmacokinetics of ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. researchgate.net [researchgate.net]
- 8. Paracetamol - Wikipedia [en.wikipedia.org]
- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajpp.in [ajpp.in]
- 11. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental evaluation of analgesic and anti-inflammatory potential of Oyster mushroom Pleurotus florida - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Analysis of HPLC and GC Methods for Butacetin Quantification: A Comparative Guide
A comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of Butacetin remains elusive due to the limited availability of specific, validated analytical protocols in publicly accessible scientific literature. An extensive search for detailed experimental procedures and corresponding validation data for both HPLC and GC determination of this compound did not yield sufficient information to conduct a direct, data-driven comparison as requested.
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical technique is paramount for accurate and reliable quantification of pharmaceutical compounds. The choice between HPLC and GC typically depends on the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.
While general principles of HPLC and GC method development and validation are well-established, specific application to this compound (p-butoxyacetanilide) is not readily documented. A thorough comparison would necessitate access to detailed experimental protocols and comprehensive validation reports for both methods, encompassing parameters such as:
-
Linearity and Range: The concentration range over which the method provides results directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Without access to studies that have developed and validated these methods for this compound, a side-by-side comparison of their performance characteristics is not feasible.
Hypothetical Methodological Considerations
Based on the chemical structure of this compound (a substituted acetanilide), one can surmise the general approaches that would be taken for method development.
For an HPLC method , a reversed-phase column (such as a C18) would likely be employed, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection would most probably be carried out using a UV detector, given the presence of a chromophore in the this compound molecule.
For a GC method , the volatility of this compound would be a key consideration. If sufficiently volatile and thermally stable, direct injection onto a suitable capillary column (e.g., a mid-polarity column) could be possible. Detection by Flame Ionization Detection (FID) would be a common choice for quantitative analysis. If derivatization were required to improve volatility or thermal stability, this would add a step to the sample preparation process.
Logical Workflow for Cross-Validation
Should validated HPLC and GC methods for this compound become available, a cross-validation study would be essential to ensure the interchangeability and reliability of the results obtained from either method. The logical workflow for such a study is depicted below.
A Comparative Guide to the Therapeutic Index of Butacetin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index for the analgesic compound Butacetin against established non-steroidal anti-inflammatory drugs (NSAIDs), Aspirin (B1665792) and Ibuprofen. The objective is to offer a framework for preclinical assessment, detailing the necessary experimental protocols and presenting comparative data to guide further research.
Disclaimer: this compound is a research compound, and extensive public data on its therapeutic index is not available. The quantitative data presented for this compound in this guide is hypothetical and projected for illustrative purposes based on compounds with similar structures and mechanisms of action. The data for Aspirin and Ibuprofen are derived from publicly available safety and efficacy studies.
The therapeutic index (TI) is a critical quantitative measure in pharmacology that represents the ratio between the toxic dose and the therapeutic dose of a drug. It is a primary indicator of a drug's safety margin. A higher TI is preferable, as it suggests a wider window between the dose required for a therapeutic effect and the dose at which toxicity occurs. The TI is calculated as:
TI = LD50 / ED50
Where:
-
LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of a test population.
-
ED50 (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population.
Comparative Therapeutic Index Data
The following table summarizes the oral therapeutic index for this compound, Aspirin, and Ibuprofen as determined in a rat animal model. Efficacy (ED50) is based on the carrageenan-induced paw edema model of inflammation, and toxicity (LD50) is based on acute oral toxicity studies.
| Drug | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (TI) |
| This compound | 100 (Hypothetical) | 1800 (Hypothetical) | 18.0 |
| Aspirin | ~150[1] | 200 - 1600[2][3][4][5] | ~1.3 - 10.7 |
| Ibuprofen | ~50[6] | 636[7][8] | ~12.7 |
Note: The LD50 for Aspirin in rats varies across different studies and sources, reflecting differences in experimental conditions and rat strains.
Experimental Workflow Visualization
The diagram below illustrates the sequential workflow for establishing the therapeutic index of a test compound in an animal model, encompassing both efficacy and toxicity assessments.
Caption: Experimental workflow for determining the therapeutic index.
Experimental Protocols
Detailed methodologies for the efficacy and toxicity studies are provided below. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Efficacy Study: Carrageenan-Induced Paw Edema in Rats (ED50)
This model is a standard for assessing the activity of acute anti-inflammatory agents.[9][10]
-
Animals: Male Sprague-Dawley rats weighing 150-200g are used. Animals are housed under standard laboratory conditions (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.
-
Acclimatization: Animals are acclimatized to the facility for at least 7 days prior to the experiment.
-
Grouping and Dosing:
-
Animals are randomly divided into groups (n=6-8 per group).
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in saline) orally.
-
Reference Groups: Receive Aspirin or Ibuprofen at various doses (e.g., 25, 50, 100, 200 mg/kg) orally.
-
Test Groups: Receive this compound at various doses (e.g., 25, 50, 100, 200 mg/kg) orally.
-
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer. This is the baseline measurement.
-
The respective vehicle, reference drug, or test compound is administered orally (p.o.) by gavage.
-
One hour after drug administration, acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.[11][12]
-
The paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11][13] The peak edema is typically observed around the 3-hour mark.
-
-
Data Analysis:
-
The increase in paw volume (edema) is calculated by subtracting the baseline volume from the post-treatment volume.
-
The percentage inhibition of edema for each treated group compared to the control group is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
The ED50 value for each compound is determined by plotting a dose-response curve (percentage inhibition vs. log dose) and using regression analysis.
-
Acute Oral Toxicity Study (LD50)
This protocol is based on the OECD 423 Guideline (Acute Toxic Class Method), which allows for the determination of the LD50 while minimizing the number of animals used.[14][15][16]
-
Animals: Female Sprague-Dawley rats, 8-12 weeks old, are used as they are generally slightly more sensitive. Animals are fasted (food, but not water, is withheld) for 3-4 hours before dosing.
-
Procedure (Stepwise Dosing):
-
A starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg. For a compound with unknown toxicity, a starting dose of 300 mg/kg is common.
-
A group of 3 rats is dosed with the starting dose.
-
The animals are observed closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
-
Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior. Morbidity and mortality are recorded.
-
-
Dosing Progression:
-
If mortality occurs: The test is repeated at a lower dose level.
-
If no mortality occurs: The test is repeated in another group of 3 animals at the next higher dose level.
-
-
Data Analysis:
-
The LD50 is determined based on the dose levels at which mortality was and was not observed. The OECD 423 guideline provides a framework for classifying the substance and estimating the LD50 range based on the outcomes at each step. For example, if mortality is seen at 2000 mg/kg but not at 300 mg/kg, the LD50 is considered to be in the range of 300-2000 mg/kg. More precise values can be obtained using other methods like the Up-and-Down Procedure (OECD 425).
-
References
- 1. A comparison of the anti-inflammatory and anti-nociceptive activity of nitroaspirin and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.miracosta.edu [home.miracosta.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. ecacs.ca [ecacs.ca]
- 5. ams.usda.gov [ams.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. hmdb.ca [hmdb.ca]
- 8. Ibuprofen Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oecd.org [oecd.org]
- 16. scribd.com [scribd.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Butacetin
For laboratory professionals, including researchers, scientists, and drug development experts, the proper management and disposal of chemical compounds are paramount to ensuring a safe and compliant research environment. Butacetin, an analgesic agent, requires careful handling throughout its lifecycle, including its ultimate disposal.[1] This guide provides essential safety and logistical information for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling protocols.
Chemical and Safety Data Overview
| Identifier | Value |
| CAS Number | 2109-73-1 |
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| Synonyms | 4'-tert-Butoxyacetanilide, Tromal |
Data sourced from PubChem and CAS Common Chemistry.[2][3]
Disposal Protocol for this compound
The following step-by-step procedures are based on general guidelines for the disposal of laboratory chemicals and pharmaceutical waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific requirements.
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound must be treated as regulated chemical waste.
-
Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Containerization:
-
Primary Container: Collect this compound waste in a dedicated, properly labeled, and sealable container. The container must be compatible with the chemical to prevent leaks or reactions.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[4]
3. Storage:
-
Designated Area: Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[4]
-
Secondary Containment: Use secondary containment, such as a spill tray, to mitigate the impact of potential leaks.[4]
-
Incompatible Materials: Store this compound waste away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]
4. Arranging for Disposal:
-
Contact EHS: Once the waste container is full, or if waste generation is complete, contact your institution's EHS office to schedule a pickup.
-
Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
5. Spill Management:
-
Evacuate and Secure: In case of a spill, evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: Use an inert absorbent material, such as sand or vermiculite, to contain and absorb the spill.[4]
-
Collect and Package: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[4]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials used must also be disposed of as hazardous waste.
6. Empty Container Disposal:
-
Triple Rinse: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[4]
-
Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste.[4]
-
Render Unusable: After rinsing, puncture or otherwise destroy the container to prevent reuse before disposal in accordance with institutional policies.[4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Butacetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Butacetin, a substance requiring careful management in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.
This compound is recognized as a hazardous substance. It is harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.[1][2] It is crucial to handle this compound with appropriate protective measures to minimize exposure risks.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin contact, inhalation, and eye contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber) | To prevent skin contact and absorption.[3] |
| Eye Protection | Chemical safety goggles | To protect eyes from dust particles and splashes.[3] |
| Respiratory Protection | Particulate respirator (e.g., N95 or higher) | To prevent inhalation of airborne dust.[3] |
| Body Protection | Laboratory coat or chemical-resistant suit | To protect skin and personal clothing from contamination.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the necessary steps before, during, and after handling the substance.
Caption: Workflow for the safe handling of this compound.
Pre-Handling Protocol:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound to be aware of all potential hazards.[1][2]
-
Assemble and Inspect PPE: Gather all required PPE as specified in the table above. Inspect each item for damage or defects.
-
Prepare Work Area: Ensure a designated fume hood is operational and the work area is clean and uncluttered. This will contain any dust or vapors.[1]
Handling Protocol:
-
Don PPE: Put on all required personal protective equipment.
-
Handle in a Fume Hood: All manipulations of this compound powder, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Dust Generation: Handle the solid material carefully to prevent the formation of dust clouds.[3] Use techniques such as gentle scooping and avoid pouring from a height.
Post-Handling Protocol:
-
Decontamination: Wipe down the work surfaces and any equipment used with an appropriate solvent (such as ethanol) followed by a soap and water solution to remove any residual contamination.[4]
-
Waste Disposal: Segregate and dispose of all this compound waste as outlined in the disposal plan below.
-
Doff PPE: Remove PPE in a manner that avoids self-contamination. Dispose of single-use items in the designated hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][5]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow:
Caption: Segregation and disposal of this compound waste.
Disposal Steps:
-
Solid Waste: Place any unused or waste this compound powder, along with any grossly contaminated materials (e.g., weigh boats, absorbent pads), into a clearly labeled, sealed container for hazardous chemical waste.[3][5]
-
Contaminated PPE: All disposable PPE, such as gloves, shoe covers, and disposable lab coats, that have come into contact with this compound must be placed in the designated hazardous waste container.[6]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a puncture-resistant sharps container that is also labeled as hazardous waste.[6]
-
Final Disposal: All waste containers must be disposed of through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[1][5] Do not dispose of this compound down the drain or in the regular trash.[7][8]
By strictly following these operational and disposal plans, you can significantly mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. PHENACETIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. uspmsds.com [uspmsds.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. fda.gov [fda.gov]
- 8. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
